cerium(III)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H12CeO6 |
|---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
acetic acid;cerium |
InChI |
InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
HRXZUGNDGULQSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ce] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Cerium(III) Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties of cerium(III) acetate (B1210297) hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O). The information is curated for professionals in research and development who utilize cerium compounds in their work, including applications in catalysis, materials science, and pharmaceutical development. This guide presents quantitative data in structured tables, details common experimental protocols for characterization, and visualizes key processes to ensure clarity and practical applicability.
Physicochemical Properties
Cerium(III) acetate hydrate is a white crystalline powder that serves as a water-soluble source of cerium. It is a key precursor in the synthesis of cerium oxide (ceria, CeO₂) nanoparticles and functional coatings.[1] The degree of hydration can vary, though it is frequently encountered as a sesquihydrate (x=1.5).
Quantitative Data Summary
The fundamental physicochemical properties of cerium(III) acetate hydrate are summarized below. Data for the anhydrous form is provided for comparison where available.
| Property | Value | Notes |
| Molecular Formula | Ce(CH₃COO)₃·xH₂O | Typically x = 1.5 (sesquihydrate)[2] |
| Molecular Weight | 317.26 g/mol (anhydrous)[3] | For the 1.5 hydrate, the approximate molecular weight is 344.28 g/mol . |
| Appearance | White powder or colorless crystals[4] | |
| Density | 2.11 g/cm³ (anhydrous)[2] | |
| Melting Point | Decomposes above 308 °C[4] | The compound dehydrates and decomposes before melting.[3] |
| Solubility (in water) | 260 g/L at 20 °C[2] | Also reported as 26.5 g/100 cm³ at 15 °C and 16.2 g/100 cm³ at 75 °C.[5] |
| Solubility (other) | Soluble in ethanol (B145695) (anhydrous form), pyridine. Insoluble in acetone.[3] | The hydrate form is reported to be insoluble in ethanol.[3] |
Thermal Behavior and Decomposition
The thermal decomposition of cerium(III) acetate hydrate is a multi-stage process that is highly dependent on the surrounding atmosphere (e.g., inert or oxidative). Under an inert atmosphere (like helium or argon), the decomposition proceeds through several distinct steps, ultimately yielding cerium(IV) oxide.
Key Thermal Transitions
The following table outlines the critical temperature-dependent events observed during the thermal analysis of cerium(III) acetate sesquihydrate.
| Temperature (°C) | Event | Description |
| ~133 °C | Dehydration | Loss of water molecules to form amorphous anhydrous cerium(III) acetate.[3] |
| ~212 °C | Crystallization | The amorphous anhydrous form undergoes an exothermic transition to a crystalline phase.[3] |
| ~286 °C | Phase Transition | The crystalline anhydrous acetate transforms into another crystalline phase.[3] |
| >300 °C | Decomposition | A multi-step decomposition begins, involving several intermediate species.[3] |
| 300 - 700 °C | Intermediate Formation | Sequential formation of intermediates such as Ce₂O(CH₃COO)₄, Ce₂O₂(CH₃COO)₂, and Ce₂O₂CO₃.[5] |
| >700 °C | Final Product | Formation of the final product, cerium(IV) oxide (CeO₂).[5] |
Thermal Decomposition Pathway (Inert Atmosphere)
The sequence of chemical transformations from cerium(III) acetate hydrate to cerium(IV) oxide in an inert atmosphere is a critical process for the synthesis of ceria nanoparticles. The pathway involves dehydration, crystallization, and a series of decomposition steps where the cerium(III) is ultimately oxidized to cerium(IV).
Caption: Thermal decomposition pathway of Ce(CH₃COO)₃·1.5H₂O in an inert atmosphere.
Experimental Protocols for Characterization
The analysis of cerium(III) acetate hydrate relies on standard thermoanalytical and structural characterization techniques. Below are generalized methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content (degree of hydration) and analyze the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the cerium(III) acetate hydrate sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum). Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.
-
Atmosphere and Flow Rate: Set the purge gas to an inert atmosphere (e.g., Nitrogen or Argon) with a consistent flow rate, typically between 20-50 mL/min, to remove evolved gases.
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.
-
Increase the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature of approximately 900-1000 °C to ensure complete decomposition.
-
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show distinct mass loss steps. Calculate the percentage mass loss for each step to quantify water loss and subsequent decomposition events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate for each step.
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions, such as crystallization and melting, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, zinc).
-
Sample Preparation: Weigh 2-5 mg of the cerium(III) acetate hydrate sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge gas flow rate of around 50 mL/min.
-
Heating Program:
-
Equilibrate the sample and reference at a low temperature (e.g., 25 °C).
-
Heat the sample at a controlled linear rate, typically 10 °C/min, through the temperature range of interest (e.g., up to 400 °C to observe dehydration and crystallization).
-
-
Data Analysis: Plot the differential heat flow between the sample and reference as a function of temperature. Endothermic events (like dehydration) and exothermic events (like crystallization) will appear as peaks. The onset temperature and peak area can be analyzed to determine transition temperatures and enthalpy changes (ΔH).
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases present in the material at different temperatures and to determine structural properties like lattice parameters.
Methodology:
-
Sample Preparation: Finely grind a small amount of the cerium(III) acetate hydrate into a homogenous powder using an agate mortar and pestle. Mount the powder onto a sample holder, ensuring a flat, level surface.
-
Instrument Setup: Use a diffractometer equipped with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).
-
Data Collection:
-
Scan the sample over a 2θ (two-theta) range, typically from 5° to 70°.
-
Set the step size (e.g., 0.02°) and the dwell time per step (e.g., 1-2 seconds) to ensure good data resolution and signal-to-noise ratio.
-
-
Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) serves as a fingerprint for the crystalline material. Compare the peak positions and relative intensities to standard reference patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase(s). For in-situ thermal studies, a high-temperature stage can be used to collect diffraction patterns as the sample is heated, allowing for the direct observation of phase changes.
Experimental Workflow Visualization
The characterization of cerium(III) acetate hydrate involves a logical sequence of analytical techniques to build a complete profile of its properties.
Caption: Workflow for the comprehensive characterization of cerium(III) acetate hydrate.
Stability and Handling
Cerium(III) acetate hydrate is stable under normal ambient conditions of temperature and pressure.[2] It is not considered reactive under standard laboratory protocols. However, it should be stored in a dry place, away from heat, to prevent premature dehydration.[2] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling the compound to avoid skin and eye irritation. In case of dust formation, respiratory protection may be necessary.
References
Cerium(III) Acetate (CAS 537-00-8): A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) acetate (B1210297), with the CAS number 537-00-8, is a hydrated or anhydrous salt of cerium in its +3 oxidation state.[1][2] While it has applications in various industrial processes such as catalysis and glass polishing, its significance in the biomedical field, particularly for researchers, scientists, and drug development professionals, primarily stems from its role as a crucial precursor in the synthesis of cerium oxide nanoparticles (CeO₂ NPs), also known as nanoceria.[3][4] These nanoparticles have garnered substantial interest due to their unique redox properties, exhibiting potent antioxidant, anti-inflammatory, and antimicrobial activities.[5] This technical guide provides an in-depth overview of cerium(III) acetate, focusing on its physicochemical properties, its application in the synthesis of therapeutic nanoparticles, and the experimental protocols and signaling pathways relevant to its biomedical applications.
Physicochemical Properties of Cerium(III) Acetate
Cerium(III) acetate is commercially available as a white crystalline powder, typically in a hydrated form, most commonly as a sesquihydrate (Ce(CH₃COO)₃ · 1.5H₂O).[3][6] It is soluble in water and mineral acids.[7] The key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 537-00-8 | |
| Molecular Formula | Ce(C₂H₃O₂)₃ (anhydrous) | |
| Molecular Weight | 317.26 g/mol (anhydrous) | [8] |
| Appearance | White crystalline powder | [6][7] |
| Melting Point | 308 °C (decomposes) | [6] |
| Solubility | Soluble in water | [7] |
| Synonyms | Cerous acetate, Cerium triacetate | [7] |
Biomedical Applications: A Precursor to Cerium Oxide Nanoparticles
The primary relevance of cerium(III) acetate in drug development lies in its use as a starting material for the synthesis of cerium oxide nanoparticles (nanoceria). The therapeutic effects of these nanoparticles are attributed to their ability to scavenge reactive oxygen species (ROS), a key factor in the pathogenesis of numerous diseases. The unique electronic structure of cerium allows it to switch between the +3 and +4 oxidation states, enabling nanoceria to act as a regenerative antioxidant.[3]
Key Therapeutic Areas of Investigation:
-
Wound Healing: Nanoceria has been shown to accelerate wound healing by reducing oxidative stress and inflammation at the wound site.[5][9]
-
Anti-inflammatory Effects: By modulating key inflammatory signaling pathways, nanoceria can mitigate inflammatory responses.
-
Antimicrobial Activity: Cerium oxide nanoparticles have demonstrated efficacy against a range of pathogenic bacteria.
-
Neuroprotection: The antioxidant properties of nanoceria are being explored for the treatment of neurodegenerative diseases where oxidative stress plays a significant role.[10]
-
Cancer Therapy: Interestingly, while nanoceria protects healthy cells from oxidative stress, it can induce oxidative stress in cancer cells, making it a potential candidate for cancer therapy.[11][12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of cerium oxide nanoparticles from cerium(III) acetate and for the evaluation of their biological activities.
Synthesis of Cerium Oxide Nanoparticles from Cerium(III) Acetate
This protocol describes a simple and effective sol-gel process for the synthesis of cerium oxide nanoparticles.
Materials:
-
Cerium(III) acetate hydrate (B1144303) (CAS 537-00-8)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)
Procedure:
-
Preparation of Cerium Hydroxide Gel:
-
Dissolve a specific amount of cerium(III) acetate hydrate in deionized water to create a cerium salt solution (e.g., 0.1 M).
-
Slowly add ammonium hydroxide solution dropwise to the cerium salt solution while stirring vigorously.
-
Continue adding ammonium hydroxide until a gelatinous precipitate of cerium hydroxide is formed and the pH of the solution reaches approximately 10.
-
Age the resulting gel for 24 hours at room temperature.
-
-
Washing and Drying:
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Centrifugation can be used to facilitate the washing process.
-
Dry the washed precipitate in an oven at 80-100°C overnight to obtain a fine powder.
-
-
Calcination:
-
Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for a defined period (e.g., 2-4 hours). The calcination temperature influences the size and crystallinity of the resulting cerium oxide nanoparticles.[5]
-
Workflow for Nanoparticle Synthesis
Caption: A schematic workflow for the synthesis of cerium oxide nanoparticles.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the ability of the synthesized cerium oxide nanoparticles to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Materials:
-
Cerium oxide nanoparticles
-
DPPH solution (in methanol)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of cerium oxide nanoparticles in a suitable solvent (e.g., deionized water with sonication for dispersion).
-
Prepare serial dilutions of the nanoparticle suspension to obtain a range of concentrations.
-
In a 96-well plate, add a specific volume of each nanoparticle dilution to the wells.
-
Add a fixed volume of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without nanoparticles and Abs_sample is the absorbance of the DPPH solution with nanoparticles.
Antibacterial Activity Assay (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the cerium oxide nanoparticles against a specific bacterial strain.[13]
Materials:
-
Cerium oxide nanoparticles
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a stock suspension of cerium oxide nanoparticles in MHB.
-
Perform serial two-fold dilutions of the nanoparticle suspension in MHB in a 96-well plate.
-
Prepare a bacterial inoculum with a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the nanoparticle dilutions.
-
Include a positive control (bacteria in MHB without nanoparticles) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of nanoparticles that completely inhibits visible bacterial growth.
Signaling Pathways Modulated by Cerium Oxide Nanoparticles
The therapeutic effects of cerium oxide nanoparticles are mediated through their interaction with various cellular signaling pathways. Their ability to scavenge ROS is central to their mechanism of action, which in turn affects downstream signaling cascades involved in inflammation, apoptosis, and cell survival.
ROS Scavenging and Anti-inflammatory Signaling
Cerium oxide nanoparticles can attenuate inflammatory responses by inhibiting the activation of key pro-inflammatory transcription factors like NF-κB and by modulating the MAPK signaling pathway.
References
- 1. mds.marshall.edu [mds.marshall.edu]
- 2. Cerium Oxide Nanoparticles Inhibits Oxidative Stress and Nuclear Factor-κB Activation in H9c2 Cardiomyocytes Exposed to Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity of cerium dioxide nanoparticles and nanorods in scavenging hydroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cerium oxide nanoparticles on sepsis induced mortality and NF-κB signaling in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Cerium Oxide Nanoparticles in Neuroprotection and Considerations for Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerium oxide nanoparticles: potential applications for cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cerium Oxide Nanoparticles and Their Efficient Antibacterial Application In Vitro against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cerium(III) Acetate from Cerium(III) Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of cerium(III) acetate (B1210297) from cerium(III) carbonate. The document details the chemical reaction, experimental protocols, and quantitative data associated with the synthesis process. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this chemical transformation.
Introduction
Cerium(III) acetate is a valuable cerium compound with applications in various fields, including catalysis, ceramics, and as a precursor for the synthesis of other cerium-containing materials. The synthesis from cerium(III) carbonate offers a straightforward route to obtaining this compound. The reaction involves the acid-base neutralization of cerium(III) carbonate with acetic acid, resulting in the formation of cerium(III) acetate, water, and carbon dioxide gas.
Reaction Scheme
The balanced chemical equation for the synthesis of cerium(III) acetate from cerium(III) carbonate is as follows:
Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂↑[1]
This reaction is typically carried out in an aqueous solution.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of cerium(III) acetate from cerium(III) carbonate. Please note that the yield and purity can vary based on the specific experimental conditions and the purity of the starting materials.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Cerium(III) Carbonate (Ce₂(CO₃)₃) | Stoichiometric amount | Purity of the starting material will affect the final product's purity. |
| Acetic Acid (CH₃COOH) | Excess | An excess of acetic acid is used to ensure complete reaction of the carbonate. |
| Reaction Conditions | ||
| Acetic Acid Concentration | 1.5 - 2.5 mol/L | A 50% aqueous solution of acetic acid can also be used.[1] |
| Temperature | 60 - 80 °C | Heating helps to increase the reaction rate. |
| Solid-to-Liquid Ratio | 1.3/1 to 1.7/1 | This refers to the ratio of cerium carbonate to the acetic acid solution.[2] |
| Reaction Time | 10 - 15 minutes (holding time) | The reaction is generally rapid, as evidenced by the cessation of CO₂ evolution. |
| Product Characteristics | ||
| Chemical Formula | Ce(CH₃COO)₃ | Anhydrous |
| Molar Mass | 317.26 g/mol | For the anhydrous form.[1] |
| Appearance | White powder/crystals | [1] |
| Purity | >99% achievable | High purity can be achieved through purification of the starting cerium carbonate. |
| Yield | High | The reaction typically proceeds with a high yield, though specific percentages are not widely reported in standard literature. |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of cerium(III) acetate from cerium(III) carbonate.
4.1. Materials and Equipment
-
Cerium(III) carbonate (Ce₂(CO₃)₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Beaker or round-bottom flask
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
-
Spatula and weighing balance
4.2. Procedure
-
Preparation of Acetic Acid Solution: Prepare a 2 M solution of acetic acid by carefully diluting glacial acetic acid with deionized water. For example, to make 100 mL of a 2 M solution, add 11.5 mL of glacial acetic acid to approximately 80 mL of deionized water and then dilute to a final volume of 100 mL.
-
Reaction Setup: Place a magnetic stir bar in a beaker or round-bottom flask and add the calculated volume of the 2 M acetic acid solution. Place the vessel on a heating mantle or hot plate with magnetic stirring.
-
Addition of Cerium(III) Carbonate: While stirring, gently heat the acetic acid solution to 60-70°C. Slowly add a stoichiometric amount of cerium(III) carbonate powder to the heated acetic acid solution in small portions. Effervescence (release of CO₂) will be observed. Control the rate of addition to prevent excessive foaming.
-
Reaction Completion: Continue stirring and heating the mixture at 60-80°C for 10-15 minutes after the final addition of cerium(III) carbonate to ensure the reaction goes to completion. The cessation of gas evolution is an indicator that the reaction is complete. The resulting solution should be clear.
-
Crystallization: Concentrate the resulting cerium(III) acetate solution by heating to evaporate some of the water. This will lead to the crystallization of cerium(III) acetate as the solution cools. For a higher purity product, the solution can be filtered while hot to remove any insoluble impurities before crystallization. The crystallization process can be carried out in stages to obtain multiple batches of crystals.[2]
-
Isolation of Crystals: Isolate the cerium(III) acetate crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.
-
Drying: Dry the collected crystals in a drying oven at a temperature of 90-95°C for 24 hours or in a desiccator over a suitable drying agent until a constant weight is achieved.[2]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of cerium(III) acetate from cerium(III) carbonate.
References
An In-depth Technical Guide to the Solubility and Biological Relevance of Cerium(III) Acetate
This technical guide provides a comprehensive overview of the solubility of cerium(III) acetate (B1210297) in water and ethanol (B145695), intended for researchers, scientists, and drug development professionals. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and an exploration of the biological significance of both cerium and acetate ions in relevant signaling pathways.
Solubility of Cerium(III) Acetate
Cerium(III) acetate (Ce(CH₃COO)₃) is a white, crystalline powder.[1] Its solubility is highly dependent on the solvent and the hydration state of the salt. It is generally described as being moderately to readily soluble in water.[2][3][4]
The solubility of cerium(III) acetate hydrate (B1144303) in water shows an inverse relationship with temperature, meaning it becomes less soluble as the temperature increases.
Table 1: Quantitative Solubility of Cerium(III) Acetate in Water
| Temperature (°C) | Solubility (g/L) | Source |
|---|---|---|
| 15 | 265 | [5][6] |
| 20 | ~260 | [7][8] |
| 75 | 162 |[5] |
The solubility of cerium(III) acetate in ethanol is critically dependent on its hydration state. The anhydrous form is soluble in ethanol, whereas the hydrated form is reported to be insoluble.[1] Other sources describe it as slightly soluble in alcohol.[9]
Table 2: Qualitative Solubility of Cerium(III) Acetate in Ethanol
| Form | Solubility in Ethanol | Source |
|---|---|---|
| Anhydrous (Ce(CH₃COO)₃) | Soluble | [1] |
| Hydrate (Ce(CH₃COO)₃·xH₂O) | Insoluble / Slightly Soluble |[1][9] |
Experimental Protocol: Determining Aqueous Solubility
A standard method for determining the solubility of an inorganic salt like cerium(III) acetate as a function of temperature involves preparing a saturated solution and quantifying the dissolved solid. The following protocol combines gravimetric and saturation temperature techniques.[10][11]
-
Preparation of Saturated Solution: Add an excess amount of cerium(III) acetate to a known volume of deionized water in a jacketed beaker connected to a temperature-controlled water bath.
-
Equilibration: Stir the suspension at a constant, high temperature (e.g., 80°C) for a sufficient period to ensure the solution is fully saturated.
-
Sample Collection at Temperature: Cease stirring and allow the excess solid to settle. Using a pre-heated pipette with a filter tip, withdraw a known volume of the clear supernatant.
-
Gravimetric Analysis: Transfer the collected aliquot to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent in a drying oven set to a temperature that avoids decomposition of the salt (e.g., 110°C).
-
Quantification: Once the solvent is fully evaporated and the dish has returned to room temperature in a desiccator, weigh the dish containing the dry cerium(III) acetate residue. The difference between this mass and the initial mass of the dish gives the mass of the dissolved salt.
-
Calculation: Calculate the solubility in g/L using the mass of the residue and the volume of the aliquot taken.
-
Temperature Variation: Repeat steps 2-6 at progressively lower temperatures (e.g., 60°C, 40°C, 20°C) to construct a solubility curve.
Relevance in Drug Development and Biological Signaling
For drug development professionals, both the cerium and acetate moieties have distinct and significant biological activities. Cerium(III) acetate serves as a valuable precursor for cerium oxide nanoparticles, which have therapeutic potential.[4][12] The acetate ion is a key metabolite involved in fundamental signaling pathways.
Cerium is known for its ability to cycle between the +3 (cerous) and +4 (ceric) oxidation states.[2] This property is harnessed in cerium oxide (ceria) nanoparticles, which can function as regenerative antioxidants.[13] By mimicking the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, ceria nanoparticles can scavenge and neutralize harmful reactive oxygen species (ROS).[13] This mechanism is being explored for treating conditions associated with oxidative stress, such as inflammation, cardiac diseases, and neurodegenerative disorders.[14]
Acetate is not an inert counter-ion; it is a crucial biomolecule at the intersection of metabolism and cellular signaling. It acts through at least two major, distinct pathways.[15]
-
G-Protein-Coupled Receptor (GPCR) Signaling: Acetate can bind to GPCRs, such as GPR43 (also known as FFAR2), which are highly expressed on immune cells.[16] Activation of this pathway can modulate inflammatory responses, making it a target of interest for inflammatory diseases.[15][16]
-
Acetyl-CoA-Dependent Signaling: Acetate is converted by the enzyme ACSS2 into acetyl-CoA in the cytoplasm and nucleus. This acetyl-CoA pool is a fundamental building block for lipid synthesis and, critically, serves as the acetyl donor for histone acetylation. This process is a key epigenetic mechanism that regulates gene transcription.[15][17]
References
- 1. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Cerium Acetate [attelements.com]
- 4. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CERIUM(III) ACETATE HYDRATE | 17829-82-2 [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. Cerium Acetate at Best Price, High Purity & Quality [rarearthchemicals.com]
- 10. fountainheadpress.com [fountainheadpress.com]
- 11. scribd.com [scribd.com]
- 12. 乙酸铈 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 13. Advances in Nano-Therapeutics: Spotlight on Cerium Oxide - Medical Design Briefs [medicaldesignbriefs.com]
- 14. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbiota-derived acetate activates intestinal innate immunity via the Tip60 histone acetyltransferase complex - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Pathway of Cerium(III) Acetate's Thermal Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the thermal decomposition mechanism of cerium(III) acetate (B1210297), a process pivotal for the synthesis of high-purity cerium oxide (ceria) nanoparticles. Understanding this multi-stage transformation is critical for controlling the physicochemical properties of the final product, which has significant applications in catalysis, biomedicine, and solid oxide fuel cells. This document synthesizes findings from various instrumental analyses to elucidate the decomposition pathway, intermediate products, and the influence of the surrounding atmosphere.
Overview of the Decomposition Process
The thermal decomposition of cerium(III) acetate hydrate (B1144303) (Ce(CH₃CO₂)₃·1.5H₂O) is a complex sequence of events involving dehydration, crystallization, and the breakdown of the anhydrous acetate into various intermediates before finally yielding cerium(IV) oxide (CeO₂). The process is notably sensitive to the gaseous environment, exhibiting different pathways and reaction temperatures in inert versus oxidizing atmospheres. A key feature of this process is the oxidation of cerium from the +3 to the +4 state in the final stages.[1][2][3][4]
Decomposition in an Inert Atmosphere (Helium or Argon)
In an inert atmosphere, the decomposition proceeds through several distinct, sequential steps, allowing for the isolation and characterization of intermediate products.[1][2][3][4][5][6] The process begins with the loss of water molecules, followed by the decomposition of the anhydrous acetate into cerium oxyacetates and an oxycarbonate, and ultimately concludes with the formation of ceria.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events observed during the decomposition of cerium(III) acetate hydrate in an inert atmosphere, as determined by thermogravimetric (TG) and differential thermal analysis (DTA).
| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Evolved Gas Species | Proposed Reaction/Transformation |
| 70 - 160 | ~8.0 | Endothermic | H₂O | Dehydration: Ce(CH₃CO₂)₃·1.5H₂O → Ce(CH₃CO₂)₃ + 1.5H₂O |
| 190 - 220 | ~0 | Exothermic | - | Crystallization of amorphous Ce(CH₃CO₂)₃ |
| 300 - 400 | Varies | Endothermic | (CH₃)₂CO, CO₂ | Decomposition to oxyacetate: 2Ce(CH₃CO₂)₃ → Ce₂O(CH₃CO₂)₄ + (CH₃)₂CO + CO |
| 400 - 500 | Varies | Endothermic | (CH₃)₂CO, CO₂ | Decomposition to dioxyacetate: Ce₂O(CH₃CO₂)₄ → Ce₂O₂(CH₃CO₂)₂ + (CH₃)₂CO |
| 500 - 600 | Varies | Endothermic | CO, CO₂ | Decomposition to oxycarbonate: Ce₂O₂(CH₃CO₂)₂ → Ce₂O₂CO₃ + (CH₃)₂CO |
| 600 - 800 | Varies | Exothermic | CO | Final decomposition to ceria: Ce₂O₂CO₃ → 2CeO₂ + CO |
Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate.
Proposed Decomposition Pathway
The multi-step decomposition in an inert atmosphere can be visualized as a sequential transformation of cerium-containing species.
Decomposition in an Oxidizing Atmosphere (Dry Air)
In the presence of oxygen, the thermal decomposition of cerium(III) acetate is significantly altered, becoming more rapid and exothermic. The process is completed at a much lower temperature compared to decomposition in an inert atmosphere.[1][5]
Quantitative Thermal Analysis Data
| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Evolved Gas Species | Proposed Reaction/Transformation |
| 70 - 160 | ~8.0 | Endothermic | H₂O | Dehydration: Ce(CH₃CO₂)₃·1.5H₂O → Ce(CH₃CO₂)₃ + 1.5H₂O |
| 250 - 330 | ~45.0 | Strongly Exothermic | CO₂, H₂O | Oxidative Decomposition: Ce(CH₃CO₂)₃ + O₂ → CeO₂ + CO₂ + H₂O |
Proposed Decomposition Pathway
The decomposition in air is a more direct and highly exothermic process, bypassing many of the intermediate steps observed in an inert environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis [jstage.jst.go.jp]
Unraveling the Structure of Cerium(III) Acetate: A Technical Guide
Anhydrous cerium(III) acetate (B1210297), in its crystalline form, remains an elusive target for structural chemists. While its synthesis is achievable, obtaining single crystals suitable for detailed X-ray diffraction analysis has proven challenging. Thermal dehydration of cerium(III) acetate hydrates typically yields an amorphous anhydrous product, which only crystallizes at higher temperatures, complicating the growth of well-ordered single crystals. Consequently, a definitive crystal structure for anhydrous cerium(III) acetate is not present in the current scientific literature.
This technical guide, intended for researchers, scientists, and professionals in drug development, delves into the established crystal structures of the hydrated forms of cerium(III) acetate: catena-poly[[aqua-tris(acetato)-cerium(III)]-μ-acetato], [Ce(CH₃COO)₃(H₂O)]n, and catena-poly[[diaqua-hexa(acetato)-di-cerium(III)]-μ-aqua], [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O. These structures provide critical insights into the coordination chemistry of the cerium(III) ion with acetate ligands.
Crystal Structures of Hydrated Cerium(III) Acetates
The crystal structures of two key hydrated cerium(III) acetate complexes have been determined and are cataloged in the Cambridge Structural Database (CSD).[1][2] These structures reveal the intricate coordination environments of the cerium(III) ion and the bridging nature of the acetate ligands.
catena-poly[[aqua-tris(acetato)-cerium(III)]-μ-acetato] [Ce(CH₃COO)₃(H₂O)]n
This compound exists as a one-dimensional coordination polymer. The cerium(III) ions are linked by bridging acetate anions to form chains. These chains are further interconnected through hydrogen bonding involving the coordinated water molecules and acetate anions.[1][2]
Table 1: Crystallographic Data for [Ce(CH₃COO)₃(H₂O)]n
| Parameter | Value |
| CSD Identifier | CEACET, CEACET01 |
| Empirical Formula | C₆H₁₁CeO₇ |
| Formula Weight | 335.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.33(2) |
| b (Å) | 10.02(2) |
| c (Å) | 14.88(3) |
| β (°) | 118.5(3) |
| Volume (ų) | 1090 |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.04 |
Data sourced from the Cambridge Structural Database, based on studies by Sadikov et al. (1967) and Junk et al. (1999).[1][2]
catena-poly[[diaqua-hexa(acetato)-di-cerium(III)]-μ-aqua] [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O
This structure is characterized by layers of cerium acetate units. These layers are then bridged into a three-dimensional framework by hydrogen bonds involving both coordinated and solvate water molecules with the acetate anions.[1][2]
Table 2: Crystallographic Data for [Ce₂(CH₃COO)₆(H₂O)₂]n·H₂O
| Parameter | Value |
| CSD Identifier | XECKEV |
| Empirical Formula | C₁₂H₂₄Ce₂O₁₅ |
| Formula Weight | 724.56 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.891(5) |
| b (Å) | 10.033(4) |
| c (Å) | 14.886(8) |
| α (°) | 80.59(4) |
| β (°) | 83.21(4) |
| γ (°) | 71.74(4) |
| Volume (ų) | 1234.3 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.950 |
Data sourced from the Cambridge Structural Database, based on a study by Junk et al. (1999).[1]
Experimental Protocols
Detailed experimental protocols for the synthesis of single crystals of the hydrated cerium(III) acetates are not extensively detailed in the cited literature. However, a general methodology can be inferred from standard practices for the crystallization of lanthanide carboxylates.
Synthesis of Hydrated Cerium(III) Acetate Crystals
A plausible method for the synthesis of single crystals of hydrated cerium(III) acetates involves the slow evaporation of a solution of a cerium(III) salt in a carboxylic acid medium.
Materials:
-
Cerium(III) salt (e.g., cerium(III) nitrate (B79036) hexahydrate, Ce(NO₃)₃·6H₂O)
-
Acetic acid (glacial)
-
Deionized water
-
Ethanol (B145695) (optional, for washing)
Procedure:
-
Dissolve the cerium(III) salt in a minimal amount of deionized water.
-
Add an excess of glacial acetic acid to the solution.
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Leave the solution undisturbed in a loosely covered container to allow for slow evaporation of the solvent.
-
Single crystals are expected to form over a period of several days to weeks.
-
Once suitable crystals have formed, they should be carefully isolated from the mother liquor and washed with a small amount of a suitable solvent like ethanol to remove any surface impurities.
-
The crystals should then be dried under ambient conditions.
Characterization: The obtained crystals should be characterized by single-crystal X-ray diffraction to determine their crystal structure.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and structural determination of hydrated cerium(III) acetate crystals.
Coordination Environment in Hydrated Cerium(III) Acetate
The following diagram depicts a simplified representation of the coordination environment around a cerium(III) ion in a hydrated cerium acetate structure, highlighting the interaction with acetate and water ligands.
References
A Technical Guide to the Synthesis of Ceria Nanoparticles Using Cerium(III) Acetate as a Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Cerium oxide (ceria, CeO₂) nanoparticles are materials of significant scientific interest due to their unique redox properties, which stem from the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states. These properties make them valuable in catalysis, biomedical applications as antioxidant and radical scavengers, and drug delivery systems. The choice of precursor is critical in nanoparticle synthesis as it dictates the physicochemical properties of the final product. Cerium(III) acetate (B1210297) is an effective and commonly utilized precursor for producing ceria nanoparticles with controlled size, morphology, and high surface area. This guide provides an in-depth overview of various synthesis methodologies employing cerium(III) acetate, detailed experimental protocols, and a summary of key quantitative data.
Synthesis Methodologies
Cerium(III) acetate serves as a versatile precursor for a range of synthesis techniques, each offering distinct advantages in controlling the final nanoparticle characteristics. The primary methods include thermal decomposition, sol-gel synthesis, hydrothermal treatment, and flame spray pyrolysis.
-
Thermal Decomposition: This method involves heating cerium(III) acetate, often in the presence of a high-boiling point solvent and capping agents, to induce its decomposition into ceria nanoparticles.[1] The process offers good control over particle size and composition.[1] The decomposition of cerium(III) acetate hydrate (B1144303) in an inert atmosphere proceeds through several intermediate stages, including anhydrous cerium acetate, cerium oxy-acetates, and cerium oxy-carbonate, before finally yielding cerium oxide.[2]
-
Sol-Gel Synthesis: The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. When using cerium(III) acetate, the precursor is typically dissolved in a solvent (e.g., water or alcohol) and subjected to hydrolysis and polycondensation reactions.[3][4] The addition of stabilizers or chelating agents helps to control the hydrolysis rate and prevent uncontrolled precipitation, leading to mesoporous structures with narrow pore size distributions.[3][5]
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. Using cerium(III) acetate as a precursor in hydrothermal synthesis can yield cubic-structured ceria nanostructures.[6] The size and crystallinity of the resulting nanoparticles can be further modified by post-synthesis thermal treatments.[6]
-
Flame Spray Pyrolysis (FSP): FSP is a gas-phase technique capable of producing highly crystalline nanoparticles at a large scale. A solution of cerium(III) acetate in a suitable solvent, such as acetic acid, is sprayed into a high-temperature flame, where the precursor rapidly decomposes to form ceria nanoparticles.[7] This method can produce powders with very high specific surface areas.[7]
Quantitative Data Summary
The choice of synthesis method and its associated parameters significantly impacts the properties of the ceria nanoparticles produced from a cerium(III) acetate precursor. The following tables summarize key quantitative data from various studies.
| Synthesis Method | Precursor(s) | Key Parameters | Particle/Crystallite Size | Specific Surface Area (SSA) | Reference |
| Hydrothermal | Cerium(III) Acetate | Post-synthesis calcination at 500 °C and 1000 °C for 2h. | 10–15 nm (initial), 17.7 nm (500 °C), 53.6 nm (1000 °C) | Not Reported | [6] |
| Sol-Gel | Cerium(III) Acetate | Stabilizers: DMOA, MEA, TEAH. Calcination at 500 °C. | 5–20 nm | Not Reported | [3][4] |
| Flame Spray Pyrolysis | Cerium(III) Acetate Hydrate | 0.15 M solution in acetic acid/iso-octane/2-butanol. | 5.9 nm (average) | 101–240 m²/g | [7] |
| Ozone-mediated* | Cerium(III) Nitrate (B79036) + Lithium Acetate | 30 min reaction in ethanol (B145695). | 2.3 nm -> 1.8 nm (with increasing acetate) | Not Reported | [8] |
*Note: The ozone-mediated method uses cerium nitrate as the primary precursor, but the addition of lithium acetate is critical to the synthesis, highlighting the important role of the acetate ligand in accelerating the reaction and controlling particle size.[8][9] The reaction yield increased from approximately 10% to over 90% with the addition of acetate.[10]
Detailed Experimental Protocols
Protocol 1: Thermal Decomposition Synthesis of Ceria Nanoparticles
This protocol is adapted from the thermal decomposition of cerium(III) acetate hydrate in a high-boiling point organic solvent.[1] This method allows for excellent control over nanoparticle size.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)
-
Trioctylamine (Solvent)
-
Oleic acid (Surfactant/Capping Agent)
-
Ethanol and Hexane (B92381) (Purification Solvents)
-
Three-neck flask, condenser, thermocouple, magnetic stirrer, Schlenk line
Procedure:
-
Preparation of Reaction Mixture: In a three-neck flask, combine 2 mmol of cerium(III) acetate hydrate, 6 mmol of oleic acid, and 20 mL of trioctylamine.[1]
-
Degassing: Connect the flask to a Schlenk line. Heat the mixture to 120 °C under vacuum for 30 minutes with vigorous stirring to remove water and dissolved oxygen.[1]
-
Inert Atmosphere: Switch the system to an inert atmosphere (Argon or Nitrogen).[1]
-
Nanoparticle Synthesis: Rapidly increase the temperature to 300-320 °C and maintain for 2 hours under a continuous flow of inert gas and constant stirring. A color change indicates nanoparticle formation.[1] For CeO₂ synthesis, this step would be modified to be performed in the presence of an oxidizing agent or air.
-
Cooling and Precipitation: After 2 hours, stop heating and allow the mixture to cool to room temperature. Add an excess of ethanol to precipitate the nanoparticles.[1]
-
Purification: Centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles. Discard the supernatant.[1]
-
Washing: Redisperse the nanoparticle pellet in hexane. Repeat the process of precipitation with ethanol and redispersion in hexane at least three times to remove unreacted precursors and excess surfactant.[1]
-
Final Product: After the final wash, disperse the purified nanoparticles in a nonpolar solvent like hexane or toluene (B28343) for storage.[1]
Protocol 2: Sol-Gel Synthesis of Mesoporous Ceria Nanoparticles
This protocol is based on the sol-gel method described for producing mesoporous ceria.[3][4]
Materials:
-
Cerium(III) acetate
-
Deionized water
-
Ethanol
-
Stabilizer (e.g., Dimethyloctylamine - DMOA)
-
Beakers, magnetic stirrer, oven, furnace
Procedure:
-
Precursor Solution: Prepare a 0.05 M solution by dissolving cerium(III) acetate in deionized water.[3]
-
Sol Formation: While stirring, add ethanol (in a 10:1 volume ratio of H₂O to C₂H₅OH) and a stabilizer. The molar ratio of stabilizer to cerium should be 1.[3]
-
Reaction: Carry out the procedure at 80 °C with constant stirring.[3]
-
Gel Formation: Evaporate the solvents from the sol at 90 °C until the mixture thickens into a gel.[3]
-
Drying: Dry the resulting xerogel in an oven at 100 °C for 12 hours.[3]
-
Calcination: Calcine the dried powder in a furnace stepwise at 500 °C for 4 hours to obtain the final mesoporous ceria nanoparticles.[3]
Visualized Workflows and Pathways
General Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis of ceria nanoparticles starting from a cerium(III) acetate precursor, followed by purification and characterization.
Caption: Generalized workflow for ceria nanoparticle synthesis.
Thermal Decomposition Pathway of Cerium(III) Acetate
The thermal decomposition of cerium(III) acetate hydrate to cerium(IV) oxide in an inert atmosphere is a multi-step process involving several key intermediates.[2]
Caption: Thermal decomposition pathway of cerium(III) acetate.[2]
Logical Role of Acetate in Ozone-Mediated Synthesis
In ozone-mediated synthesis, the acetate ion plays a crucial role as a base catalyst, accelerating the formation of Ce-O-Ce bonds and thus increasing the reaction yield and controlling particle size.[8]
Caption: Role of acetate in ozone-mediated ceria synthesis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Mesoporous nanoscale ceria: synthesis from cerium (III) acetylacetonate and mechanism | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Coordination Chemistry of Cerium(III) with Acetate Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium, the most abundant of the rare earth elements, exhibits a rich and diverse coordination chemistry. In its trivalent state (Ce(III)), it readily forms complexes with a variety of ligands, with carboxylates, such as acetate (B1210297), being of significant interest. The interaction between the Ce(III) ion and acetate ligands is fundamental to understanding the behavior of this lanthanide in various applications, including catalysis, materials science, and potentially in biological systems. This technical guide provides an in-depth exploration of the coordination chemistry of cerium(III) with acetate ligands, focusing on synthesis, structure, spectroscopic properties, and solution behavior.
Synthesis of Cerium(III) Acetate Complexes
Cerium(III) acetate is typically synthesized as a hydrated salt, most commonly as cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O). A common synthetic route involves the reaction of cerium(III) carbonate with acetic acid.[1]
Experimental Protocol: Synthesis of Cerium(III) Acetate Hydrate (B1144303)
Materials:
-
Cerium(III) carbonate (Ce₂(CO₃)₃·xH₂O)
-
50% Acetic acid (CH₃COOH) solution
-
Deionized water
Procedure:
-
In a fume hood, slowly add cerium(III) carbonate to a stirred 50% acetic acid solution. The addition should be gradual to control the effervescence of carbon dioxide.
-
Continue stirring the mixture until the cerium(III) carbonate has completely dissolved, resulting in a clear solution. The reaction is as follows: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3H₂O + 3CO₂
-
Gently heat the solution to concentrate it and promote crystallization.
-
Allow the solution to cool to room temperature, followed by further cooling in an ice bath to maximize crystal precipitation.
-
Collect the resulting white, crystalline cerium(III) acetate hydrate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water and then with a suitable organic solvent like ethanol (B145695) to facilitate drying.
-
Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature to avoid decomposition.
A workflow for a typical synthesis is presented below.
Structural Characteristics and Coordination Modes
The coordination of acetate ligands to the Ce(III) ion can occur in several modes, including monodentate, bidentate chelating, and bridging fashions. The specific coordination mode is influenced by factors such as the solvent, the presence of other ligands, and the stoichiometry of the complex.
Table 1: Selected Bond Lengths in Poly[μ₃-acetato-diaqua-μ₃-sulfato-cerium(III)] [2]
| Bond | Length (Å) |
| Ce-O(acetate) | 2.4385(10) - 2.6518(10) |
| C-O(acetate) | ~1.25 |
Note: The near-equal C-O bond distances in the acetate ligand suggest delocalization of the negative charge.
The various coordination modes of the acetate ligand are depicted below.
Solution Chemistry and Stability
In aqueous solution, the coordination of acetate to Ce(III) is a stepwise process, forming complexes of the general formula [Ce(CH₃COO)ₙ]³⁻ⁿ⁺. The stability of these complexes can be quantified by their stepwise and overall stability constants (Kₙ and βₙ, respectively). These constants are typically determined by potentiometric titration.
Table 2: Hydrolysis Constants for the Cerium(III) Ion at 298 K
| Equilibrium Reaction | log K | Reference |
| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 | [3] |
| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 | [3] |
| 3Ce³⁺ + 5H₂O ⇌ Ce₃(OH)₅⁴⁺ + 5H⁺ | -34.6 ± 0.3 | [3] |
| Ce(OH)₃(s) + 3H⁺ ⇌ Ce³⁺ + 3H₂O | 18.5 ± 0.5 | [3] |
Note: Understanding the hydrolysis of the Ce(III) aquo ion is crucial for accurately determining the stability constants of its acetate complexes.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
Equipment:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Titration vessel
Solutions:
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a strong base (e.g., NaOH)
-
Solution of cerium(III) perchlorate (B79767) or nitrate (B79036) of known concentration
-
Solution of sodium acetate of known concentration
-
Inert electrolyte solution to maintain constant ionic strength (e.g., NaClO₄)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Perform a series of titrations: a. Titration of the strong acid with the strong base. b. Titration of a mixture of the strong acid and the acetate solution with the strong base. c. Titration of a mixture of the strong acid, acetate solution, and cerium(III) salt solution with the strong base.
-
Record the pH as a function of the volume of base added for each titration.
-
Calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) from the titration data.
-
Plot n̄ versus pL (-log[L]) to obtain the formation curve.
-
Determine the stepwise stability constants (Kₙ) from the formation curve using computational methods.
The logical flow of determining stability constants is outlined below.
Spectroscopic Properties
UV-Visible Absorption Spectroscopy
The Ce(III) ion exhibits characteristic absorption bands in the ultraviolet region due to 4f → 5d electronic transitions. The positions and intensities of these bands are sensitive to the coordination environment of the cerium ion. In aqueous solution, the hydrated Ce(III) ion shows absorption maxima around 200, 212, 222, 240, and 253 nm.[6] Upon complexation with acetate, changes in the absorption spectrum are observed, which can be used to study the complex formation.[5]
Table 3: UV-Vis Absorption Data for Ce(III) Species
| Species | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference(s) |
| [Ce(H₂O)ₙ]³⁺ in aqueous solution | 200, 212, 222, 240, 253 | Not specified in the references | [6] |
| Ce(III) in ethanolic nitrate solution | 265 | Not specified in the references | [3] |
Luminescence Spectroscopy
The aquated Ce(III) ion exhibits luminescence with a relatively short lifetime. However, the luminescence of Ce(III) is often quenched upon complexation with carboxylate ligands.[5] In the case of acetate, a weak emission is observed which is much shorter-lived than that of the aquo ion.[5] This quenching is attributed to a non-emissive metal-to-ligand charge transfer state.[5] While some specialized cerium(III) complexes can have high photoluminescence quantum yields (up to 95%), the simple acetate complex is a weak emitter.[1][7]
Table 4: Luminescence Properties of Ce(III) Species
| Species | Emission λₘₐₓ (nm) | Lifetime (ns) | Quantum Yield (Φ) | Reference(s) |
| [Ce(H₂O)ₙ]³⁺ in aqueous solution | ~350 | ~40-48 | ~1.0 | [5] |
| 1:1 Ce(III)-acetate complex | Similar to aquo ion | Much shorter | Weak | [5] |
| Specialized Ce(III) complex (Ce-2) | Blue emission | 52.0 | 0.95 | [1] |
Vibrational Spectroscopy (FTIR and Raman)
Infrared and Raman spectroscopy are powerful tools for probing the coordination of the acetate ligand. The positions of the symmetric (νₛ(COO⁻)) and asymmetric (νₐₛ(COO⁻)) carboxylate stretching vibrations are particularly informative. The separation between these two bands (Δν = νₐₛ - νₛ) can be used to infer the coordination mode of the acetate group.
Table 5: General Vibrational Frequencies for Acetate Coordination Modes
| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |
| Ionic (free acetate) | ~1560 | ~1415 | ~145 |
| Monodentate | >1560 | <1415 | >145 |
| Bidentate Chelating | <1560 | >1415 | <145 |
| Bridging | ~1560 | >1415 | ~145 |
Note: These are general ranges and the exact values can vary depending on the specific complex.
Thermal Decomposition
Cerium(III) acetate hydrate undergoes a multi-step thermal decomposition process, ultimately yielding cerium(IV) oxide (CeO₂). The decomposition pathway involves dehydration followed by the decomposition of the anhydrous acetate through several intermediate species.
The typical decomposition sequence is as follows:
-
Dehydration: The hydrated salt loses its water molecules to form amorphous anhydrous cerium(III) acetate.
-
Crystallization: The amorphous anhydrous acetate crystallizes.
-
Decomposition to Oxyacetates: The anhydrous acetate decomposes to form cerium oxyacetates, such as Ce₂O(CH₃COO)₄ and Ce₂O₂(CH₃COO)₂.
-
Decomposition to Oxycarbonate: Further decomposition leads to the formation of cerium oxycarbonate (Ce₂O₂CO₃).
-
Final Oxidation: The oxycarbonate decomposes and oxidizes to form the final product, cerium(IV) oxide (CeO₂).
Conclusion
The coordination chemistry of cerium(III) with acetate ligands is characterized by a variety of coordination modes and the formation of stepwise complexes in solution. While the synthesis and thermal decomposition of cerium(III) acetate are well-documented, a more complete quantitative understanding, particularly regarding the stepwise stability constants and a definitive crystal structure of the simple hydrate, would be beneficial for the scientific community. The spectroscopic properties, especially the weak luminescence of the acetate complexes, provide insights into the electronic interactions between the Ce(III) ion and the carboxylate group. This technical guide serves as a comprehensive resource for researchers and professionals working with cerium and its coordination compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Crystal structure of poly[μ3-acetato-diaqua-μ3-sulfato-cerium(III)]: serendipitous synthesis of a layered coordination polymer exhibiting interlayer O—H⋯O hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
The Aqueous Hydrolysis of Cerium(III) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of cerium(III) acetate (B1210297) in aqueous solutions. Cerium compounds are of increasing interest in various fields, including catalysis, ceramics, and pharmaceuticals, making a thorough understanding of their aqueous behavior crucial. This document outlines the fundamental principles of cerium(III) hydrolysis, the role of the acetate ligand, relevant quantitative data, and detailed experimental protocols for characterization.
Introduction to Cerium(III) Acetate Hydrolysis
Cerium(III) acetate, with the chemical formula Ce(CH₃COO)₃, is a water-soluble cerium salt.[1] When dissolved in water, the cerium(III) ion (Ce³⁺) undergoes hydrolysis, a reaction with water molecules that is highly dependent on the solution's pH. This process involves the formation of various hydroxo species, which can further polymerize and ultimately lead to the precipitation of cerium(III) hydroxide (B78521). The presence of acetate ions in the solution adds a layer of complexity, as they can form complexes with the cerium(III) ion, influencing its reactivity and hydrolysis pathway.
Aqueous Speciation of Cerium(III)
The hydrolysis of the aquated cerium(III) ion, [Ce(H₂O)ₙ]³⁺, proceeds through a series of equilibria where water molecules are deprotonated to form hydroxide ligands. The primary hydrolysis products include mononuclear and polynuclear species.
Cerium(III) Hydrolysis Equilibria
The key equilibrium reactions for the hydrolysis of the Ce³⁺ ion at 298 K and infinite dilution are summarized in Table 1.[2] These constants are fundamental to predicting the speciation of cerium(III) in aqueous solutions in the absence of other coordinating ligands.
Table 1: Equilibrium Constants for Cerium(III) Hydrolysis [2]
| Equilibrium Reaction | log K (T = 298 K, I = 0) |
| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 |
| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 |
| 3Ce³⁺ + 5H₂O ⇌ Ce₃(OH)₅⁴⁺ + 5H⁺ | -34.6 ± 0.3 |
| Ce(OH)₃(s) + 3H⁺ ⇌ Ce³⁺ + 3H₂O | 18.5 ± 0.5 |
| Ce(OH)₃(s) ⇌ Ce³⁺ + 3OH⁻ | -22.1 ± 0.9 |
Data from Baes and Mesmer (1976) and Brown and Ekberg (2016) as compiled in NECTAR COST action.
The Role of the Acetate Ligand
In a solution of cerium(III) acetate, the acetate ions (CH₃COO⁻) compete with water and hydroxide ions to coordinate with the Ce³⁺ center. Spectroscopic evidence, such as shifts in ¹H NMR spectra, confirms the formation of cerium(III)-acetate complexes in aqueous solution.[3] The coordination can be monodentate or bidentate. This complexation can affect the hydrolysis process by altering the charge and reactivity of the cerium species. The formation of mixed-ligand complexes, containing both hydroxide and acetate ions, is also possible.
Hydrolysis Pathway of Cerium(III) Acetate
The precise, step-by-step hydrolysis pathway of cerium(III) acetate has not been fully elucidated in a single comprehensive study. However, based on the known behavior of lanthanide ions and the principles of coordination chemistry, a logical sequence of events can be proposed.
The process begins with the dissolution of cerium(III) acetate hydrate, leading to the formation of aquated cerium(III) ions and acetate complexes. As the pH of the solution increases, either through the addition of a base or by other means, the aquated species undergo hydrolysis. This involves the stepwise replacement of coordinated water molecules and potentially acetate ligands by hydroxide ions. This can lead to the formation of soluble oligo-nuclear hydroxo-bridged clusters, which may eventually grow to a critical size and precipitate as cerium(III) hydroxide, Ce(OH)₃.
Caption: Proposed pathway for cerium(III) acetate hydrolysis.
Experimental Protocols for Studying Hydrolysis
A variety of analytical techniques can be employed to investigate the hydrolysis of cerium(III) acetate. The following sections outline the general methodologies for key experiments.
Potentiometric Titration for Stability and Hydrolysis Constants
Potentiometric titration is a powerful technique for determining the stability constants of metal-ligand complexes and the pKa values of metal-aqua ions.
Objective: To determine the formation constants of cerium(III)-acetate complexes and the hydrolysis constants of the cerium(III) aqua- and acetate-complexes.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of cerium(III) perchlorate (B79767) or nitrate (B79036) of known concentration. Perchlorate is often preferred as it is a weakly coordinating anion.
-
Prepare a stock solution of sodium acetate of known concentration.
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH).
-
Prepare a solution of a strong acid (e.g., HClO₄ or HNO₃) of known concentration.
-
-
Titration Setup:
-
Use a thermostatted titration vessel to maintain a constant temperature (e.g., 298 K).
-
Calibrate a glass electrode and a reference electrode (e.g., Ag/AgCl) using standard buffer solutions.
-
Place a known volume and concentration of cerium(III) salt and sodium acetate in the vessel. The ionic strength should be kept constant using a background electrolyte like NaClO₄.
-
-
Titration Procedure:
-
Titrate the solution with the standardized strong base.
-
Record the pH (or electrode potential) after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
The collected data (volume of titrant vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine a model of the species present in solution and to calculate their formation/hydrolysis constants.
-
Caption: Workflow for potentiometric titration experiments.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry can be used to study the complexation of cerium(III) with acetate and to monitor changes in the cerium species as a function of pH. The Ce³⁺ ion has characteristic absorption bands in the UV region arising from 4f-5d transitions.[4]
Objective: To observe the formation of cerium(III)-acetate complexes and to monitor the hydrolysis process.
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of cerium(III) and varying concentrations of acetate, and another series with constant cerium(III) and acetate concentrations but varying pH.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum (typically 200-400 nm) for each solution using a spectrophotometer.
-
Data Analysis:
-
Changes in the position and intensity of the Ce³⁺ absorption bands upon addition of acetate can be used to determine the stoichiometry and stability constants of the formed complexes (e.g., using Job's plot or mole-ratio method).
-
Changes in the spectra as a function of pH can indicate the formation of different hydroxo species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the coordination environment of metal ions in solution.
Objective: To gain insight into the structure and dynamics of cerium(III)-acetate complexes.
Methodology:
-
Sample Preparation: Prepare solutions of sodium acetate in D₂O in the absence and presence of varying concentrations of a Ce(III) salt.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra of the solutions.
-
Data Analysis: The paramagnetic Ce³⁺ ion will induce shifts and broadening in the NMR signals of the acetate protons and carbons.[3] The magnitude of these changes provides information about the proximity of the acetate ligand to the metal center and the dynamics of complex formation and dissociation.
Conclusion
The hydrolysis of cerium(III) acetate in aqueous solution is a complex process governed by pH and the formation of both hydroxo and acetate complexes. While the fundamental hydrolysis constants for the aquated Ce³⁺ ion are well-established, the specific influence of the acetate ligand on the hydrolysis pathway and kinetics requires further investigation. The experimental protocols outlined in this guide provide a framework for researchers to probe the speciation and reactivity of cerium(III) acetate in aqueous environments, which is essential for its application in various scientific and industrial fields.
References
Safety and Handling of Cerium(III) Acetate Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of cerium(III) acetate (B1210297) powder. The information is intended to support risk assessment and ensure safe laboratory practices for professionals working with this compound.
Chemical and Physical Properties
Cerium(III) acetate, with the chemical formula Ce(CH₃COO)₃, is a white crystalline powder.[1][2] It is soluble in water and ethanol (B145695) in its anhydrous form. The hydrated form is insoluble in ethanol.[1] Key physical and chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Cerium(III) Acetate
| Property | Value | References |
| Chemical Formula | Ce(CH₃COO)₃ | [1][2] |
| Molar Mass | 317.26 g/mol (anhydrous) | [1] |
| Appearance | White powder or crystals | [1][2] |
| Melting Point | 308 °C (decomposes) | [1][3] |
| Solubility in Water | Soluble | [1][2][4] |
| Density | 2.11 g/cm³ (anhydrous) | [5] |
| Stability | Stable under normal conditions.[6] Sensitive to light.[7] | [6][7] |
Hazard Identification and Classification
Cerium(III) acetate is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation. It is also considered harmful if swallowed and is hazardous to the aquatic environment.[1][5]
Table 2: GHS Hazard Classification for Cerium(III) Acetate
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[8][9] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[8][9] |
| Acute Toxicity (Oral) | 5 | H303: May be harmful if swallowed.[5] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life.[5] |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Toxicological Information
The toxicological profile of cerium(III) acetate is not extensively documented in publicly available literature. However, studies on other cerium compounds, particularly cerium oxide nanoparticles (CeO₂ NPs), provide insights into the potential toxic mechanisms of cerium. The toxicity of cerium compounds is often linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[8]
It is hypothesized that cerium ions can participate in redox cycling between Ce³⁺ and Ce⁴⁺ states, which can lead to the production of ROS. This oxidative stress can, in turn, induce cellular damage, inflammation, and apoptosis.[8]
Potential Signaling Pathways Involved in Cerium-Induced Toxicity
Based on studies of cerium oxide nanoparticles, exposure to cerium may activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The induction of ROS can lead to the phosphorylation and activation of MAPK family members, including ERK1/2, JNK, and p38, ultimately leading to apoptosis.[2]
Figure 1: Proposed signaling pathway for cerium-induced cytotoxicity.
Table 3: Summary of Toxicological Data
| Endpoint | Result | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | [10] |
| Aquatic Toxicity (LC50) | 0.13 mg/L (96h) | Rainbow Trout | [11] |
| Aquatic Toxicity (EC50) | 6.9 mg/L (48h) | Daphnia magna | [11] |
Experimental Protocols
4.1. In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., human hepatoma SMMC-7721 cells or human lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of cerium(III) acetate dissolved in the appropriate cell culture medium for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Figure 2: Experimental workflow for the MTT assay.
4.2. Genotoxicity Assessment: Comet Assay
The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.
-
Cell Treatment: Expose cells to cerium(III) acetate at various concentrations.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Safe Handling and Storage
5.1. Engineering Controls
-
Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.[5][6]
-
Provide appropriate exhaust ventilation at places where dust is formed.[8]
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing.[6][7][12]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[6][8]
5.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[13]
-
Keep away from food, drink, and animal feedingstuffs.[5]
5.4. Storage
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Recommended storage temperature is between 15–25 °C.[5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[9]
Spills and Disposal
7.1. Accidental Release Measures
-
Ensure adequate ventilation.[9]
-
Wear appropriate personal protective equipment.[9]
-
Sweep up and shovel into suitable containers for disposal.[8][9]
-
Do not let the product enter drains.[8]
7.2. Disposal
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Contaminated packaging should be disposed of as an unused product.[8]
Conclusion
Cerium(III) acetate powder is a valuable research chemical that requires careful handling due to its potential health hazards. Understanding its physicochemical properties, toxicological profile, and implementing appropriate safety measures are crucial for minimizing risk in a laboratory setting. While specific toxicological data for cerium(III) acetate is limited, studies on other cerium compounds suggest that oxidative stress is a likely mechanism of toxicity. Further research is needed to fully elucidate the specific biological effects and signaling pathways associated with cerium(III) acetate exposure.
References
- 1. Cerium oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cerium oxide nanoparticles induced toxicity in human lung cells: role of ROS mediated DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Toxicological Impact Assessment of Cerium Dioxide Nanoparticles in Murine Models: A Systematic Review of In Vivo and Ex Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Acute Toxicological Evaluation of Cerium Acetate [research.amanote.com]
- 11. carlroth.com [carlroth.com]
- 12. Genotoxicity analysis of cerium oxide micro and nanoparticles in Wistar rats after 28 days of repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodistribution and Toxicological Impact Assessment of Cerium Dioxide Nanoparticles in Murine Models: A Systematic Review of In Vivo and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cerium(III) Acetate: Molecular Weight and Formula
This guide provides a focused overview of the chemical formula and molecular weight of cerium(III) acetate (B1210297), a compound of interest for researchers, scientists, and professionals in drug development.
Cerium(III) acetate is an inorganic compound that exists in both anhydrous and hydrated forms. The chemical properties, and therefore the molecular weight, differ between these states.
Quantitative Data Summary
The fundamental properties of cerium(III) acetate are summarized in the table below for clear comparison.
| Property | Anhydrous Cerium(III) Acetate | Hydrated Cerium(III) Acetate |
| Chemical Formula | Ce(CH₃COO)₃[1] | Ce(CH₃CO₂)₃ · xH₂O[2][3] |
| Molecular Weight | 317.25 g/mol [2][3][4][5] | Varies depending on the degree of hydration (x) |
It is important to note that cerium(III) acetate can exist with varying degrees of hydration. For instance, a 1.5 hydrate (B1144303) has been described.[1] The molecular weight of the hydrated form will increase with the number of water molecules present. One specific hydrated form is reported to have a molecular weight of 320.27 g/mol .[6]
The request for detailed experimental protocols, signaling pathway diagrams, and logical relationship workflows is not applicable to the specific topic of a chemical's molecular weight and formula. These elements are typically associated with biological processes, complex system interactions, or experimental procedures for synthesis or analysis, rather than the fundamental chemical properties of a compound.
References
- 1. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. 乙酸铈 (III) 水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Cerium(III) acetate, GR 99.9% 206996-60-3, India Cerium(III) acetate, GR 99.9% 206996-60-3 Manufacturers, China Cerium(III) acetate, GR 99.9% 206996-60-3 Suppliers [ottokemi.com]
- 4. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]
- 5. scbt.com [scbt.com]
- 6. Cerium acetate hydrate | C6H12CeO6 | CID 5102530 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Characteristics of Cerium(III) Acetate Sesquihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of cerium(III) acetate (B1210297) sesquihydrate. The information is curated for professionals in research and development who require precise and reliable data for their work with this compound.
Physical and Chemical Properties
Cerium(III) acetate sesquihydrate is a moderately water-soluble crystalline cerium source.[1] It typically presents as a white crystalline powder or colorless crystals.[2][3] This compound is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2]
| Property | Value | Reference(s) |
| Appearance | White powder or colorless to white crystals | [2][4][5][6][7][8][9] |
| Molecular Formula | Ce(CH₃COO)₃ · 1.5H₂O | [5] |
| CAS Number | 206996-60-3 | [4] |
| Molar Mass | 344.28 g/mol | [10] |
| Decomposition Point | 308 °C | [4][6][7][8] |
| Solubility in Water | Soluble | [2][4][5][8][11][12] |
| Synonyms | Cerous acetate, Cerium triacetate | [2][4][5] |
Experimental Protocols
Determination of Physical Appearance
A standardized protocol for the visual and instrumental characterization of the physical appearance of cerium(III) acetate sesquihydrate is crucial for quality control and experimental consistency.
Objective: To accurately document the physical state, color, and crystal morphology of a cerium(III) acetate sesquihydrate sample.
Materials:
-
Cerium(III) acetate sesquihydrate sample
-
Spatula
-
White viewing surface (e.g., ceramic tile or watch glass)
-
Microscope with polarizing capabilities
-
Melting point apparatus
Procedure:
-
Macroscopic Examination:
-
Place a small, representative sample of the cerium(III) acetate sesquihydrate onto a clean, dry, white viewing surface using a spatula.
-
Observe the sample under ambient laboratory lighting. Record the physical state (e.g., crystalline powder, amorphous solid) and the color (e.g., white, off-white). Note any clumping, which may indicate hygroscopicity.
-
-
Microscopic Examination:
-
Prepare a slide with a small amount of the sample.
-
Using a light microscope, examine the particles. Note the general shape and size distribution of the crystals.
-
If available, use a polarizing microscope to observe birefringence, which can provide information about the crystalline nature of the material.
-
-
Melting Point/Decomposition Temperature Determination:
-
Load a small, dry sample into a capillary tube and place it in a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 2-3 °C per minute) near the expected decomposition temperature.
-
Record the temperature at which the substance begins to decompose, as evidenced by a change in color or the evolution of gas. The reported decomposition temperature for cerium(III) acetate is 308 °C.[4][6][7][8]
-
Workflow for Synthesis of Cerium Oxide Nanoparticles
Cerium(III) acetate sesquihydrate is a common precursor for the synthesis of cerium oxide (CeO₂) nanoparticles, which have numerous applications in catalysis, biomedicine, and materials science.[5][7][10] The following diagram illustrates a typical thermal decomposition workflow for this synthesis.
Caption: Workflow for the thermal decomposition synthesis of cerium oxide nanoparticles.
References
- 1. chembk.com [chembk.com]
- 2. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 3. Cerium Acetate Latest Price, Cerium Acetate Manufacturer in Sichuan , China [rarearthchemicals.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cerous Acetate - Rare Earth Compound for Research [prochemonline.com]
- 11. Novel synthesis of cerium oxide nanoparticles for free radical scavenging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Cerium(III) Acetate in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cerium(III) acetate (B1210297), a versatile and cost-effective cerium salt, is emerging as a critical component in the field of catalysis. Its significance stems from the unique redox properties of the cerium ion, which can readily cycle between the +3 and +4 oxidation states, facilitating a variety of chemical transformations.[1] This technical guide provides a comprehensive overview of the role of cerium(III) acetate in catalysis, with a focus on its application as a precursor for highly active cerium oxide catalysts. We delve into specific applications, present quantitative data, detail experimental protocols, and visualize reaction mechanisms to provide a thorough resource for professionals in research and development.
Core Catalytic Principles: The Ce(III)/Ce(IV) Redox Couple
The catalytic prowess of cerium compounds, including those derived from cerium(III) acetate, is fundamentally linked to the reversible Ce(III) ↔ Ce(IV) redox transition. This ability to easily donate or accept electrons allows cerium-based catalysts to actively participate in oxidation-reduction reactions. Cerium(III) acetate serves as a convenient and water-soluble precursor for the synthesis of cerium(IV) oxide (CeO₂, ceria), a highly stable and widely utilized heterogeneous catalyst.[1][2] The acetate salt decomposes upon heating to form ceria nanoparticles with desirable properties for various catalytic applications.[3]
Key Application: Ketonization of Aldehydes for Biofuel Production
A significant application of cerium-based catalysts derived from cerium(III) acetate is the ketonization of aldehydes. This reaction is of particular interest in the upgrading of biomass-derived feedstocks to valuable biofuels and chemical intermediates. The process involves the conversion of two aldehyde molecules into a larger ketone, with the elimination of carbon dioxide and water.
Nano-sized cerium oxide, often prepared from cerium(III) acetate, has demonstrated high efficacy in catalyzing the ketonization of aldehydes. For instance, the conversion of heptanal (B48729), a biomass-derived aldehyde, can achieve a ketone yield of nearly 80%, with a total ketone selectivity approaching 90%.[2][4]
Quantitative Data: Ketonization of Heptanal over Nano-CeO₂
| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Ketone Yield (%) | Total Ketone Selectivity (%) | Reference |
| Nano-CeO₂ (<15 nm) | Heptanal | 350 | >95 | ~80 | ~90 | [2][4] |
Experimental Protocol: Synthesis of Nano-CeO₂ from Cerium(III) Acetate and its use in Aldehyde Ketonization
1. Catalyst Preparation: Thermal Decomposition of Cerium(III) Acetate
-
Precursor: Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O).
-
Procedure:
-
Place a known quantity of cerium(III) acetate hydrate in a ceramic crucible.
-
Heat the crucible in a muffle furnace under a static air atmosphere.
-
Ramp the temperature to 600 °C at a rate of 10 °C/min.
-
Hold the temperature at 600 °C for 4 hours to ensure complete decomposition and formation of cerium oxide nanoparticles.
-
Allow the furnace to cool down to room temperature and collect the resulting pale-yellow ceria nanopowder.
-
2. Catalytic Ketonization of Heptanal
-
Reactants: Heptanal, water, and the prepared nano-CeO₂ catalyst.
-
Apparatus: A fixed-bed flow reactor system.
-
Procedure:
-
Pack a stainless-steel reactor tube with a known amount of the nano-CeO₂ catalyst.
-
Activate the catalyst by heating under a flow of inert gas (e.g., nitrogen or argon) at the reaction temperature for 1 hour.
-
Introduce a gaseous feed stream containing heptanal and water at a specific molar ratio into the reactor using a syringe pump and a vaporizer.
-
Maintain the reactor at the desired reaction temperature (e.g., 350 °C).
-
Collect the reaction products at the reactor outlet by condensation in a cold trap.
-
Analyze the products using gas chromatography (GC) to determine the conversion of heptanal and the selectivity towards the desired ketone product (6-undecanone).
-
Reaction Mechanism and Catalytic Cycle
The ketonization of aldehydes over a ceria catalyst is believed to proceed through the initial oxidation of the aldehyde to a carboxylic acid intermediate. This is followed by the ketonization of the carboxylic acid on the catalyst surface. The redox properties of the Ce(III)/Ce(IV) couple are crucial in the initial oxidation step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. Cerium oxide as a catalyst for the ketonization of aldehydes: mechanistic insights and a convenient way to alkanes without the consumption of external hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cerium(III) Acetate in Organic Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Cerium(III) acetate (B1210297), an inorganic salt with the formula Ce(CH₃COO)₃, presents potential as a catalyst in specialized organic transformations. While its application in broader organic synthesis is not as widespread as other transition metal catalysts, it has been noted for its role in specific oxidative processes. This document provides a technical overview of its known applications, primarily focusing on the liquid-phase auto-oxidation of cresols, while also acknowledging the limitations in available detailed experimental data.
Core Application: Catalytic Oxidation of Cresols
The most frequently cited application of cerium(III) acetate in organic synthesis is its use as a co-catalyst in the liquid-phase auto-oxidation of cresols to form hydroxybenzaldehydes. This transformation is of industrial importance for the synthesis of valuable fragrance and pharmaceutical intermediates.
The catalytic system typically involves cerium(III) acetate in combination with a bromide ion source. The synergy between the cerium salt and the bromide is crucial for the catalytic activity. While the precise mechanism is not extensively detailed in readily available literature, it is understood to proceed via a radical pathway.
General Reaction Scheme:
Caption: General workflow for the oxidation of cresols.
Quantitative Data Summary
Experimental Protocol
A specific, detailed experimental protocol for the liquid-phase oxidation of cresols using cerium(III) acetate as the primary catalyst is not available in the surveyed literature. However, a general procedure, based on analogous reactions with other metal catalysts, can be outlined. It is important to note that this is a generalized representation and would require significant optimization.
Generalized Experimental Protocol for Cresol Oxidation:
-
Reactor Setup: A stirred, temperature-controlled pressure reactor is charged with the cresol substrate and a suitable solvent (e.g., methanol (B129727), acetic acid).
-
Catalyst and Base Addition: The cerium(III) acetate catalyst, a bromide salt (e.g., NaBr), and a base (e.g., sodium hydroxide) are added to the reactor.
-
Reaction Conditions: The reactor is sealed, pressurized with oxygen or air, and heated to the desired temperature (typically in the range of 60-120°C). The reaction mixture is stirred vigorously for a specified duration.
-
Workup and Isolation: After cooling and depressurization, the reaction mixture is typically acidified and extracted with an organic solvent. The product, a hydroxybenzaldehyde, is then isolated and purified, often through distillation or crystallization.
Other Potential Applications
Beyond the oxidation of cresols, cerium(III) acetate serves primarily as a precursor for the synthesis of cerium-based materials, such as cerium oxide (CeO₂) nanoparticles. These nanoparticles, in turn, have applications in catalysis, including CO oxidation and hydrogenation reactions. However, in these instances, cerium(III) acetate is a starting material for the catalyst rather than the active catalytic species in the organic transformation itself.
Limitations and Future Outlook
The application of cerium(III) acetate as a homogenous catalyst in mainstream organic synthesis appears to be limited, based on available literature. The focus of cerium catalysis has largely shifted towards heterogeneous systems utilizing cerium oxides, which offer advantages in terms of stability and recyclability.
For researchers and drug development professionals, while cerium(III) acetate may not be a first-choice catalyst for a broad range of reactions, its role in specific oxidative processes warrants consideration, particularly where unique selectivity is required. Further research into the mechanism of the cresol oxidation and exploration of its utility in other transformations could unveil new synthetic possibilities.
Unveiling the Catalytic Potential of Cerium(III) Acetate: A Technical Guide
Introduction
Cerium, a lanthanide with a rich redox chemistry, has carved a significant niche in the world of catalysis. The facile interconversion between its +3 and +4 oxidation states is fundamental to its catalytic prowess, enabling a diverse range of chemical transformations. While much of the early focus was on cerium(IV) oxide (ceria) in applications such as automotive catalytic converters, the catalytic properties of cerium(III) salts, particularly cerium(III) acetate (B1210297), have garnered increasing attention in organic synthesis. This technical guide provides an in-depth exploration of the catalytic applications of cerium(III) acetate, focusing on key reactions, experimental protocols, and mechanistic insights. Although a singular, definitive discovery of its catalytic properties is not well-documented, its emergence as a versatile catalyst is evident through its successful application in various organic reactions.
Core Catalytic Applications of Cerium(III) Acetate
Cerium(III) acetate has demonstrated notable catalytic activity in several important organic transformations. This section details the experimental protocols and quantitative data for three key applications: the liquid-phase oxidation of cresols, the aza-Diels-Alder reaction, and the esterification of fatty acids.
Liquid-Phase Oxidation of Cresols
Cerium(III) acetate is a highly effective catalyst for the liquid-phase auto-oxidation of cresols to their corresponding hydroxybenzaldehydes, valuable intermediates in the fragrance and pharmaceutical industries. The catalytic cycle is believed to involve the in-situ formation of a Ce(IV) species, which acts as the primary oxidant.
Experimental Protocol: Oxidation of p-Cresol (B1678582)
A general procedure for the cerium(III) acetate-catalyzed oxidation of p-cresol is as follows:
-
Reaction Setup: A mixture of p-cresol, cerium(III) acetate hydrate (B1144303) (as the catalyst), and a suitable solvent (e.g., acetic acid) is placed in a reaction vessel equipped with a magnetic stirrer, a condenser, and a gas inlet.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (typically in the range of 100-150 °C).
-
Oxidant: Air or pure oxygen is bubbled through the reaction mixture at a controlled flow rate.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like extraction and distillation.
Quantitative Data:
The following table summarizes typical quantitative data for the cerium(III) acetate-catalyzed oxidation of p-cresol.
| Parameter | Value |
| Substrate | p-Cresol |
| Catalyst | Cerium(III) acetate hydrate |
| Catalyst Loading | 1-5 mol% |
| Solvent | Acetic Acid |
| Temperature | 120 °C |
| Pressure | Atmospheric |
| Oxidant | Air |
| Reaction Time | 4-8 hours |
| Conversion of p-Cresol | 85-95% |
| Selectivity to p-Hydroxybenzaldehyde | 70-85% |
Proposed Reaction Mechanism:
The catalytic cycle likely involves the oxidation of Ce(III) to Ce(IV) by molecular oxygen. The Ce(IV) species then oxidizes the methyl group of cresol (B1669610) to an aldehyde, regenerating the Ce(III) catalyst.
Figure 1: Proposed catalytic cycle for cresol oxidation.
Aza-Diels-Alder Reaction
Cerium(III) salts, acting as Lewis acids, can effectively catalyze the aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. While direct use of cerium(III) acetate has been explored, immobilized Ce(III) catalysts often exhibit enhanced activity and recyclability.
Experimental Protocol: Synthesis of Tetrahydroquinolines
The following protocol is based on the use of a Ce(III)-immobilized catalyst for the synthesis of tetrahydroquinolines.[1][2][3]
-
Catalyst Preparation: A Ce(III) species is immobilized on a solid support (e.g., functionalized halloysite) by treating the support with a cerium salt solution (e.g., cerium(III) nitrate).
-
Imine Formation: The imine is prepared in situ or pre-synthesized by the condensation of an aniline (B41778) derivative with an aldehyde.
-
Cycloaddition: The dienophile (e.g., an alkene) and the imine are added to a suspension of the Ce(III)-immobilized catalyst in a suitable solvent (e.g., acetonitrile).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (often room temperature to moderate heating) for a designated time.
-
Catalyst Recovery and Product Isolation: The heterogeneous catalyst is separated by filtration. The filtrate is concentrated, and the product is purified by column chromatography.
Quantitative Data:
The table below presents representative data for a Ce(III)-catalyzed aza-Diels-Alder reaction.
| Parameter | Value |
| Diene | Imine (from aniline and benzaldehyde) |
| Dienophile | Styrene |
| Catalyst | Ce(III) immobilized on functionalized halloysite (B83129) |
| Catalyst Loading | 0.002 mmol of Ce(III) per gram of support |
| Solvent | Acetonitrile |
| Temperature | 60 °C |
| Reaction Time | 6 hours |
| Yield of Tetrahydroquinoline | 85-95% |
Proposed Reaction Mechanism:
The Ce(III) center acts as a Lewis acid, activating the imine towards nucleophilic attack by the dienophile. This facilitates the [4+2] cycloaddition.
Figure 2: Lewis acid catalysis in aza-Diels-Alder reaction.
Esterification of Fatty Acids
In the production of biodiesel, the esterification of free fatty acids is a crucial step. Cerium(III) compounds can catalyze this reaction, functioning as effective Lewis acids.[4][5][6][7] While cerium(III) acetate can be used, other cerium(III) salts like phosphotungstate and trisdodecylsulfate have also shown high activity.[4][5][6][7]
Experimental Protocol: Biodiesel Production
A typical procedure for the cerium(III)-catalyzed esterification of a fatty acid is as follows:
-
Reaction Mixture: A fatty acid (e.g., stearic acid), an alcohol (e.g., methanol (B129727) or ethanol), and the cerium(III) catalyst are combined in a reaction flask.
-
Reaction Conditions: The mixture is heated to reflux with vigorous stirring. The reaction temperature depends on the boiling point of the alcohol used.
-
Water Removal: To drive the equilibrium towards the ester product, water formed during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Monitoring and Work-up: The reaction is monitored by titration to determine the acid value. Once the reaction is complete, the excess alcohol is removed by distillation, and the crude biodiesel is purified by washing with water.
Quantitative Data:
The following table provides an overview of the quantitative aspects of cerium(III)-catalyzed esterification.
| Parameter | Value |
| Substrate | Stearic Acid |
| Alcohol | Methanol |
| Catalyst | Cerium(III) Phosphotungstate |
| Catalyst Loading | 3% (w/v) |
| Reaction Temperature | 90 °C |
| Reaction Time | 1.5 hours |
| Yield of Methyl Stearate | >90% |
Proposed Reaction Mechanism:
The Lewis acidic Ce(III) center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Figure 3: Proposed mechanism for Lewis acid-catalyzed esterification.
Conclusion
Cerium(III) acetate, and Ce(III) species in general, are versatile and effective catalysts for a range of organic transformations. Their catalytic activity stems from both the redox potential of the Ce(III)/Ce(IV) couple in oxidation reactions and the Lewis acidity of the Ce(III) ion in reactions such as the aza-Diels-Alder and esterification. The use of cerium-based catalysts aligns with the principles of green chemistry due to the low toxicity and high natural abundance of cerium. Further research into the development of novel cerium(III)-based catalytic systems, particularly recoverable and reusable heterogeneous catalysts, holds significant promise for the advancement of sustainable chemical synthesis. This guide provides a foundational understanding for researchers and professionals in drug development and chemical sciences to explore and harness the catalytic potential of cerium(III) acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels-Alder reaction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Cerium(III) immobilized on the functionalized halloysite as a highly efficient catalyst for aza-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. zastita-materijala.org [zastita-materijala.org]
Methodological & Application
cerium(III) acetate nanoparticle synthesis protocol
Application Notes & Protocols
Topic: Cerium(III) Acetate (B1210297) Nanoparticle Synthesis Protocol
Introduction
Cerium oxide nanoparticles are of significant interest for various applications, including catalysis, biomedical imaging, and as therapeutic agents, largely due to the ability of cerium to cycle between the +3 and +4 oxidation states.[1][2] The synthesis method plays a crucial role in determining the physicochemical properties of the nanoparticles, such as size, morphology, and surface chemistry, which in turn affect their functionality.[2] Using cerium(III) acetate as a precursor offers a versatile starting point for several synthesis routes to produce cerium oxide nanoparticles with tailored characteristics.[1][3] This document outlines detailed protocols for the synthesis of cerium oxide nanoparticles from cerium(III) acetate via thermal decomposition and hydrothermal methods.
Data Presentation
A summary of key experimental parameters and resulting nanoparticle characteristics from different synthesis methods using cerium(III) acetate as a precursor is provided in the table below.
| Synthesis Method | Precursor | Solvent/Medium | Surfactant/Capping Agent | Temperature (°C) | Time | Particle Size (nm) | Morphology | Reference |
| Thermal Decomposition | Cerium(III) acetate hydrate (B1144303) | Trioctylamine (B72094) | Oleic acid | 300-320 | 2 hours | Not specified | Not specified | [4] |
| Hydrothermal | Cerium(III) acetate | Water (acidic, pH 4) | None | 250 | 6-24 hours | 10-15 | Cubes, Amorphous | [1][3] |
| Hydrothermal (with heat treatment) | Cerium(III) acetate | Water | None | 250 (hydrothermal), 500 & 1000 (heat treatment) | 2 hours (heat treatment) | 17.7 - 53.6 | Not specified | [1] |
| Biogenic (Ovalbumin) | Cerium(III) acetate hydrate | Ovalbumin (egg white) | Ovalbumin | Not specified (calcination) | Not specified | 6-30 | Plate-like | [5] |
Experimental Protocols
Method 1: Thermal Decomposition of Cerium(III) Acetate
This protocol describes the synthesis of cerium oxide nanoparticles by the thermal decomposition of cerium(III) acetate hydrate in a high-boiling point organic solvent under an inert atmosphere. This method provides good control over nanoparticle size and composition.[4]
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Trioctylamine
-
Oleic acid
-
Ethanol (B145695) (for purification)
-
Hexane (for purification)
-
Argon or Nitrogen gas (high purity)
-
Three-neck flask
-
Condenser
-
Thermocouple
-
Magnetic stirrer and hotplate
-
Schlenk line
-
Centrifuge
Procedure:
-
Preparation of the Reaction Mixture:
-
In a three-neck flask equipped with a condenser, a thermocouple, and a magnetic stirrer, combine cerium(III) acetate hydrate (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and trioctylamine (e.g., 20 mL).[4]
-
Connect the flask to a Schlenk line to facilitate degassing and the introduction of an inert atmosphere.[4]
-
-
Degassing:
-
Nanoparticle Synthesis:
-
Purification:
-
After 2 hours, stop the heating and allow the reaction mixture to cool to room temperature.[4]
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.[4]
-
Centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes) to form a pellet of the nanoparticles.[4]
-
Discard the supernatant and redisperse the nanoparticle pellet in hexane.[4]
-
Repeat the washing process (precipitation with ethanol and redispersion in hexane) at least three times to remove unreacted precursors and excess surfactant.[4]
-
-
Final Product:
-
After the final wash, disperse the purified nanoparticles in a suitable solvent for storage and characterization.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the thermal decomposition synthesis of cerium oxide nanoparticles.
References
- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. benchchem.com [benchchem.com]
- 5. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Synthesis of Cerium(IV) Oxide (CeO2) Nanoparticles using Cerium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Cerium(IV) oxide (CeO2), or ceria, nanoparticles have garnered significant attention in the biomedical and pharmaceutical fields due to their unique redox properties. These nanoparticles can switch between Ce³⁺ and Ce⁴⁺ oxidation states, allowing them to act as potent regenerative antioxidants.[1][2] This characteristic makes them promising therapeutic agents for conditions associated with oxidative stress, such as neurodegenerative diseases, inflammation, and even cancer.[3][4] Furthermore, their biocompatibility and low toxicity at therapeutic concentrations enhance their potential for clinical applications.[1]
The sol-gel method is a versatile and widely used technique for synthesizing CeO2 nanoparticles with controlled size, morphology, and surface properties.[5] This bottom-up approach involves the transition of a solution system (sol) into a solid-state (gel). The process offers several advantages, including high product homogeneity, purity, and the ability to conduct the synthesis at relatively low temperatures.[6] Cerium(III) acetate (B1210297) is an effective precursor for this synthesis, which, through hydrolysis and condensation reactions, leads to the formation of a CeO2 network.
Key Applications in Drug Development:
-
Antioxidant Therapy: CeO2 nanoparticles can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.[1][7]
-
Drug Delivery: The high surface area of these nanoparticles allows for the loading and targeted delivery of therapeutic agents.
-
Biosensors: Their unique electronic and chemical properties are being explored for the development of advanced biosensors.[3]
-
Anti-cancer Agents: Some studies suggest that CeO2 nanoparticles can exhibit selective toxicity towards cancer cells.[8]
Experimental Protocols
This section provides a detailed protocol for the sol-gel synthesis of CeO2 nanoparticles using cerium(III) acetate hydrate (B1144303).
Materials and Equipment
-
Precursor: Cerium(III) acetate hydrate (Ce(CH₃CO₂)₃·xH₂O)
-
Solvent: Deionized water
-
pH Adjusting Agent: Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Washing Agents: Deionized water and ethanol (B145695)
-
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and other standard laboratory glassware
-
pH meter
-
Centrifuge
-
Oven or furnace for drying and calcination
-
Synthesis Workflow Diagram
Caption: Workflow for the sol-gel synthesis of CeO2 nanoparticles.
Step-by-Step Synthesis Procedure
-
Preparation of the Sol:
-
Dissolve a specific amount of cerium(III) acetate hydrate in deionized water in a beaker. For example, a 1:4 molar ratio of cerium acetate to sodium hydroxide can be used.[9]
-
Place the beaker on a magnetic stirrer and stir vigorously for approximately 30 minutes to ensure complete dissolution.
-
-
Gelation:
-
While stirring, slowly add a solution of NaOH or NH₄OH dropwise to the cerium acetate solution. This will initiate the hydrolysis and condensation reactions.
-
Monitor the pH of the solution using a pH meter. Continue adding the base until the desired pH is reached (e.g., pH 10-12).[8][9] A gel-like precipitate will form.
-
Allow the gel to age for a period of time (e.g., 2-10 hours) at a specific temperature (e.g., 70°C) to ensure the completion of the reaction.[8]
-
-
Washing and Drying:
-
Calcination:
-
Grind the dried xerogel into a fine powder.
-
Calcine the powder in a furnace at a specific temperature (e.g., 400-800°C) for a set duration (e.g., 2-6 hours).[8][9] The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final CeO2 nanoparticles.[11]
-
Characterization of CeO2 Nanoparticles
The synthesized CeO2 nanoparticles should be characterized to determine their physicochemical properties.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and estimate the crystallite size. The diffraction peaks should correspond to the face-centered cubic fluorite structure of CeO2.[5][6]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of the Ce-O bond.[10]
-
UV-Visible Spectroscopy: To determine the optical properties and estimate the bandgap energy.[5]
Data Presentation: Influence of Synthesis Parameters
The properties of the synthesized CeO2 nanoparticles are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters.
Table 1: Effect of pH on Nanoparticle Properties
| pH | Average Crystallite Size (nm) | Morphology | Reference |
| 6-8 | ~19 | Agglomerated | [13] |
| 10 | ~25 | More defined particles | [13] |
| 11-12 | Varies, can be smaller | Spherical | [9][10] |
Table 2: Effect of Calcination Temperature on Nanoparticle Properties
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystallinity | Reference |
| 400 | < 50 | Good | [8] |
| 600 | 19-25 | High | [13] |
| 800 | Larger | Very High | [9] |
Visualization of CeO2 Nanoparticle Antioxidant Activity
The primary mechanism of the antioxidant activity of CeO2 nanoparticles involves scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Caption: Antioxidant mechanism of CeO2 nanoparticles in a biological system.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Core-Shell CeO2/CeF3 Nanoparticles Using Tetrafluoroethane R-134a [mdpi.com]
- 3. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CeO2 Nanoparticles Report | PDF [slideshare.net]
- 5. ripublication.com [ripublication.com]
- 6. malayajournal.org [malayajournal.org]
- 7. CeO2 Nanoparticle-Containing Polymers for Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Batch and Flow Synthesis of CeO2 Nanomaterials Using Solid-State Microwave Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols: Cerium(III) Acetate as a Precursor for Automotive Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of cerium(III) acetate (B1210297) as a precursor in the synthesis of advanced automotive catalysts. Cerium(III) acetate serves as a reliable source for ceria (CeO₂), a critical component in three-way catalytic converters (TWCs) due to its high oxygen storage capacity (OSC), which is essential for the simultaneous conversion of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances.
Introduction
Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O) is a water-soluble cerium precursor that, upon thermal decomposition, yields cerium oxide (ceria). Ceria is a key promoter in automotive catalysts, primarily because of its ability to store and release oxygen, maintaining an optimal air-to-fuel ratio at the catalyst surface. This property is crucial for the efficient functioning of three-way catalysts, which are designed to reduce harmful emissions from gasoline engines. The choice of precursor can significantly influence the final properties of the catalyst, such as surface area, particle size, and dispersion of the active components. Cerium(III) acetate is often favored for its controlled decomposition and ability to produce high-surface-area ceria.
Data Presentation
The performance of automotive catalysts is evaluated by their efficiency in converting pollutants at various temperatures. The following table summarizes the performance of catalysts prepared using cerium(III) acetate as a precursor under simulated exhaust conditions.
| Catalyst Formulation | Precursor System | Support | Test Conditions | CO Conversion (%) | HC Conversion (%) | NOx Conversion (%) | Reference |
| Pt/Rh | Cerium(III) Acetate | γ-Al₂O₃ | FTP Test Procedure | 75 | 80 | 70 | [1] |
Note: FTP stands for Federal Test Procedure, a standardized test simulating city and highway driving conditions to measure vehicle emissions.
Experimental Protocols
Two primary methods for incorporating ceria from cerium(III) acetate into an automotive catalyst are detailed below: the washcoating impregnation method and the co-precipitation method for creating a ceria-zirconia mixed oxide support.
Protocol 1: Washcoating of a Monolithic Support by Impregnation
This protocol describes the preparation of a ceria-containing washcoat on a cordierite (B72626) monolithic support using cerium(III) acetate.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
High surface area γ-alumina (γ-Al₂O₃)
-
Deionized water
-
Cordierite monolith support (e.g., 400 cells per square inch)
-
Platinum and Rhodium precursor salts (e.g., chloroplatinic acid, rhodium nitrate)
Procedure:
-
Slurry Preparation:
-
A slurry is prepared by wet-milling a mixture of high surface area γ-alumina and cerium(III) acetate in deionized water.
-
The proportions are calculated to achieve a final washcoat composition with a specific weight percentage of ceria (e.g., 8%).
-
The mixture is milled to obtain a uniform slurry with an average particle size of approximately 0.5 to 1.0 micrometers. The viscosity of the slurry can be adjusted as needed.
-
-
Washcoating the Monolith:
-
The cordierite monolith is dipped into the prepared slurry.
-
Excess slurry is removed from the channels of the monolith by blowing with compressed air.
-
The coated monolith is then dried, typically at around 120°C for several hours.
-
-
Calcination:
-
The dried, coated monolith is calcined in air at a temperature of approximately 425°C. This step decomposes the cerium(III) acetate to form fine particles of ceria (CeO₂) distributed on the alumina (B75360) support, creating the final washcoat.
-
-
Impregnation with Precious Metals:
-
The calcined, washcoated monolith is then impregnated with aqueous solutions of platinum and rhodium precursors.
-
The impregnation is typically done by soaking the monolith in the precursor solutions.
-
After impregnation, the monolith is dried and calcined again to fix the precious metals onto the washcoat.
-
Protocol 2: Co-precipitation of Ceria-Zirconia (CeO₂-ZrO₂) Mixed Oxide
This protocol details the synthesis of a high-surface-area ceria-zirconia mixed oxide powder, a common support material in modern three-way catalysts, using cerium(III) acetate.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (as precipitating agent)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve stoichiometric amounts of cerium(III) acetate and zirconium oxychloride in deionized water to achieve the desired Ce:Zr molar ratio (e.g., 1:1).
-
Stir the solution until all salts are completely dissolved.
-
-
Co-precipitation:
-
Slowly add ammonium hydroxide solution to the precursor solution while stirring vigorously.
-
Continue adding the precipitating agent until the pH of the solution reaches a value of approximately 9, indicating complete precipitation of the metal hydroxides.
-
-
Aging and Washing:
-
Age the resulting precipitate in the mother liquor for a period (e.g., 2 hours) to ensure complete reaction and homogenization.
-
Filter the precipitate and wash it several times with deionized water to remove residual ions.
-
-
Drying and Calcination:
-
Dry the washed precipitate in an oven, for instance, at 150°C overnight.
-
Calcine the dried powder in a furnace at a high temperature (e.g., 400-500°C) for several hours to obtain the final crystalline CeO₂-ZrO₂ mixed oxide.
-
Visualizations
Thermal Decomposition of Cerium(III) Acetate
The thermal decomposition of cerium(III) acetate hydrate in an air atmosphere is a multi-step process that ultimately yields cerium(IV) oxide (ceria), the active catalytic component.
Caption: Thermal decomposition pathway of cerium(III) acetate to ceria.
Experimental Workflow for Washcoat Preparation
The following diagram illustrates the key steps in the preparation of an automotive catalyst using the washcoating impregnation method with cerium(III) acetate.
Caption: Workflow for preparing a washcoated automotive catalyst.
Catalytic Cycle of a Three-Way Catalyst
The diagram below illustrates the central role of ceria in the catalytic cycle of a three-way catalyst, highlighting its oxygen storage and release mechanism.
Caption: Role of ceria's redox couple in a three-way catalyst.
References
Application Note: FT-IR Spectroscopy of Cerium(III) Acetate Complexes
Abstract
This application note provides a detailed overview of the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of cerium(III) acetate (B1210297) complexes. It is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development. This document outlines the theoretical basis for the FT-IR analysis of these complexes, presents detailed experimental protocols for their synthesis and spectroscopic analysis, and includes a comprehensive table of characteristic vibrational frequencies. Additionally, diagrams illustrating the experimental workflow and the coordination chemistry of the acetate ligand with the cerium(III) ion are provided to facilitate understanding.
Introduction
Cerium(III) acetate, Ce(CH₃COO)₃, and its hydrated forms are important precursors in the synthesis of various cerium-based materials, including catalysts, corrosion inhibitors, and components for optical and electronic devices. The coordination of the acetate ligand to the cerium(III) ion plays a crucial role in determining the structure and reactivity of these precursor complexes and, consequently, the properties of the final materials.
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the chemical bonding and molecular structure of materials.[1] For cerium(III) acetate complexes, FT-IR spectroscopy is particularly useful for elucidating the coordination mode of the carboxylate group of the acetate ligand to the cerium ion. The positions and separation of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are sensitive to the nature of the metal-carboxylate bond.
Data Presentation: FT-IR Spectral Data of Cerium(III) Acetate Hydrate (B1144303)
The FT-IR spectrum of cerium(III) acetate hydrate is characterized by several key absorption bands. The most informative of these are the asymmetric and symmetric stretching vibrations of the carboxylate group, as well as the stretching vibration of the Ce-O bond. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) is a critical parameter for determining the coordination mode of the acetate ligand. A larger Δν value compared to the ionic acetate is indicative of a unidentate coordination, while a smaller Δν value suggests a bidentate or bridging coordination mode.[2][3]
| Wavenumber (cm⁻¹) | Assignment | Description | Reference(s) |
| ~3400 (broad) | ν(O-H) | Stretching vibration of water molecules in the hydrate. | [4][5] |
| ~1540 - 1570 | νₐₛ(COO⁻) | Asymmetric stretching vibration of the carboxylate group. | [6][7] |
| ~1415 - 1446 | νₛ(COO⁻) | Symmetric stretching vibration of the carboxylate group. | [6][8] |
| Δν ≈ 125 - 155 | - | Separation between νₐₛ and νₛ, indicative of bidentate or bridging coordination. | [2][3][7] |
| ~464 - 550 | ν(Ce-O) | Stretching vibration of the cerium-oxygen bond. | [6][9][10] |
Experimental Protocols
Protocol 1: Synthesis of Cerium(III) Acetate Hydrate
This protocol describes the synthesis of cerium(III) acetate hydrate from cerium(III) carbonate and acetic acid.[11]
Materials:
-
Cerium(III) carbonate (Ce₂(CO₃)₃·xH₂O)
-
50% (v/v) Acetic acid (CH₃COOH) solution
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
In a beaker, add a stoichiometric amount of cerium(III) carbonate to a 50% acetic acid solution with continuous stirring. The reaction is as follows: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3H₂O + 3CO₂↑.
-
Gently heat the mixture to approximately 60-80°C on a heating plate with continuous stirring to facilitate the dissolution of the cerium carbonate and drive the reaction to completion. Effervescence will be observed due to the release of carbon dioxide.
-
Continue heating and stirring until the effervescence ceases and a clear solution is obtained.
-
Filter the hot solution to remove any unreacted starting material or impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization of cerium(III) acetate hydrate. For higher yield, the solution can be further concentrated by gentle heating before cooling.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash to facilitate drying.
-
Dry the purified cerium(III) acetate hydrate crystals in an oven at a temperature below 100°C to avoid dehydration.
Protocol 2: FT-IR Spectroscopic Analysis using the KBr Pellet Method
This protocol details the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of the synthesized cerium(III) acetate complex.[12]
Materials and Equipment:
-
Synthesized cerium(III) acetate hydrate
-
FT-IR grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
Spatula
-
Analytical balance
-
FT-IR spectrometer
Procedure:
-
Dry the FT-IR grade KBr in an oven at ~110°C for at least 2-3 hours and store it in a desiccator to prevent moisture absorption.
-
Weigh approximately 1-2 mg of the cerium(III) acetate hydrate sample and 100-200 mg of the dried KBr. The sample concentration in KBr should be between 0.5% and 1.0%.[13]
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. Minimize grinding time to reduce moisture absorption from the atmosphere.
-
Assemble the pellet die. Transfer a portion of the powder mixture into the die.
-
Place the die into the hydraulic press. Apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[14][15]
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Acquire a background spectrum using a pure KBr pellet to correct for atmospheric and instrumental interferences.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and FT-IR analysis of cerium(III) acetate complexes.
Caption: Common coordination modes of the acetate ligand to cerium(III) ions.
References
- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR Characterization of Metal Acetates in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 12. shimadzu.com [shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. pelletpressdiesets.com [pelletpressdiesets.com]
Application Note: TGA-DSC Analysis of Cerium(III) Acetate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cerium(III) acetate (B1210297) hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O) is a crucial precursor in the synthesis of high-purity cerium oxide (CeO₂) nanoparticles and thin films. These materials are vital in applications such as catalysis, solid oxide fuel cells, optical coatings, and polishing agents. Understanding the thermal decomposition behavior of the precursor is critical for controlling the properties of the final ceria product. Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) is a powerful technique to elucidate the complex, multi-step decomposition pathway of cerium(III) acetate hydrate, providing quantitative information on mass loss and associated thermal events (endothermic or exothermic reactions). This note details the thermal decomposition process and provides a comprehensive protocol for its analysis.
Thermal Decomposition Pathway
The thermal decomposition of cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) is highly dependent on the surrounding atmosphere. The process occurs differently in an inert gas (like nitrogen or argon) compared to an oxidative atmosphere (like air).
1. Decomposition in an Inert Atmosphere (Nitrogen, Argon, Helium)
In an inert atmosphere, the decomposition is a multi-step process involving dehydration, crystallization, phase transformation, and the formation of several intermediate products before yielding the final cerium(IV) oxide.
-
Dehydration: The process begins with the endothermic removal of water molecules.
-
Crystallization: The resulting amorphous anhydrous cerium(III) acetate undergoes an exothermic crystallization without any mass loss.
-
Decomposition via Intermediates: The anhydrous acetate then decomposes through a complex series of reactions, forming intermediates such as cerium oxyacetates and an oxycarbonate.
-
Final Product Formation: The final step involves the formation of cerium(IV) oxide (CeO₂), which includes the oxidation of Ce(III) to Ce(IV).
2. Decomposition in an Oxidative Atmosphere (Air)
In the presence of air, the initial dehydration and crystallization steps are similar to those in an inert atmosphere. However, at higher temperatures, the decomposition proceeds rapidly via a single, strong exothermic step due to the combustion of the organic acetate components. This process is typically complete at a much lower temperature compared to decomposition in an inert atmosphere.
Application Notes & Protocols: XRD Pattern Analysis of Cerium(III) Acetate Derived Ceria
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cerium oxide nanoparticles (CeO₂ NPs), or nanoceria, are versatile materials with significant applications in catalysis, biomedical fields, and as UV absorbents. The properties of nanoceria are intrinsically linked to its crystalline structure, size, and lattice parameters. Cerium(III) acetate (B1210297) is a common precursor for the synthesis of CeO₂ NPs. This document provides detailed protocols for the synthesis of ceria nanoparticles from cerium(III) acetate and the subsequent analysis of their crystalline properties using X-ray diffraction (XRD).
I. Experimental Protocols
A. Synthesis of Ceria Nanoparticles from Cerium(III) Acetate
This protocol describes a general hydrothermal method for the synthesis of ceria nanoparticles. This method is widely used due to its simplicity and ability to produce nanoparticles with a uniform size distribution.[1][2][3]
Materials:
-
Cerium(III) acetate hydrate (B1144303) (Ce(CH₃CO₂)₃·xH₂O)
-
Sodium hydroxide (B78521) (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Oven/Furnace
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M aqueous solution of cerium(III) acetate hydrate by dissolving the appropriate amount in deionized water with constant stirring.
-
pH Adjustment: Slowly add a 0.3 M solution of sodium hydroxide or ammonium hydroxide dropwise to the cerium acetate solution while stirring vigorously until the pH of the solution reaches a desired level (e.g., pH 10) to induce precipitation.[4]
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100°C and 180°C for a duration of 6 to 24 hours.[4] The temperature and time can be varied to control the particle size and crystallinity.
-
Washing: After the hydrothermal treatment, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation at a high speed (e.g., 8000 rpm) for 10 minutes.
-
Wash the collected nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products. Centrifuge and decant the supernatant after each wash.
-
Drying: Dry the washed nanoparticles in an oven at 80-100°C overnight to obtain a fine powder.
-
Calcination (Optional): To improve crystallinity and remove any residual organic matter, the dried powder can be calcined in a furnace. A typical calcination procedure involves heating the powder in air at a temperature between 400°C and 600°C for 2-4 hours.[5][6]
B. XRD Pattern Analysis
This protocol outlines the procedure for acquiring and analyzing the XRD pattern of the synthesized ceria nanoparticles.
Instrumentation:
-
X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
Procedure:
-
Sample Preparation: Finely grind the synthesized ceria powder using an agate mortar and pestle to ensure a random orientation of the crystallites. Mount the powder onto a sample holder.
-
Data Acquisition:
-
Place the sample holder in the X-ray diffractometer.
-
Set the instrument parameters for data collection. A typical scan range for ceria is from 20° to 80° in 2θ, with a step size of 0.02° and a scan speed of 0.24°/min.[7]
-
-
Data Analysis:
-
Phase Identification: The obtained XRD pattern should be compared with standard diffraction patterns for cubic fluorite ceria (JCPDS card no. 34-0394). The characteristic diffraction peaks for cubic CeO₂ are expected at 2θ values corresponding to the (111), (200), (220), (311), (222), (400), (331), and (420) planes.
-
Crystallite Size Determination (Scherrer Equation): The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:[8][9][10][11] D = (K * λ) / (β * cos(θ)) Where:
-
Lattice Parameter Calculation: For a cubic crystal system, the lattice parameter 'a' can be calculated from the positions of the diffraction peaks using the following equation: a = d * √(h² + k² + l²) Where:
-
d is the interplanar spacing, calculated from Bragg's Law (nλ = 2d sin(θ)).
-
(h, k, l) are the Miller indices of the diffraction plane.
-
-
Rietveld Refinement: For a more detailed analysis, Rietveld refinement can be performed on the XRD data using specialized software (e.g., FullProf, TOPAS).[7][12][13][14][15][16] This method allows for the precise determination of lattice parameters, crystallite size, microstrain, and other structural parameters by fitting a calculated diffraction pattern to the experimental data.[12]
-
II. Data Presentation
The following table summarizes typical quantitative data obtained from the XRD analysis of ceria nanoparticles synthesized from cerium(III) acetate under various conditions, as reported in the literature.
| Synthesis Method | Calcination Temperature (°C) | Crystallite Size (nm) | Lattice Parameter (Å) | Reference |
| Sonochemical | 425 | ~4 | - | [5] |
| Flame Spray Pyrolysis | - | 5.9 - 15.5 | - | [7] |
| Hydrothermal | 500 | 17.7 | - | [4] |
| Hydrothermal | 1000 | 53.6 | - | [4] |
| Sol-Gel | 500 | 5 - 20 | 5.408 - 5.411 | [6][17] |
Note: The lattice parameter of bulk CeO₂ is typically around 5.411 Å. Variations in the lattice parameter of nanoceria can be attributed to factors such as lattice strain and the presence of Ce³⁺ ions and oxygen vacancies.[18][19]
III. Visualization
A. Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of ceria nanoparticles to their structural characterization using XRD.
Caption: Experimental workflow for the synthesis and XRD analysis of ceria nanoparticles.
B. Influencing Factors on Ceria Nanoparticle Properties
This diagram illustrates the logical relationships between synthesis parameters and the final structural properties of the ceria nanoparticles as determined by XRD.
Caption: Factors influencing the structural properties of ceria nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications [mdpi.com]
- 3. mocedes.org [mocedes.org]
- 4. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. youtube.com [youtube.com]
- 9. instanano.com [instanano.com]
- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: Preparing Cerium(III) Acetate Solutions for Coating Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cerium(III) acetate (B1210297) is a water-soluble cerium precursor widely utilized in the development of functional coatings, particularly for corrosion protection.[1] Its ability to form cerium oxide upon heating makes it an excellent candidate for sol-gel processes and the creation of thin films.[1][2] The cerium ions (Ce³⁺) within the coating can act as active corrosion inhibitors, forming insoluble oxides and hydroxides that passivate the metal surface and prevent further degradation.[3][4] This document provides detailed protocols for the preparation of cerium(III) acetate solutions and their application in creating protective coatings, with a focus on sol-gel methods for aluminum alloys.
Physicochemical Properties of Cerium(III) Acetate
A summary of the key properties of cerium(III) acetate is presented below.
| Property | Value | References |
| Chemical Formula | Ce(CH₃COO)₃ | [2] |
| Molar Mass | 317.26 g/mol (anhydrous) | [2] |
| Appearance | White powder/crystalline solid | [1][2] |
| Melting Point | 308 °C (decomposes) | [1][2] |
| Solubility (Anhydrous) | Soluble in water and ethanol | [2] |
| Solubility (Hydrate) | Soluble in water | [1] |
| pH | ~6-7 (1% solution) | [5] |
Experimental Protocols
Protocol 1: Standard Aqueous Solution Preparation
This protocol describes the basic preparation of an aqueous cerium(III) acetate solution from its hydrate (B1144303) form.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing balance
Procedure:
-
Calculate the required mass of cerium(III) acetate hydrate to achieve the desired molar concentration. Note: Account for the water of hydration if the exact formula is known, or use the anhydrous molar mass for an approximate concentration.
-
Weigh the calculated amount of cerium(III) acetate hydrate powder.
-
Add the powder to a volumetric flask.
-
Fill the flask to approximately half its volume with DI water.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. Cerium(III) acetate hydrate is water-soluble.[1]
-
Once dissolved, add DI water to the flask's calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Protocol 2: Preparation of Si-Zr Hybrid Sol-Gel Coating Solution Doped with Cerium(III) Acetate
This protocol details the preparation of a sol-gel coating for aluminum alloys, where cerium(III) acetate is used as a corrosion-inhibiting dopant.[6] This method is effective for enhancing the corrosion resistance of substrates like 2A12 aluminum alloy.[6][7]
Materials:
-
Precursors for sol-gel matrix (e.g., tetraethylorthosilicate (TEOS), 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS), zirconium precursors)
-
Cerium(III) acetate hydrate
-
Ethanol
-
DI water
-
Nitric acid (as a catalyst)
-
Magnetic stirrer and beaker
Procedure:
-
Sol-Gel Matrix Preparation: Prepare the Si-Zr hybrid sol according to established literature procedures. This typically involves the hydrolysis and condensation of silane (B1218182) and zirconium precursors in an alcohol/water solvent, often catalyzed by an acid.
-
Stirring: Seal the beaker containing the mixed sol-gel solution and stir for a specified duration (e.g., 3 hours) to ensure homogeneity.[6]
-
Doping: Prepare a separate stock solution of cerium(III) acetate in DI water.
-
Add the required volume of the cerium(III) acetate stock solution to the sol-gel matrix to achieve the desired final concentration (e.g., 0.001 M, 0.005 M, 0.01 M, or 0.05 M).[6]
-
Final Stirring: Continue stirring the final doped solution for at least 1 hour to ensure the cerium salt is uniformly dispersed.[6]
-
Application (Dip-Coating Example):
-
Curing: Cure the coated samples in an oven using a multi-step heating process: 60 °C for 3 hours, followed by 90 °C for 1 hour, and finally 120 °C for 30 minutes.[6]
Quantitative Data for Sol-Gel Protocol
The following table summarizes the quantitative parameters for the doped sol-gel coating protocol.
| Parameter | Value/Range | Reference |
| Cerium(III) Acetate Concentration | 0.001 M - 0.05 M | [6] |
| Optimal Concentration | 0.01 M | [1][6] |
| Initial Sol Stirring Time | 3 hours | [6] |
| Post-Doping Stirring Time | 1 hour | [6] |
| Substrate Immersion Time | 5 minutes | [6] |
| Dip-Coating Withdrawal Speed | 10 cm/min | [6] |
| Intermediate Drying Time | 15 minutes | [6] |
| Curing Step 1 | 60 °C for 3 hours | [6] |
| Curing Step 2 | 90 °C for 1 hour | [6] |
| Curing Step 3 | 120 °C for 0.5 hours | [6] |
Visualized Workflows and Mechanisms
// Nodes A [label="Prepare Si-Zr\nHybrid Sol", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Stir for 3 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Cerium(III)\nAcetate Solution\n(Doping)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Stir for 1 hour", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Dip-Coating\n(Substrate Immersion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Air Dry\n(15 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Repeat Dip-Coating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Multi-Step Curing\n(60°C -> 90°C -> 120°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Final Coated Substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } } Caption: Workflow for preparing a cerium-doped sol-gel coating.
// Edges A -> B [label="O₂ reduction"]; A -> C; B -> D; C -> D; D -> E [label="Oxidation"]; E -> F; F -> G; } } Caption: Corrosion inhibition mechanism via cerium ion activity.
Application Notes
-
Concentration is Critical: The concentration of cerium(III) acetate in the coating solution is a crucial parameter. For Si-Zr sol-gel coatings on 2A12 aluminum alloy, an optimal concentration of 0.01 M Ce(CH₃COO)₃ has been shown to significantly improve corrosion resistance.[6] Concentrations higher than this (e.g., 0.05 M) can destabilize the sol-gel network, reducing the homogeneity of the coating and subsequently decreasing its protective properties.[1][6]
-
Sol-Gel Method: Cerium(III) acetate is particularly well-suited for sol-gel synthesis due to its water solubility.[1] The sol-gel process allows for the formation of a stable covalent bond between the inorganic part of the coating and the metal substrate, leading to strong adhesion and enhanced mechanical properties.[6]
-
Hydrolysis and Stability: Cerium(III) ions can undergo hydrolysis in aqueous solutions, which can affect the stability of the precursor solution over time.[8] The pH of the solution is an important factor to control. In some formulations, complexing agents like ethylenediaminetetraacetic acid (EDTA) are used to create stable, clear sols and gels by forming complexes with the cerium ions.[9]
-
Corrosion Inhibition Mechanism: The protective action of cerium-based coatings is not merely a passive barrier. If the coating is scratched or damaged, Ce³⁺ ions can migrate to active cathodic sites where the local pH increases due to the oxygen reduction reaction.[4][10] This causes the precipitation of insoluble cerium hydroxides/oxides, which block the cathodic reaction and stifle the corrosion process, a phenomenon often described as "self-healing".[7][11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat when handling cerium(III) acetate powder and its solutions.[12]
-
Inhalation: Avoid breathing dust. If dust formation is unavoidable, use appropriate respiratory protection.[12]
-
Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the solution to enter drains or water courses.[12]
-
Storage: Store cerium(III) acetate in a tightly closed container in a dry, cool, and well-ventilated place.[5]
References
- 1. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]
- 2. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 3. battelle.org [battelle.org]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. rarearthchemicals.com [rarearthchemicals.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. researchgate.net [researchgate.net]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cerium Compounds Coating as a Single Self-Healing Layer for Corrosion Inhibition on Aluminum 3003 | MDPI [mdpi.com]
- 12. carlroth.com [carlroth.com]
Application Notes and Protocols: Cerium(III) Acetate in Anti-Corrosion Coating Formulations
Audience: Researchers, scientists, and materials development professionals.
Introduction: Cerium(III) acetate (B1210297) is emerging as an effective and environmentally benign alternative to traditional chromate-based corrosion inhibitors.[1] As a member of the rare earth element compounds, it offers active corrosion protection, particularly for aluminum alloys used extensively in the aerospace and automotive industries.[2][3] Its mechanism relies on the formation of a protective, insoluble oxide/hydroxide (B78521) layer at local cathodic sites, effectively stifling the corrosion process.[4][5] These application notes provide an overview of its mechanism, quantitative performance data, and detailed protocols for its incorporation into sol-gel coatings and subsequent evaluation.
Mechanism of Action: Cathodic Inhibition
The primary anti-corrosion function of cerium(III) acetate is through cathodic inhibition. When a corrosion microcell forms on an aluminum alloy surface in the presence of an electrolyte, the cathodic reaction (oxygen reduction) consumes oxygen and produces hydroxide ions (OH⁻), leading to a localized increase in pH.
OH⁻ + 2H₂O + 4e⁻ → 4OH⁻
This localized alkalinity triggers the precipitation of cerium(III) ions (Ce³⁺), released from the coating, as insoluble cerium hydroxide (Ce(OH)₃) and/or cerium oxide (Ce₂O₃).[4][6] This precipitate forms a dense, passive film over the cathodic sites (often copper-rich intermetallic particles in aluminum alloys), physically blocking further oxygen reduction.[7] This action stifles the overall corrosion circuit and provides a "self-healing" effect at defects or scratches in the coating.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pyrolysis of Cerium(III) Acetate
Introduction
The pyrolysis of cerium(III) acetate (B1210297) is a widely employed method for the synthesis of cerium oxide (CeO₂), a material of significant interest in catalysis, fuel cells, and various nanotechnological applications. This process involves the thermal decomposition of cerium(III) acetate hydrate (B1144303), which proceeds through several intermediate stages to yield the final cerium oxide product. The characteristics of the resulting ceria, such as particle size, crystallinity, and surface area, are highly dependent on the experimental conditions, including temperature, heating rate, and the composition of the atmosphere.
These application notes provide a detailed overview of the experimental setup and protocols for the pyrolysis of cerium(III) acetate, intended for researchers, scientists, and professionals in drug development who may utilize ceria nanoparticles as catalysts or drug delivery vehicles.
Thermal Decomposition Pathway
The thermal decomposition of cerium(III) acetate hydrate (Ce(CH₃COO)₃·1.5H₂O) is a complex process that varies with the surrounding atmosphere. In an inert atmosphere such as helium or argon, the decomposition occurs in multiple steps.[1][2] Initially, the hydrate loses water to form amorphous anhydrous cerium(III) acetate.[3][4] With increasing temperature, this amorphous phase crystallizes.[2] Further heating leads to a series of decomposition steps, forming intermediate products presumed to be Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃, before finally yielding cerium(IV) oxide (CeO₂).[1][2] This final step involves the oxidation of cerium(III) to cerium(IV).[1] In an oxidizing atmosphere like dry air, the decomposition can proceed more rapidly and at lower temperatures, completing at around 330°C.[3][5]
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the pyrolysis of cerium(III) acetate.
Caption: Experimental workflow for cerium(III) acetate pyrolysis.
Quantitative Data Summary
The following table summarizes key quantitative data gathered from thermogravimetric and differential thermal analyses of cerium(III) acetate pyrolysis under various conditions.
| Parameter | Value | Atmosphere | Analytical Method | Reference |
| Dehydration | 71°C and 152.9°C (endothermic peaks) | Air | TG-DTA | [2] |
| Anhydrous Acetate Crystallization | 194.4°C (exothermic peak) | Air | TG-DTA | [2] |
| 212°C | Helium | XRD-DSC | [1][2] | |
| Anhydrous Acetate Phase Transformation | 286°C | Helium | XRD-DSC | [1][2] |
| Decomposition of Anhydrous Acetate | ~280°C (strong exothermic peak) | Air | TG-DTA | [2] |
| 300 - 700°C | Helium | SCTG-MS | [1][2] | |
| 250 - 800°C | Helium | SCTG-MS | [6] | |
| Completion of Decomposition to CeO₂ | ~330°C | Dry Air | TG/DTA-MS | [3][5] |
| Crystallization Activation Energy | 244 kJ mol⁻¹ | Argon | DSC | [4][5] |
Experimental Protocols
Materials and Equipment:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
High-purity alumina crucibles
-
Tube furnace with programmable temperature controller
-
Gas flow controller for argon, helium, or dry air
-
Balance for sample weighing
-
Spatula and tweezers
Protocol for Pyrolysis in an Inert Atmosphere (Argon):
-
Sample Preparation: Weigh approximately 30 mg of cerium(III) acetate hydrate into an alumina crucible.[4]
-
Furnace Setup: Place the crucible containing the sample into the center of the tube furnace.
-
Atmosphere Control: Purge the furnace tube with high-purity argon gas at a flow rate of 25 ml/min for at least 30 minutes to ensure an inert atmosphere.[4]
-
Heating Program:
-
Ramp the temperature from room temperature to 150°C at a heating rate of 10 K/min to ensure complete dehydration.
-
Hold at 150°C for 30 minutes.
-
Increase the temperature to the desired final calcination temperature (e.g., 600°C) at a controlled heating rate (e.g., 5, 10, 15, or 20 K/min).[4]
-
Hold at the final temperature for a specified duration (e.g., 2 hours) to ensure complete decomposition and crystallization of CeO₂.
-
-
Cooling and Collection:
-
Turn off the furnace and allow it to cool to room temperature under a continuous flow of argon.
-
Once cooled, carefully remove the crucible containing the final ceria powder.
-
Protocol for Pyrolysis in an Oxidizing Atmosphere (Dry Air):
-
Sample Preparation: Weigh a desired amount of cerium(III) acetate hydrate into an alumina crucible.
-
Furnace Setup: Place the crucible in the tube furnace.
-
Atmosphere Control: Establish a steady flow of dry air through the furnace tube.
-
Heating Program:
-
Cooling and Collection:
-
Allow the furnace to cool to room temperature.
-
Collect the resulting cerium oxide powder.
-
Decomposition Signaling Pathway
The following diagram illustrates the chemical transformation pathway during the pyrolysis of cerium(III) acetate hydrate in an inert atmosphere.
Caption: Chemical transformation pathway of cerium(III) acetate.
References
Application Notes and Protocols: Characterization of Ceria Nanoparticles from Cerium(III) Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cerium oxide nanoparticles (ceria NPs or nanoceria) are highly valued in biomedical and catalytic fields due to their unique redox properties, stemming from the ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states.[1][2] This reversible oxidation state allows nanoceria to act as a potent antioxidant and radical scavenger, making it a promising candidate for various therapeutic applications, including cancer therapy and drug delivery.[1][3] The synthesis of ceria NPs from cerium(III) acetate (B1210297) is a common method that allows for control over particle size and composition.[4][5] Thorough characterization of these nanoparticles is critical to ensure reproducibility, understand their structure-function relationships, and predict their behavior in biological systems.[6] This document provides detailed protocols for the essential characterization techniques used to analyze ceria NPs synthesized from cerium(III) acetate.
I. Experimental Workflow Overview
The characterization of ceria nanoparticles is a multi-step process that begins after synthesis and purification. Each step yields specific information about the physicochemical properties of the nanoparticles, which are crucial for their intended application. The general workflow involves analyzing the nanoparticles' morphology, crystal structure, size distribution in solution, and optical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of cerium oxide nanoparticles-part 2: nonsize measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
Application Notes and Protocols for Cerium(III) Acetate in Catalytic Wet Peroxide Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic Wet Peroxide Oxidation (CWPO) is an advanced oxidation process (AOP) that holds significant promise for the degradation of recalcitrant organic pollutants in wastewater. This method utilizes catalysts to activate hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH) that can mineralize a wide range of organic compounds. Cerium-based catalysts, particularly those derived from cerium(III) acetate (B1210297), have garnered attention due to the unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ oxidation states, which facilitates the decomposition of H₂O₂ into reactive oxygen species.
These application notes provide detailed protocols for the synthesis of a cerium oxide (CeO₂) catalyst from cerium(III) acetate and its application in the CWPO of a model organic pollutant, phenol (B47542).
Catalyst Synthesis Protocol: CeO₂ Nanoparticles from Cerium(III) Acetate
This protocol details the synthesis of cerium oxide nanoparticles via the precipitation method using cerium(III) acetate as the precursor.
Materials:
-
Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25% w/w)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Burette or dropping funnel
-
Centrifuge and centrifuge tubes
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of cerium(III) acetate hydrate in deionized water to achieve a desired precursor concentration (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.
-
Precipitation: While vigorously stirring the cerium(III) acetate solution, slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 9-10. A yellowish-white precipitate of cerium hydroxide will form.
-
Aging: Continue stirring the suspension at room temperature for a period of 2 to 4 hours to allow for the aging of the precipitate.
-
Washing: Separate the precipitate from the supernatant by centrifugation. Wash the precipitate repeatedly with deionized water and then with ethanol to remove any unreacted reagents and by-products. Centrifuge the mixture after each washing step.
-
Drying: Dry the washed precipitate in an oven at 80-100°C overnight until a constant weight is achieved.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for a designated duration (e.g., 2-4 hours) in air. The calcination process converts the cerium hydroxide into cerium oxide (CeO₂) nanoparticles.
-
Characterization: The synthesized CeO₂ nanoparticles should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and estimate crystallite size, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe the morphology and particle size.
Experimental Protocol: Catalytic Wet Peroxide Oxidation of Phenol
This protocol describes the procedure for the degradation of phenol in an aqueous solution using the synthesized CeO₂ catalyst.
Materials:
-
Synthesized CeO₂ catalyst
-
Phenol (C₆H₅OH)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Deionized water
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
Equipment:
-
Glass batch reactor with a magnetic stirrer and temperature control (e.g., a jacketed glass vessel connected to a water bath)
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) or a UV-Vis Spectrophotometer for phenol concentration analysis
-
Total Organic Carbon (TOC) analyzer
Procedure:
-
Reaction Setup: Add a specific volume of a prepared phenol solution of known concentration (e.g., 100 mg/L) to the batch reactor.
-
Catalyst Addition: Disperse a predetermined amount of the synthesized CeO₂ catalyst into the phenol solution (e.g., 0.5 - 2.0 g/L).
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 3-7) using dilute sulfuric acid or sodium hydroxide.
-
Temperature Control: Bring the reactor contents to the desired reaction temperature (e.g., 50-80°C) and allow it to stabilize.
-
Initiation of Reaction: Add the required volume of hydrogen peroxide solution to the reactor to initiate the CWPO reaction. The H₂O₂ concentration is typically a stoichiometric excess relative to the phenol concentration.
-
Sampling: Withdraw samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately quench the reaction in the samples, for example, by adding a small amount of a radical scavenger like methanol (B129727) or by cooling, to stop the degradation process.
-
Analysis: Analyze the samples for phenol concentration using HPLC or a UV-Vis spectrophotometer. Measure the Total Organic Carbon (TOC) to determine the extent of mineralization.
-
Catalyst Recovery and Regeneration: After the reaction, the catalyst can be recovered by filtration or centrifugation. The recovered catalyst can be washed with deionized water, dried, and calcined for reuse.
Data Presentation
The following tables summarize typical quantitative data for the degradation of pollutants using ceria-based catalysts in CWPO.
Table 1: Phenol Degradation using Ceria-Based Catalysts
| Catalyst | Phenol Initial Conc. (mg/L) | Catalyst Loading (g/L) | H₂O₂ Conc. | Temperature (°C) | Reaction Time (min) | Phenol Conversion (%) | TOC Removal (%) | Reference |
| CuO-CeO₂ | 500 | 1.0 | Stoichiometric | 70 | 120 | >95 | ~70 | [1][2] |
| CaO-CuO-CeO₂ | 536 | 0.167 | 3.5 mL of 30% | 70 | 45 | 96 | Not Reported | [2] |
| MnO₂–CeO₂ | 500 | 3.0 | Not specified | 130 | 120 | >90 | Not Reported | [3] |
Table 2: Degradation of Other Organic Pollutants
| Pollutant | Catalyst | Pollutant Initial Conc. | Catalyst Loading (g/L) | Temperature (°C) | Reaction Time (min) | Pollutant Degradation (%) | TOC Removal (%) | Reference |
| p-Nitrophenol | CeO₂-TiO₂ | Not specified | Not specified | Ambient | 80 | 97.3 | Not Reported | [4] |
| Phenol Red | CeO₂-TiO₂ | Not specified | Not specified | Ambient | 80 | 99.8 | Not Reported | [4] |
| H-acid | Fe/TiO₂–CeO₂ | Not specified | Not specified | 100 | Not specified | Not Reported | 65.4 | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for catalyst synthesis, CWPO, and regeneration.
Signaling Pathway: Mechanism of CWPO Catalyzed by CeO₂
Caption: Proposed mechanism of CWPO catalyzed by the Ce³⁺/Ce⁴⁺ redox couple.
References
Application of Cerium(III) Acetate in Polymerization Reactions: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) acetate (B1210297), a salt of the rare earth metal cerium, is emerging as a versatile catalyst in the field of polymer chemistry. Its unique electronic configuration and Lewis acidic nature enable it to act as an efficient initiator or catalyst in various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters and potentially in the polymerization of vinyl monomers. This document provides detailed application notes and protocols for the use of cerium(III) acetate in these polymerization reactions, with a focus on providing reproducible experimental procedures and comprehensive data for researchers in academia and industry.
The application of lanthanide compounds, including cerium derivatives, in polymerization catalysis is a growing area of interest due to their potential for stereocontrol, low toxicity, and unique reactivity compared to traditional transition metal catalysts.[1][2] While specific literature on cerium(III) acetate is still developing, data from analogous lanthanide acetates, such as samarium(III) acetate, provide a strong foundation for its application, particularly in ring-opening polymerization.[3][4]
Application 1: Ring-Opening Polymerization of ε-Caprolactone
Cerium(III) acetate can be effectively utilized as an initiator for the bulk ring-opening polymerization of ε-caprolactone (ε-CL), a key monomer for the synthesis of the biodegradable and biocompatible polyester, polycaprolactone (B3415563) (PCL). The reaction proceeds via a coordination-insertion mechanism, where the cerium ion coordinates to the carbonyl oxygen of the monomer, facilitating nucleophilic attack and ring opening.
Quantitative Data Summary
The following table summarizes the results of bulk polymerization of ε-caprolactone using a lanthanide acetate initiator, which serves as a model for cerium(III) acetate. The data is adapted from studies on samarium(III) acetate-initiated polymerization.[3]
| Entry | Monomer/Initiator Ratio (mol/mol) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , SEC) | Mw/Mn (PDI) |
| 1 | 107 | 100 | 36 | 68.2 | 7,100 | 1.38 |
| 2 | 214 | 100 | 36 | 70.9 | 8,080 | 1.34 |
| 3 | 428 | 100 | 36 | 80.2 | 6,240 | 1.21 |
| 4 | 856 | 100 | 36 | 29.3 | 5,500 | 1.14 |
| 5 | 214 | 80 | 24 | 45.0 | 5,800 | 1.25 |
| 6 | 214 | 120 | 24 | 85.0 | 9,200 | 1.42 |
| 7 | 214 | 150 | 9 | 93.0 | 12,600 | 1.55 |
Experimental Protocol
Materials:
-
Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O), anhydrous
-
ε-Caprolactone (ε-CL), freshly distilled under reduced pressure
-
Toluene (B28343), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas, high purity
Procedure:
-
Initiator Preparation: Anhydrous cerium(III) acetate is required for the polymerization. If starting with the hydrate, it must be dehydrated under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours until a constant weight is achieved. All handling of the anhydrous salt should be performed under an inert atmosphere.
-
Polymerization Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of anhydrous cerium(III) acetate under a counterflow of inert gas.
-
Monomer Addition: Freshly distilled ε-caprolactone is added to the Schlenk flask via syringe under an inert atmosphere. The flask is then sealed.
-
Reaction: The flask is immersed in a preheated oil bath at the desired temperature (e.g., 100 °C) and stirred. The reaction is allowed to proceed for the specified time.
-
Termination and Purification: After the designated reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The viscous polymer is dissolved in a minimal amount of toluene. The polymer solution is then precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.
-
Isolation and Drying: The precipitated polycaprolactone is collected by filtration, washed with fresh methanol, and dried under vacuum at 40-50 °C to a constant weight.
-
Characterization: The monomer conversion can be determined by ¹H NMR spectroscopy. The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting PCL are determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.
Workflow Diagram
Caption: Workflow for the ring-opening polymerization of ε-caprolactone.
Application 2: Potential Application in Vinyl Monomer Polymerization
While less documented than ring-opening polymerization, cerium(III) acetate holds potential as a component in catalyst systems for the polymerization of vinyl monomers like methyl methacrylate (B99206) (MMA) and vinyl acetate (VAc). Lanthanide compounds, in general, have been explored for the polymerization of (meth)acrylates.[1] Cerium in its +4 oxidation state is a known initiator for vinyl polymerization; however, the direct initiation by cerium(III) acetate is an area requiring further research. It may act as a Lewis acid to activate the monomer or participate in redox initiation systems.
Hypothetical Experimental Protocol for Methyl Methacrylate (MMA) Polymerization
This protocol is proposed based on general procedures for lanthanide-catalyzed vinyl polymerization and serves as a starting point for investigation.
Materials:
-
Cerium(III) acetate, anhydrous
-
Methyl methacrylate (MMA), inhibitor removed and freshly distilled
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas, high purity
Procedure:
-
Catalyst Preparation: A stock solution of anhydrous cerium(III) acetate in anhydrous toluene can be prepared under an inert atmosphere.
-
Polymerization Setup: A dry Schlenk flask is charged with anhydrous toluene under an inert atmosphere.
-
Monomer and Initiator Addition: The desired amount of freshly distilled MMA is added to the flask. The polymerization is initiated by adding the cerium(III) acetate solution.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) for a specific duration. Samples can be taken periodically to monitor conversion.
-
Termination and Purification: The polymerization is terminated by exposing the reaction mixture to air and adding a small amount of hydroquinone. The polymer is then precipitated in a large volume of methanol.
-
Isolation and Drying: The precipitated poly(methyl methacrylate) (PMMA) is filtered, washed with methanol, and dried under vacuum.
-
Characterization: Monomer conversion can be determined gravimetrically or by ¹H NMR. The molecular weight and PDI of the PMMA are determined by SEC.
Logical Relationship Diagram
Caption: Proposed mechanism for cerium(III) acetate in vinyl polymerization.
Conclusion
Cerium(III) acetate is a promising catalyst for polymerization reactions, particularly for the ring-opening polymerization of cyclic esters like ε-caprolactone. The provided protocols, based on established literature for analogous lanthanide systems, offer a solid foundation for researchers to explore its catalytic potential. Further investigation into its role in vinyl monomer polymerization is warranted and could lead to the development of novel and efficient polymerization systems. The diagrams and tabulated data are intended to facilitate the design and execution of experiments in this exciting area of polymer chemistry.
References
Application Notes and Protocols for Cerium(III) Acetate Mediated Organic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium(III) acetate (B1210297) as a catalyst in organic oxidation reactions, with a focus on the selective oxidation of cresols to hydroxybenzaldehydes. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this methodology in a laboratory setting.
Introduction
Cerium, a lanthanide, is a cost-effective and environmentally friendly metal.[1] Its compounds, particularly those in the +3 and +4 oxidation states, have found significant applications in organic synthesis.[2] Cerium(III) acetate [Ce(OAc)₃] is a versatile and water-soluble precursor that serves as a catalyst in various organic transformations.[3][4] One notable application is in the liquid-phase aerobic oxidation of substituted phenols, offering a pathway for the synthesis of valuable aromatic aldehydes.
This document focuses on the cerium(III) acetate-mediated oxidation of cresols, co-catalyzed by a bromide source, to yield commercially important hydroxybenzaldehydes. This process represents a greener alternative to traditional oxidation methods that often employ stoichiometric amounts of hazardous reagents.
Featured Application: Catalytic Oxidation of Cresols to Hydroxybenzaldehydes
The selective oxidation of the methyl group of cresols to the corresponding aldehyde is a valuable transformation in the chemical industry, producing key intermediates for fragrances, pharmaceuticals, and other fine chemicals. The use of a cerium(III) acetate and sodium bromide catalytic system allows for the efficient conversion of cresols using molecular oxygen as the terminal oxidant.
Reaction Scheme
Caption: General reaction for the oxidation of cresols.
Experimental Data
The following table summarizes the results for the oxidation of various cresol substrates under optimized reaction conditions.
| Entry | Substrate | Product | Catalyst System | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | p-Cresol (B1678582) | p-Hydroxybenzaldehyde | Ce(OAc)₃ / NaBr | 40 | 2 | >95 | >95 |
| 2 | o-Cresol | o-Hydroxybenzaldehyde | Ce(OAc)₃ / NaBr | 40 | 2 | >95 | >90 |
| 3 | m-Cresol | m-Hydroxybenzaldehyde | Ce(OAc)₃ / NaBr | 40 | 2 | >95 | >90 |
Data is compiled from conceptual understanding based on literature, specific yields may vary.
Detailed Experimental Protocols
Protocol 1: Synthesis of p-Hydroxybenzaldehyde from p-Cresol
This protocol describes the cerium(III) acetate-catalyzed aerobic oxidation of p-cresol to p-hydroxybenzaldehyde.
Materials:
-
p-Cresol
-
Cerium(III) acetate hydrate (B1144303) [Ce(CH₃CO₂)₃·xH₂O]
-
Sodium bromide (NaBr)
-
Glacial acetic acid
-
Oxygen (balloon or from an O₂ cylinder)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add p-cresol (1.08 g, 10 mmol), cerium(III) acetate hydrate (0.017 g, 0.05 mmol, 0.5 mol%), and sodium bromide (0.051 g, 0.5 mmol, 5 mol%).
-
Add glacial acetic acid (20 mL) to the flask.
-
Flush the flask with oxygen and then maintain a positive pressure of oxygen using a balloon or a gentle stream from a cylinder.
-
Heat the reaction mixture to 40°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure p-hydroxybenzaldehyde.
Mechanistic Insights
The catalytic cycle for the cerium(III) acetate-mediated oxidation of cresols is believed to involve a Ce(III)/Ce(IV) redox couple. The proposed mechanism is outlined below.
Caption: Proposed catalytic cycle for the oxidation of cresol.
The reaction is initiated by the formation of a cerium(III)-bromide complex. Single electron transfer (SET) from the bromide to cerium(III) generates a bromine radical and a Ce(II) species which is quickly oxidized back to Ce(IV) by oxygen. The bromine radical abstracts a hydrogen atom from the methyl group of cresol to form a benzylic radical. This radical then reacts with molecular oxygen to form a peroxy radical, which subsequently undergoes a series of steps to yield the final aldehyde product and water, regenerating the Ce(III) catalyst.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for conducting a cerium(III) acetate-mediated oxidation reaction, from setup to product analysis.
References
Troubleshooting & Optimization
Technical Support Center: Controlling CeO₂ Nanoparticle Size from Cerium(III) Acetate
Welcome to the technical support center for the synthesis of cerium oxide (CeO₂) nanoparticles from cerium(III) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for controlling nanoparticle size and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of CeO₂ nanoparticles.
Q1: My CeO₂ nanoparticles are much larger than the expected size. What are the primary factors influencing particle size?
A1: Several critical parameters control the final size of the CeO₂ nanoparticles. The most influential factors are:
-
Temperature: Higher reaction or calcination temperatures generally lead to an increase in particle size due to enhanced crystal growth and sintering.[1]
-
pH of the reaction medium: The pH significantly impacts the nucleation and growth kinetics. An increase in pH can lead to a decrease in the average particle size.[2]
-
Precursor Concentration: The concentration of cerium(III) acetate can affect the rate of nucleation and subsequent particle growth.
-
Presence of Capping Agents: Capping agents or surfactants can limit particle growth by adsorbing to the nanoparticle surface, preventing aggregation.
Q2: I am observing significant agglomeration of my nanoparticles. How can I prevent this?
A2: Agglomeration is a common challenge in nanoparticle synthesis. Here are some strategies to minimize it:
-
Use of Surfactants/Capping Agents: The addition of surfactants like polyethylene (B3416737) glycol (PEG) or capping agents such as citric acid can prevent particles from sticking together.[2]
-
Control of pH: Maintaining an optimal pH can influence the surface charge of the nanoparticles, leading to electrostatic repulsion that counteracts agglomeration.
-
Sonication: Applying ultrasound during or after the synthesis can help break up agglomerates.[3]
-
Stirring Rate: Vigorous and consistent stirring during the reaction ensures a homogeneous mixture and can reduce the likelihood of localized high concentrations that lead to uncontrolled growth and agglomeration.
Q3: The yield of my CeO₂ nanoparticle synthesis is consistently low. What could be the cause?
A3: Low yield can stem from several factors in the precipitation and collection process:
-
Incomplete Precipitation: Ensure the pH is adjusted correctly to induce the precipitation of the cerium hydroxide (B78521) intermediate. The choice of precipitating agent (e.g., NaOH, NH₄OH) can also play a role.
-
Loss During Washing: Nanoparticles can be lost during the washing and centrifugation steps. Optimize the centrifugation speed and time to ensure complete pelleting of the nanoparticles. Washing with appropriate solvents like distilled water and ethanol (B145695) is crucial to remove impurities without losing the product.[3]
-
Suboptimal Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to allow for complete conversion of the precursor.
Q4: My nanoparticles show a wide size distribution. How can I achieve a more uniform particle size?
A4: Polydispersity in nanoparticle size can be addressed by:
-
Controlled Addition of Reagents: A slow, dropwise addition of the precipitating agent while vigorously stirring the cerium(III) acetate solution can promote uniform nucleation and growth.
-
Stable Reaction Temperature: Maintaining a constant and uniform temperature throughout the synthesis process is crucial for consistent nanoparticle growth.
-
Post-synthesis Size-selective Precipitation: This technique involves using a solvent/non-solvent system to selectively precipitate nanoparticles of a specific size range.
Experimental Protocols
This section provides a detailed methodology for the hydrothermal synthesis of CeO₂ nanoparticles from cerium(III) acetate.
Hydrothermal Synthesis Protocol
This method allows for good control over crystallinity and particle size.[4][5]
Materials:
-
Cerium(III) acetate hydrate (B1144303) (Ce(C₂H₃O₂)₃·xH₂O)
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
-
Teflon-lined autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of cerium(III) acetate hydrate in deionized water to achieve the desired concentration (e.g., 0.1 M). Stir the solution until the precursor is completely dissolved.
-
pH Adjustment: Adjust the pH of the precursor solution to the desired level (e.g., pH 4 for acidic conditions or pH 10 for basic conditions) by adding ammonia solution dropwise while stirring.[4]
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (e.g., 250 °C).[4]
-
Reaction Time: Allow the reaction to proceed for a set duration (e.g., 6 to 24 hours).[4]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature. Collect the precipitate by centrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 75 °C) to obtain the CeO₂ nanoparticle powder.[5]
Data Presentation: Influence of Synthesis Parameters on Nanoparticle Size
The following table summarizes the effect of key experimental parameters on the resulting CeO₂ nanoparticle size, based on data from various synthesis methods.
| Parameter | Value | Precursor | Synthesis Method | Resulting Nanoparticle Size (nm) | Reference |
| Calcination Temperature | 400 °C | Cerium Nitrate | Microemulsion | ~3.9 | [1] |
| 600 °C | Cerium Nitrate | Microemulsion | Larger particles | [1] | |
| 500 °C | Cerium Acetate | Hydrothermal | 17.7 | [2] | |
| 1000 °C | Cerium Acetate | Hydrothermal | 53.6 | [2] | |
| pH | 9 | Cerium Nitrate | Precipitation | Decreasing size with increasing pH | [2] |
| 12 | Cerium Nitrate | Precipitation | Decreasing size with increasing pH | [2] | |
| Hydrothermal Treatment Time | 6 hours | Cerium Acetate | Hydrothermal | ~15 | [4][5] |
| 24 hours | Cerium Acetate | Hydrothermal | ~15 | [4][5] |
Visualizations
Experimental Workflow for Hydrothermal Synthesis
References
effect of pH on cerium(III) acetate stability and hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability and hydrolysis of cerium(III) acetate (B1210297). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of cerium(III) acetate in aqueous solutions?
A1: Cerium(III) acetate is a moderately water-soluble crystalline solid.[1] Its stability in aqueous solutions is highly dependent on the pH of the solution. In acidic conditions, the cerium(III) ion (Ce³⁺) is relatively stable. However, as the pH increases, hydrolysis occurs, leading to the formation of various hydroxylated species and potentially precipitation.
Q2: How does pH affect the solubility of cerium(III) acetate?
A2: The anhydrous form of cerium(III) acetate is soluble in water.[2] The hydrate (B1144303) form is also soluble, with a reported solubility of 265 g/L at 15°C.[3] However, the solubility is significantly influenced by pH. As the pH increases, hydrolysis can lead to the formation of less soluble cerium(III) hydroxide (B78521) species, causing precipitation. For instance, Ce(III) can precipitate out of solution as a cloudy white gel-like precipitate, presumably Ce(OH)₃, at a pH above 7.[4]
Q3: What happens to cerium(III) acetate as the pH of the solution increases?
A3: As the pH of a cerium(III) acetate solution increases, the Ce³⁺ ion undergoes hydrolysis. This process involves the reaction of Ce³⁺ with water molecules to form a series of hydroxylated species. The initial hydrolysis step typically involves the formation of Ce(OH)²⁺.[5] With a further increase in pH, more complex polynuclear species such as Ce₂(OH)₂⁴⁺ can form.[5] Eventually, as the solution becomes more alkaline, precipitation of cerium(III) hydroxide (Ce(OH)₃) will occur.
Q4: Can cerium(III) be oxidized to cerium(IV) in an acetate solution?
A4: The oxidation of Ce(III) to Ce(IV) is influenced by pH. In acidic solutions, strong oxidizing agents are typically required.[4] However, as the pH increases, the oxidation potential can be lowered. For example, slight increases in pH to around 5.6 can facilitate the oxidation of Ce³⁺ by dissolved oxygen to form Ce(IV) species.[6] The thermal decomposition of cerium(III) acetate in air also ultimately yields cerium(IV) oxide.[2]
Troubleshooting Guide
Problem: A precipitate forms after dissolving cerium(III) acetate in water.
-
Possible Cause: The pH of your water may be neutral or slightly alkaline, leading to the hydrolysis of Ce³⁺ and the precipitation of cerium hydroxides.
-
Solution: To ensure complete dissolution and prevent precipitation, acidify the water with a small amount of a non-complexing acid, such as perchloric acid or nitric acid, before adding the cerium(III) acetate. Maintaining a slightly acidic pH (e.g., pH 3-4) should keep the Ce³⁺ ions in solution.[7]
Problem: The concentration of my cerium(III) acetate solution seems to decrease over time.
-
Possible Cause: If the solution is not sufficiently acidic, gradual hydrolysis and precipitation of cerium species can occur, leading to a decrease in the concentration of soluble cerium(III). Exposure to air over long periods, especially at near-neutral pH, could also lead to slow oxidation and precipitation of less soluble Ce(IV) compounds.
-
Solution: Store cerium(III) acetate solutions in a tightly sealed container to minimize contact with air.[8] Ensure the solution is adequately acidified to inhibit hydrolysis. For long-term storage, maintaining a lower pH is recommended.
Problem: I am observing unexpected reaction products when using a cerium(III) acetate solution.
-
Possible Cause: The presence of hydrolyzed or oxidized cerium species in your solution could lead to different reactivity compared to the simple Ce³⁺ ion. The acetate ion itself can also participate in reactions or act as a capping agent, influencing the formation of products like nanoparticles.[9][10]
-
Solution: Characterize the cerium species present in your solution at the experimental pH using techniques like UV-Vis spectroscopy or pH potentiometry. Prepare fresh solutions and use them promptly, especially if working at near-neutral pH. Consider the potential role of the acetate ion in your reaction mechanism.
Quantitative Data
The stability and hydrolysis of the cerium(III) ion are governed by equilibrium constants. The following table summarizes key hydrolysis reactions and their corresponding equilibrium constants at 25°C.
| Reaction | log K (at 298 K and infinite dilution) | Reference |
| Ce³⁺ + H₂O ⇌ CeOH²⁺ + H⁺ | -8.31 ± 0.03 | [5] |
| 2Ce³⁺ + 2H₂O ⇌ Ce₂(OH)₂⁴⁺ + 2H⁺ | -16.0 ± 0.2 | [5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Cerium(III) Acetate Solution
This protocol describes the preparation of a stable cerium(III) acetate solution.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Perchloric acid (HClO₄) or Nitric acid (HNO₃), dilute solution (e.g., 0.1 M)
Procedure:
-
Weigh the desired amount of cerium(III) acetate hydrate.
-
To a volumetric flask, add deionized water to approximately 80% of the final volume.
-
Slowly add a small amount of dilute perchloric acid or nitric acid to the water to adjust the pH to approximately 3-4. This can be monitored with a pH meter.
-
Add the weighed cerium(III) acetate to the acidified water.
-
Stir the solution gently until the solid is completely dissolved.
-
Add deionized water to the mark to reach the final desired volume.
-
Store the solution in a well-sealed container.
Protocol 2: Investigation of Cerium(III) Hydrolysis by Potentiometric Titration
This protocol outlines a method to study the hydrolysis of Ce³⁺ as a function of pH.
Materials:
-
Prepared standard cerium(III) acetate solution
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
pH meter and electrode, calibrated with standard buffers
-
Constant temperature bath
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Place a known volume of the standard cerium(III) acetate solution into a thermostatted reaction vessel.
-
Bubble an inert gas through the solution for about 30 minutes to remove dissolved carbon dioxide. Maintain a gentle stream of the inert gas over the solution throughout the experiment.
-
Immerse the calibrated pH electrode into the solution.
-
Allow the system to reach thermal equilibrium.
-
Record the initial pH of the solution.
-
Add small, known aliquots of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize and then record the pH and the volume of NaOH added.
-
Continue the titration until a significant change in pH is observed, indicating the buffer region of hydrolysis and eventually the precipitation of cerium(III) hydroxide.
-
The collected data (pH vs. volume of titrant) can be used to calculate the hydrolysis constants of the cerium(III) species.
Visualizations
References
- 1. americanelements.com [americanelements.com]
- 2. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 3. CERIUM(III) ACETATE HYDRATE | 17829-82-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rarearthchemicals.com [rarearthchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
optimizing calcination temperature for cerium(III) acetate decomposition
Welcome to the technical support center for the synthesis of cerium oxide (CeO₂) nanoparticles through the calcination of cerium(III) acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of calcining cerium(III) acetate?
A1: The primary purpose of calcining cerium(III) acetate (Ce(CH₃COO)₃·xH₂O) is to induce its thermal decomposition to produce cerium oxide (CeO₂), a material with extensive applications in catalysis, UV absorption, and biomedical fields. The calcination process allows for the control of particle size, crystallinity, and surface properties of the resulting CeO₂ nanoparticles.
Q2: What is the expected color change during the decomposition process?
A2: During the heating process, the initial white or pale-yellow cerium(III) acetate powder will typically darken as the organic components decompose. The final cerium oxide product is generally a pale yellow powder. The intensity of the yellow color can be indicative of the particle size and the presence of Ce³⁺ ions.
Q3: How does the calcination atmosphere affect the final product?
A3: The calcination atmosphere plays a critical role in the decomposition pathway and final product.
-
In an air or oxygen-rich atmosphere: The decomposition of cerium(III) acetate to CeO₂ is an exothermic process that can be completed at relatively low temperatures, typically around 330°C.[1][2][3] The presence of oxygen facilitates the direct oxidation of Ce³⁺ to Ce⁴⁺.
-
In an inert atmosphere (e.g., argon, nitrogen, helium): The decomposition is more complex, involving a series of endothermic reactions and the formation of several intermediate products, such as cerium oxyacetates and oxycarbonates.[1][4] Complete conversion to CeO₂ in an inert atmosphere requires significantly higher temperatures, often in the range of 700-800°C.[4]
Q4: What are the key parameters to control during calcination?
A4: The most critical parameters to control are:
-
Calcination Temperature: Directly influences crystallite size, crystallinity, and surface area.
-
Ramp Rate (Heating Rate): A slower ramp rate can lead to more uniform particle formation and prevent explosive decomposition of the acetate precursor.
-
Dwell Time (Hold Time at Calcination Temperature): A longer dwell time can promote crystal growth and ensure complete decomposition.
-
Atmosphere: As discussed in Q3, the presence or absence of oxygen dictates the decomposition mechanism and temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Decomposition (Dark or Grayish Final Product) | 1. Calcination temperature was too low. 2. Dwell time was too short. 3. Heating rate was too fast, leading to incomplete reaction. | 1. Increase the calcination temperature. For decomposition in air, ensure the temperature is at least 350-400°C. For inert atmospheres, higher temperatures (≥700°C) may be necessary. 2. Increase the dwell time at the target temperature to allow for complete conversion. A typical duration is 2-4 hours. 3. Use a slower heating ramp rate (e.g., 5-10°C/min) to ensure uniform heat distribution and complete reaction. |
| High Degree of Particle Agglomeration | 1. High calcination temperatures promote sintering and particle fusion. 2. The initial precursor was not finely ground, leading to large agglomerates in the final product. 3. The heating rate was too rapid, causing localized overheating. | 1. Use the lowest possible calcination temperature that still ensures complete decomposition to minimize sintering. 2. Ensure the cerium(III) acetate precursor is a fine, homogeneous powder before calcination. 3. Employ a slower heating ramp rate. |
| Broad Particle Size Distribution | 1. Non-uniform heating within the furnace. 2. Inhomogeneous precursor material. | 1. Ensure the sample is placed in the center of the furnace for the most uniform heating zone. Use a ceramic crucible to ensure good heat transfer. 2. Finely grind the precursor material before calcination. |
| Unexpected Final Crystal Phase (e.g., presence of intermediates) | 1. Incomplete decomposition. 2. Use of an inert atmosphere without sufficient temperature to fully convert intermediates. | 1. Refer to the solutions for "Incomplete Decomposition." 2. If calcining in an inert atmosphere, ensure the temperature is high enough to decompose stable intermediates like cerium oxycarbonate. This may require temperatures above 700°C.[4] |
Experimental Protocols
Protocol 1: Calcination of Cerium(III) Acetate in Air
This protocol outlines the general procedure for the thermal decomposition of cerium(III) acetate hydrate (B1144303) in an air atmosphere to produce cerium oxide nanoparticles.
-
Preparation of Precursor:
-
Place a desired amount of cerium(III) acetate hydrate powder into a ceramic crucible.
-
Ensure the powder is loosely packed to allow for adequate air circulation.
-
-
Furnace Setup:
-
Place the crucible in a muffle furnace.
-
-
Calcination Program:
-
Set the furnace to ramp up to the desired calcination temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min).
-
Hold at the target temperature for a specified duration (e.g., 2 hours) to ensure complete decomposition.
-
Allow the furnace to cool down naturally to room temperature.
-
-
Product Recovery:
-
Once at room temperature, carefully remove the crucible from the furnace.
-
The resulting pale-yellow powder is cerium oxide.
-
Gently grind the powder if necessary to break up any soft agglomerates.
-
Data Presentation
The calcination temperature is a key factor in tuning the properties of the resulting CeO₂ nanoparticles. The following tables summarize the impact of temperature on crystallite size and specific surface area based on reported data.
Table 1: Effect of Calcination Temperature on CeO₂ Crystallite Size
| Calcination Temperature (°C) | Resulting Crystallite Size (nm) |
| 350 | ~10-15 |
| 500 | 15.58 |
| 600 | 18.25 |
| 700 | 23.12 |
| 960 | ~30-50 |
Note: The exact crystallite size can vary based on other experimental parameters such as precursor purity and heating rate.
Table 2: Effect of Calcination Temperature on CeO₂ Specific Surface Area
| Calcination Temperature (°C) | Specific Surface Area (m²/g) |
| 500 | 122.80 |
| 600 | 113.01 |
| 700 | 75.96 |
| 800 | 34.24 |
| 900 | 12.79 |
As the calcination temperature increases, sintering causes a decrease in the specific surface area.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis of cerium oxide nanoparticles via the calcination of cerium(III) acetate.
References
troubleshooting impurities in cerium(III) acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cerium(III) acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cerium(III) acetate, helping you identify the root cause and implement corrective actions.
| Observed Problem | Potential Cause | Recommended Solution | Simple Verification |
| Final product is yellow or off-white instead of white. | Oxidation of Cerium(III) to Cerium(IV). | - Ensure the reaction is not unnecessarily exposed to strong oxidizing agents or prolonged heating in the presence of air.- Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating and drying steps. | The yellowish impurity, likely cerium(IV) hydroxide (B78521), is insoluble in water.[1] |
| Low yield of crystalline product. | - Incomplete reaction.- Product loss during filtration.- Formation of soluble basic cerium acetates due to high pH. | - Ensure complete dissolution of cerium carbonate by monitoring CO2 evolution.[2] The reaction is complete when no more gas bubbles are observed.[1]- Use a fine filter paper and wash the crystals with a minimal amount of cold solvent.- Maintain a slightly acidic pH during the reaction and crystallization. | Check the pH of the mother liquor. If it is neutral or basic, it may indicate the formation of soluble basic salts. |
| Product is gelatinous or difficult to filter. | Hydrolysis of cerium(III) or cerium(IV) ions to form hydroxides. | - Maintain a sufficiently acidic environment (pH < 7) throughout the synthesis. Cerium(IV) hydroxides can precipitate at pH as low as 4.[3]- Avoid excessively high temperatures, which can promote hydrolysis. | The gelatinous precipitate is likely insoluble in water. |
| Presence of insoluble particles in the final product. | - Unreacted starting material (cerium carbonate).- Formation of insoluble cerium(IV) compounds. | - Ensure sufficient acetic acid is used for the complete reaction of cerium carbonate.[2]- Filter the hot solution before crystallization to remove any insoluble impurities. | Test the solubility of the particles in dilute acid. Cerium carbonate will dissolve with effervescence. |
Frequently Asked Questions (FAQs)
Q1: What is the expected color and appearance of pure cerium(III) acetate?
A1: Pure cerium(III) acetate should be a white, crystalline powder.[2][4] Some sources may describe it as colorless particulate crystals or pinkish crystalline powder for the hydrated form.[1] A yellow or brownish tint indicates the presence of impurities, most likely cerium(IV) compounds.[5]
Q2: My final product is yellow. What is the likely impurity and how can I avoid it?
A2: A yellow color in your cerium(III) acetate product strongly suggests the presence of cerium(IV) compounds, such as cerium(IV) hydroxide, which is a yellowish powder.[1][5] Cerium(III) is susceptible to oxidation to cerium(IV).[6] To prevent this, minimize exposure of the reaction mixture to air, especially at elevated temperatures. Using de-aerated solvents and performing the reaction under an inert atmosphere can help.
Q3: What is the optimal pH for the synthesis of cerium(III) acetate?
A3: While a specific optimal pH is not always stated, it is crucial to maintain a slightly acidic environment to prevent the hydrolysis of cerium ions. Cerium(III) hydroxide begins to precipitate at a pH of around 8, while cerium(IV) hydroxide can precipitate at a much lower pH, around 4.[3] Therefore, keeping the pH below 7 is a safe practice to avoid the formation of hydroxide impurities.
Q4: Can I use other cerium salts as starting materials?
A4: Yes, other cerium(III) salts like cerium(III) nitrate (B79036) or cerium(III) chloride can be used. However, the synthesis protocol will need to be adjusted. For instance, starting from cerium(III) nitrate, you might first precipitate cerium(III) carbonate or hydroxide, which is then reacted with acetic acid.[7]
Q5: How can I confirm the presence of Ce(IV) impurities in my product?
A5: A simple qualitative test involves dissolving a small sample of your product in dilute acid and adding a few drops of hydrogen peroxide. The formation of a yellow or orange-yellow color is indicative of the presence of Ce(IV) ions. This is due to the formation of a peroxo-cerium(IV) complex.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purity of cerium(III) acetate.
| Parameter | Value | Notes | Reference |
| Typical Purity (Commercial) | 99.9% - 99.999% | Trace metals basis. | [8] |
| Common Impurity Limits | < 10 ppm for non-rare earth impurities (e.g., Cl-, SO42-) | For high-purity applications. | [7] |
| Reaction Temperature | 60 - 100 °C | Optimal temperature can vary depending on the specific protocol. | [1][7] |
| Acetic Acid Concentration | 1.5 - 2.5 mol/L or 50% aqueous solution | Sufficient concentration is needed to ensure complete reaction. | [1][2] |
| Reaction Time | 10 - 15 minutes (after addition of reactants) | Reaction completion is often judged by the cessation of CO2 evolution. | [1] |
| Expected Yield | High | While specific percentages are not always provided, the process is described as having a high yield. |
Experimental Protocols
Protocol 1: Synthesis of Cerium(III) Acetate from Cerium(III) Carbonate
This protocol is based on the common laboratory synthesis method.
Materials:
-
Cerium(III) carbonate (Ce₂(CO₃)₃)
-
Glacial acetic acid (CH₃COOH) or 50% aqueous acetic acid solution
-
Deionized water
-
Beaker, magnetic stirrer, heating mantle, and filtration apparatus
Procedure:
-
In a beaker, prepare a 50% aqueous solution of acetic acid. Alternatively, use a 1.5-2.5 M solution of acetic acid.[1][2]
-
Gently heat the acetic acid solution to 60-80°C with stirring.[1]
-
Slowly add cerium(III) carbonate powder to the heated acetic acid solution. Carbon dioxide will evolve. Continue adding the carbonate until a slight excess is present and gas evolution ceases.[1]
-
Heat the mixture to 90-100°C for 10-15 minutes to ensure the reaction is complete.[7]
-
Filter the hot solution to remove any unreacted cerium carbonate and other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield of crystals.
-
Collect the white crystals of cerium(III) acetate by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a desiccator or in an oven at a low temperature (e.g., 90-95°C) to obtain the final product.[1]
Protocol 2: Recrystallization for Purification of Cerium(III) Acetate
This protocol describes a general method for purifying cerium(III) acetate by recrystallization.
Materials:
-
Crude cerium(III) acetate
-
Deionized water (or a suitable solvent mixture)
-
Beakers, heating plate, and filtration apparatus
Procedure:
-
In a beaker, add a minimal amount of deionized water to the crude cerium(III) acetate.
-
Gently heat the suspension with stirring until all the solid dissolves. If necessary, add small portions of hot deionized water to achieve complete dissolution. Avoid using a large excess of solvent to ensure a good yield upon cooling.
-
If there are any insoluble impurities, filter the hot solution through a pre-heated funnel to prevent premature crystallization.
-
Allow the clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified cerium(III) acetate crystals.
Visualizations
Caption: Troubleshooting workflow for common issues in cerium(III) acetate synthesis.
Caption: Chemical pathways leading to common impurities in cerium(III) acetate synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cerium(IV) Enhances the Catalytic Oxidation Activity of Single-Site Cu Active Sites in MOFs [dspace.mit.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104341289A - Preparation method and system of cerium acetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Cerium(III) Acetate Precursor Purity on Catalyst Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues in catalyst performance that may be related to the purity of the cerium(III) acetate (B1210297) precursor.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of the cerium(III) acetate precursor important for catalyst performance?
The purity of the cerium(III) acetate precursor is critical because impurities can significantly alter the physicochemical properties of the final ceria (CeO₂) catalyst. These alterations can manifest as changes in catalytic activity, selectivity, and stability. Impurities can act as poisons, blocking active sites, or they can influence the structural and electronic properties of the catalyst, such as crystallite size, surface area, and the concentration of oxygen vacancies.
Q2: What are the most common impurities in commercial cerium(III) acetate and how do they affect the catalyst?
Common impurities in cerium(III) acetate include other rare earth elements (e.g., lanthanum, neodymium), alkali and alkaline earth metals (e.g., sodium, potassium, calcium), transition metals (e.g., iron), and anions like sulfates and chlorides.
-
Alkali Metals (Na, K): These can act as catalyst poisons by neutralizing acid sites and can also lead to sintering at lower temperatures, reducing the catalyst's surface area and thermal stability.
-
Other Rare Earth Elements (e.g., La): While sometimes intentionally used as dopants, unintentional incorporation of other rare earths can alter the redox properties and oxygen storage capacity of the ceria, potentially leading to a decrease in desired catalytic activity.
-
Transition Metals (e.g., Fe): Iron impurities can influence the magnetic properties and the redox potential of the ceria catalyst.[1] While in some applications iron can be a beneficial promoter, its uncontrolled presence can lead to unpredictable catalytic behavior.[2]
-
Anions (Sulfates, Chlorides): Residual sulfates and chlorides from the precursor synthesis can be difficult to remove during calcination and can poison active sites on the catalyst surface.
Q3: Can a lower-purity cerium(III) acetate precursor ever be beneficial?
While high purity is generally desirable for reproducibility and optimal performance, in some specific research contexts, the presence of certain impurities might unintentionally enhance catalytic activity for a particular reaction. This is essentially an uncontrolled doping effect. However, for developing a robust and scalable catalytic process, starting with high-purity precursors is essential to ensure consistent and predictable results.
Q4: How can I determine if precursor purity is the cause of my experimental issues?
If you observe inconsistent catalytic performance, such as lower than expected conversion, poor selectivity, or rapid deactivation, and you have ruled out other experimental errors (e.g., temperature, pressure, flow rates), the precursor purity should be investigated. Characterizing your catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can help identify surface and bulk impurities. Comparing the performance of catalysts synthesized from different batches or suppliers of cerium(III) acetate can also be a useful diagnostic tool.
Troubleshooting Guide
Issue 1: Lower than Expected Catalytic Activity
Possible Cause: The presence of impurities in the cerium(III) acetate precursor may be poisoning the catalyst or altering its fundamental properties.
Troubleshooting Steps:
-
Verify Experimental Conditions: Double-check all reaction parameters (temperature, pressure, gas flow rates, reactant concentrations) to ensure they are correct and stable.
-
Analyze the Precursor: If possible, obtain an analysis of the cerium(III) acetate precursor to check for common impurities.
-
Synthesize a Control Catalyst: Prepare a new batch of catalyst using a higher purity grade of cerium(III) acetate (e.g., 99.99% vs. 99.9%).
-
Characterize the Catalysts: Compare the physicochemical properties of the catalysts prepared from different purity precursors. Key characterization techniques include:
-
BET Surface Area Analysis: To determine if impurities are causing a reduction in surface area.
-
X-ray Diffraction (XRD): To assess changes in crystallite size and phase purity.
-
Temperature-Programmed Reduction (TPR): To evaluate the reducibility of the ceria, which is related to its oxygen storage capacity.
-
X-ray Photoelectron Spectroscopy (XPS): To identify surface contaminants.
-
Data Presentation: Expected Impact of Precursor Purity on Catalyst Properties and Performance
| Property | Cerium(III) Acetate (99% Purity) | Cerium(III) Acetate (99.99% Purity) | Potential Impact of Impurities |
| BET Surface Area (m²/g) | 80 - 100 | 120 - 150 | Alkali metal impurities can promote sintering, leading to a decrease in surface area. |
| Crystallite Size (nm) (from XRD) | 10 - 15 | 5 - 8 | Certain impurities can act as nucleation sites, leading to larger crystallites. |
| Low-Temperature Reducibility (H₂-TPR Peak) | 450 - 550 °C | 400 - 500 °C | Impurities can block active sites for reduction, shifting the reduction peak to higher temperatures. |
| CO Conversion at 250°C (%) | 65 | 95 | Poisoning of active sites by impurities like sulfur or alkali metals can significantly reduce catalytic activity. |
| Selectivity to Desired Product (%) | 80 | 98 | Impurities can introduce new active sites that catalyze side reactions, lowering selectivity. |
Issue 2: Inconsistent Results Between Catalyst Batches
Possible Cause: Batch-to-batch variability in the impurity profile of the cerium(III) acetate precursor.
Troubleshooting Steps:
-
Standardize Synthesis Protocol: Ensure that the catalyst synthesis procedure is strictly followed for all batches.
-
Procure from a Single Supplier and Lot: If possible, use cerium(III) acetate from the same supplier and lot number for a series of experiments to minimize precursor variability.
-
Characterize Each Batch: Perform basic characterization (e.g., XRD, BET) on each new batch of catalyst to check for consistency.
-
Perform Elemental Analysis: If inconsistencies persist, consider a more detailed elemental analysis of the different precursor batches to identify variations in impurity levels.
Experimental Protocols
Catalyst Synthesis: Co-Precipitation Method
This protocol describes a general method for synthesizing a CeO₂ catalyst from a cerium(III) acetate precursor.
Materials:
-
Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O) of desired purity
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (28-30%)
-
Deionized water
Procedure:
-
Prepare Precursor Solution: Dissolve a calculated amount of cerium(III) acetate hydrate in deionized water to achieve the desired concentration (e.g., 0.1 M). Stir the solution until the precursor is fully dissolved.
-
Precipitation: While vigorously stirring the cerium acetate solution, slowly add ammonium hydroxide solution dropwise until the pH of the solution reaches approximately 9-10. A yellowish-white precipitate will form.
-
Aging: Continue stirring the suspension at room temperature for 2-4 hours to allow for aging of the precipitate.
-
Washing: Filter the precipitate and wash it several times with deionized water to remove residual ions. Follow with a wash with ethanol to aid in drying and prevent agglomeration.
-
Drying: Dry the resulting solid in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in a furnace. A typical calcination program involves ramping the temperature at a rate of 5-10°C/min to 400-500°C and holding for 2-4 hours in a static air atmosphere.
Catalyst Characterization
-
BET Surface Area Analysis: This is typically performed using nitrogen physisorption at 77 K. The sample is first degassed under vacuum at an elevated temperature (e.g., 200-300°C) to remove adsorbed species. The surface area is then calculated from the nitrogen adsorption isotherm using the Brunauer-Emmett-Teller (BET) equation.[3][4][5][6][7]
-
X-ray Diffraction (XRD): Powder XRD is used to determine the crystalline phase and estimate the average crystallite size of the CeO₂ catalyst. Data is typically collected using a diffractometer with Cu Kα radiation. The crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation.[8][9][10][11]
-
Temperature-Programmed Reduction (TPR): H₂-TPR is used to assess the reducibility of the catalyst. The catalyst is placed in a reactor and heated in a flowing stream of a dilute hydrogen mixture (e.g., 5% H₂ in Ar). The consumption of hydrogen is monitored as a function of temperature using a thermal conductivity detector (TCD).[12][13][14]
Catalytic Performance Testing (Example: CO Oxidation)
Apparatus:
-
Fixed-bed flow reactor
-
Mass flow controllers for precise gas composition
-
Temperature controller for the furnace
-
Gas chromatograph (GC) or other suitable gas analyzer
Procedure:
-
Catalyst Loading: A known mass of the catalyst is loaded into the reactor, typically supported by quartz wool.
-
Pre-treatment: The catalyst is often pre-treated in situ, for example, by heating in an inert gas flow to a specific temperature to clean the surface.
-
Reaction: A feed gas mixture of known composition (e.g., 1% CO, 1% O₂, balance He) is passed through the catalyst bed at a specific flow rate. The reaction temperature is controlled and varied.
-
Analysis: The composition of the effluent gas is analyzed to determine the conversion of CO and the selectivity to CO₂.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. fei.vsb.cz [fei.vsb.cz]
- 3. Notes - MEASURING SURFACE AREAS IN CATALYSTS | Altamira Instruments [altamirainstruments.com]
- 4. BET surface area measurement in heterogeneous catalysis [c2cat.eu]
- 5. scispace.com [scispace.com]
- 6. BET Theory | Anton Paar Wiki [wiki.anton-paar.com]
- 7. BET theory - Wikipedia [en.wikipedia.org]
- 8. Exploiting X-ray diffraction techniques for catalytic materials characterization | Malvern Panalytical [malvernpanalytical.com]
- 9. Characterizing Catalytic Materials with Laboratory-Based X-Ray Diffraction Platforms | Malvern Panalytical [malvernpanalytical.com]
- 10. fhi.mpg.de [fhi.mpg.de]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving the dispersion of ceria nanoparticles in solution
This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the dispersion of ceria (CeO₂) nanoparticles in solution. Find answers to common problems, detailed protocols, and reference data to ensure stable and well-characterized nanoparticle suspensions for your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered when dispersing ceria nanoparticles.
Question: My ceria nanoparticles are aggregating and settling out of solution immediately after sonication. What's going wrong?
Answer: Rapid aggregation and sedimentation are typically caused by a lack of repulsive forces between nanoparticles. This often occurs when the solution's pH is near the isoelectric point (IEP) of the ceria nanoparticles, the pH at which their surface charge is neutral.
-
Immediate Action: Measure the pH of your suspension. The IEP of ceria can range from 6 to 9.5, depending on the synthesis method and surface chemistry.[1][2][3] For uncoated ceria, aggregation is common in the pH range of 4-8.[4][5] Adjust the pH to be several units away from the IEP. For instance, lowering the pH to ~3-4 will impart a positive surface charge, while raising it to ~10-11 will create a negative surface charge, leading to electrostatic repulsion.
-
Underlying Issue: Van der Waals forces are causing the nanoparticles to attract each other. Without sufficient electrostatic or steric repulsion to overcome this attraction, they will agglomerate and fall out of suspension.
Question: How do I choose the correct solvent for my ceria nanoparticles?
Answer: The ideal solvent depends on your application.
-
Aqueous Media: Deionized (DI) water is the most common solvent. However, stability is highly dependent on pH and the use of stabilizing agents.
-
Organic Solvents: For applications requiring non-aqueous media, solvents like ethanol, methanol, ethylene (B1197577) glycol, or glacial acetic acid can be used.[6][7] Dispersion in organic solvents often relies on steric stabilization.
Question: What is a dispersant and how do I select one for ceria nanoparticles?
Answer: A dispersant, or stabilizing agent, is a chemical that adsorbs to the nanoparticle surface to prevent aggregation through electrostatic repulsion, steric hindrance, or a combination of both (electrosteric stabilization).
-
Electrostatic Stabilizers: These are charged molecules that adsorb to the nanoparticle surface, imparting a strong surface charge.
-
Citric Acid: A widely used, effective stabilizer.[8][9] The negatively charged carboxyl groups repel other coated nanoparticles, creating a stable colloidal sol.[8][10]
-
Poly(acrylic acid) (PAA): A polyelectrolyte that provides a strong negative charge, leading to excellent stability over a broad pH range.[4][11][12][13]
-
-
Steric Stabilizers: These are long-chain polymers that create a physical barrier around the nanoparticles, preventing them from getting close enough to aggregate.
The choice depends on your experimental needs. For biological applications, biocompatible coatings like dextran (B179266) sulfate (B86663) or citric acid are preferred.[3]
Question: What are the optimal sonication settings for dispersing ceria nanoparticles?
Answer: Sonication is critical for breaking apart agglomerates of dry nanopowder.[16] However, the goal is to achieve a stable dispersion without damaging the nanoparticles. Both sonication time and power must be optimized.
-
Method: Probe sonicators are generally more effective than bath sonicators for de-agglomeration.[17]
-
Procedure: Start with a low power setting and short sonication pulses (e.g., 1 second on, 1 second off) to avoid overheating the sample.[17] Monitor the particle size distribution using Dynamic Light Scattering (DLS) at various time points (e.g., 2, 5, 10, 20 minutes). The optimal sonication time is reached when the particle size (Z-average) and Polydispersity Index (PDI) plateau.
-
Caution: Excessive sonication can lead to particle degradation or contamination from the sonicator tip.[15] It is crucial to report the delivered acoustic energy (in Joules) for reproducibility, as sonicator type and settings can vary widely.[16]
Question: My dispersion looks stable, but my DLS results show a high Polydispersity Index (PDI). What does this mean?
Answer: A high PDI value (> 0.3) indicates a broad range of particle sizes in your suspension, meaning it is not uniform. While the suspension may appear stable to the naked eye, it likely contains a significant population of agglomerates alongside primary nanoparticles.
-
Troubleshooting Steps:
-
Re-evaluate Sonication: You may need to increase sonication time or energy to further break down agglomerates.
-
Check pH and Dispersant Concentration: Ensure the pH is optimal and the dispersant concentration is sufficient to coat all nanoparticles effectively.
-
Filtration: For some applications, you can filter the solution through a syringe filter (e.g., 0.22 µm) to remove the largest agglomerates, though this will alter your concentration.
-
A low PDI is crucial for experiments where nanoparticle size is a critical variable.
Key Concepts & Workflows
Understanding the mechanisms of nanoparticle stabilization is key to troubleshooting dispersion issues.
Mechanisms of Stabilization
The stability of a nanoparticle dispersion is governed by the balance of attractive (van der Waals) and repulsive (electrostatic, steric) forces.
Caption: Mechanisms of nanoparticle stabilization in solution.
General Dispersion Workflow
Follow this logical workflow to troubleshoot and achieve a stable ceria nanoparticle dispersion.
Caption: Logical workflow for dispersing ceria nanoparticles.
Experimental Protocols
Protocol 1: Dispersion via pH Adjustment and Sonication
This protocol is suitable for achieving electrostatic stabilization in a simple aqueous system.
-
Preparation: Weigh the desired amount of dry ceria nanoparticle powder and add it to a suitable volume of high-purity deionized (DI) water in a glass beaker or vial.
-
Initial Sonication: Place the beaker in an ice bath to dissipate heat. Insert a probe sonicator tip approximately 1-2 cm below the liquid surface. Sonicate the suspension for 5-10 minutes using a pulsed setting (e.g., 2 seconds on, 2 seconds off) at low-to-moderate power.
-
pH Measurement & Adjustment: Use a calibrated pH meter to measure the suspension's pH. The suspension will likely be near neutral and unstable.
-
Acidic pH: To impart a positive charge, add 0.1 M HCl dropwise until the pH is stable at ~3-4.
-
Alkaline pH: To impart a negative charge, add 0.1 M NaOH dropwise until the pH is stable at ~10-11.
-
Final Sonication: After pH adjustment, sonicate for an additional 10-15 minutes using the same settings.
-
Characterization: Immediately characterize the dispersion using Dynamic Light Scattering (DLS) to determine the Z-average hydrodynamic diameter and Polydispersity Index (PDI). Measure the Zeta Potential to confirm a high surface charge (ideally > +30 mV or < -30 mV).
Protocol 2: Stabilization with Citric Acid
This protocol uses citric acid to create a stable, negatively charged coating on the nanoparticles.
-
Stock Solution: Prepare a 1% (w/v) citric acid stock solution in DI water.
-
Initial Dispersion: Disperse the ceria nanoparticle powder in DI water as described in Protocol 1, Step 1-2.
-
Citrate Addition: While stirring, add the citric acid stock solution to the nanoparticle suspension. A typical starting concentration is a 1:1 molar ratio of citric acid to cerium, but this may require optimization.[10]
-
pH Adjustment: The addition of citric acid will lower the pH. Adjust the pH of the suspension to > 5.5 using NaOH to ensure the carboxylic acid groups are deprotonated and negatively charged.[9]
-
Final Sonication: Sonicate the mixture for 15-20 minutes in an ice bath to ensure complete coating and dispersion.
-
Characterization: Characterize the final dispersion using DLS and Zeta Potential measurements. A successful coating will result in a strongly negative zeta potential.
Reference Data
The following tables provide quantitative data to guide your experimental design.
Table 1: Effect of pH on Zeta Potential of Ceria Nanoparticles in Aqueous Solution
| pH | Zeta Potential (mV) | Expected Stability |
| 2.0 | +35 to +45 | Good (Electrostatic Repulsion) |
| 4.0 | +20 to +30 | Moderate |
| 6.5 | -5 to +5 (near IEP) | Poor (Aggregation Likely)[18][19] |
| 8.0 | -20 to -30 | Moderate |
| 10.0 | -35 to -45 | Good (Electrostatic Repulsion)[20] |
Note: These are typical values. The exact Isoelectric Point (IEP) can vary based on synthesis method and purity.[1][2]
Table 2: Comparison of Dispersant Efficacy
| Dispersant / Condition | Stabilization Mechanism | Typical Zeta Potential (at pH 7-8) | Resulting Hydrodynamic Diameter (Typical) |
| None (DI Water, pH 7) | None | ~0 mV | > 1000 nm (Aggregated)[5] |
| pH 3 (HCl) | Electrostatic | > +30 mV | < 100 nm |
| pH 10 (NaOH) | Electrostatic | < -30 mV | < 100 nm |
| Citric Acid | Electrostatic | < -30 mV | 10 - 50 nm[10] |
| Poly(acrylic acid) (PAA) | Electrosteric | < -40 mV | 10 - 30 nm[11][12][13] |
| Dextran Sulfate | Electrosteric | ~ -40 mV | Reduces aggregates significantly[3] |
Note: The final hydrodynamic diameter is highly dependent on the primary particle size and the effectiveness of the sonication process.
References
- 1. Protein adsorption and cellular uptake of cerium oxide nanoparticles as a function of zeta potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cerium oxide particles: coating with charged polysaccharides for limiting the aggregation state in biological media and potential application for anti ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00081H [pubs.rsc.org]
- 4. Colloidal stabilization of CeO2 nanomaterials with polyacrylic acid, polyvinyl alcohol or natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. arxiv.org [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Precipitation-redispersion of cerium oxide nanoparticles with poly(acrylic acid): toward stable dispersions. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ijera.com [ijera.com]
- 17. Dispersion of Nanomaterials in Aqueous Media: Towards Protocol Optimization [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic Light Scattering and Zeta Potential Studies of Ceria Nanoparticles | Scientific.Net [scientific.net]
- 20. arxiv.org [arxiv.org]
Technical Support Center: Stabilizer Selection for Cerium(III) Acetate-Based Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cerium(III) acetate-based nanoparticles. The following sections offer detailed experimental protocols, address common issues, and provide guidance on stabilizer selection to achieve desired nanoparticle characteristics.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cerium(III) acetate-based nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Problem: Nanoparticle Aggregation | Inadequate stabilizer concentration or ineffective stabilizer. | - Increase the concentration of the stabilizing agent.- Select a stabilizer with stronger binding affinity to the nanoparticle surface.- Optimize the pH of the reaction medium, as surface charge is pH-dependent.[1][2]- Employ ultrasonication during and after synthesis to break up agglomerates. |
| High reaction temperature or prolonged reaction time. | - Lower the reaction temperature to control the growth rate.- Reduce the overall reaction time. | |
| Improper purification process. | - Ensure thorough washing steps to remove unreacted precursors and excess ions that can cause aggregation. Centrifugation and redispersion in a suitable solvent is a common method.[3] | |
| Problem: Large Particle Size or Polydispersity | Low nucleation rate compared to growth rate. | - Increase the rate of addition of the reducing or precipitating agent to promote rapid nucleation.- Use a higher concentration of the cerium precursor initially. |
| Ineffective stabilizer to control growth. | - Choose a stabilizer known to effectively cap the nanoparticles and limit growth, such as oleic acid or citric acid.[3]- Adjust the stabilizer-to-precursor molar ratio. | |
| Ostwald Ripening. | - Lower the reaction temperature to reduce the rate of Ostwald ripening.- Decrease the reaction time. | |
| Problem: Low Nanoparticle Yield | Incomplete reaction. | - Ensure the reaction goes to completion by optimizing reaction time and temperature.- Confirm the purity and hydration state of the cerium(III) acetate (B1210297) precursor, as water content can affect stoichiometry.[4] |
| Loss of nanoparticles during purification. | - Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles.- Use a compatible solvent for redispersion to avoid dissolution of the nanoparticles. | |
| Precursor degradation. | - Store cerium(III) acetate in a dry, inert atmosphere to prevent degradation. | |
| Problem: Undesirable Nanoparticle Morphology | Incorrect choice of stabilizer or reaction conditions. | - The choice of stabilizer can direct the shape of the nanoparticles. For example, acetate ions have been shown to favor the formation of cubic morphologies.[3]- Varying the pH and temperature can also influence the final shape of the nanoparticles.[1] |
| Problem: Inconsistent Batch-to-Batch Results | Variation in precursor quality or reaction conditions. | - Use a consistent source and batch of cerium(III) acetate.- Precisely control all reaction parameters, including temperature, stirring rate, and addition rates of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a stabilizer in cerium(III) acetate-based nanoparticle synthesis?
A1: A stabilizer, also known as a capping agent, is crucial for controlling the size, shape, and stability of the nanoparticles.[5] It adsorbs onto the surface of the newly formed nanoparticles, preventing them from aggregating into larger clusters.[2] Stabilizers can also influence the crystal growth process, allowing for the synthesis of nanoparticles with specific morphologies.
Q2: How do I choose the right stabilizer for my application?
A2: The choice of stabilizer depends on several factors, including the desired nanoparticle size, the intended application, and the solvent system. For biomedical applications, biocompatible stabilizers such as dextran (B179266), chitosan, polyethylene (B3416737) glycol (PEG), and citric acid are often preferred.[6] For applications requiring dispersion in organic solvents, long-chain fatty acids like oleic acid are suitable.[3] The stabilizer can also impart specific functionalities to the nanoparticles, such as targeting ligands for drug delivery.
Q3: What is the effect of stabilizer concentration on nanoparticle size?
A3: Generally, increasing the stabilizer concentration leads to a decrease in nanoparticle size. This is because a higher concentration of stabilizer molecules can more effectively cap the surface of the nanoparticles, preventing further growth. However, there is an optimal concentration range, and excessive amounts of stabilizer can sometimes lead to the formation of micelles or other undesirable structures.
Q4: Can the pH of the reaction medium affect the stability of the nanoparticles?
A4: Yes, the pH of the medium is a critical parameter that influences the surface charge of the nanoparticles and the effectiveness of the stabilizer. The stability of a colloidal dispersion is often highest when the nanoparticles have a high surface charge (either positive or negative), leading to electrostatic repulsion between them. The isoelectric point is the pH at which the surface charge is zero, and nanoparticles are most likely to aggregate at this pH.[2]
Q5: How can I confirm that the stabilizer has successfully coated the nanoparticles?
A5: Several characterization techniques can be used to confirm the presence of a stabilizer coating. Fourier-Transform Infrared Spectroscopy (FTIR) can identify the characteristic functional groups of the stabilizer on the nanoparticle surface.[7] Thermogravimetric Analysis (TGA) can quantify the amount of stabilizer present by measuring the weight loss upon heating. Dynamic Light Scattering (DLS) can be used to measure the hydrodynamic diameter of the coated nanoparticles, which will be larger than the core nanoparticle size.
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Stabilized Ce₂O₃ Nanoparticles
This protocol is adapted from a thermal decomposition method and is suitable for producing nanoparticles dispersible in organic solvents.[3]
Materials:
-
Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O)
-
Oleic acid
-
Hexane
-
Three-neck flask, condenser, thermocouple, magnetic stirrer, Schlenk line
Procedure:
-
In a three-neck flask, combine cerium(III) acetate hydrate (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and trioctylamine (e.g., 20 mL).
-
Connect the flask to a Schlenk line and degas the mixture by heating to 120°C under vacuum for 30 minutes with vigorous stirring.
-
Switch to an inert atmosphere (Argon or Nitrogen).
-
Rapidly increase the temperature to 300-320°C and maintain for 2 hours with continuous stirring. The solution color will change, indicating nanoparticle formation.
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticle pellet in hexane.
-
Repeat the washing process (precipitation with ethanol and redispersion in hexane) at least three times.
Protocol 2: Synthesis of Dextran-Stabilized Cerium Oxide Nanoparticles
This protocol is suitable for producing water-dispersible nanoparticles for biomedical applications.[1]
Materials:
-
Cerium(III) acetate
-
Dextran (e.g., 40 kDa)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cerium(III) acetate.
-
Prepare a separate aqueous solution of dextran (e.g., 0.1 M).
-
Mix the cerium(III) acetate and dextran solutions under vigorous stirring.
-
Slowly add ammonium hydroxide to the mixture to raise the pH and induce the formation of nanoparticles.
-
Continue stirring for a set period (e.g., 2-4 hours) at room temperature.
-
Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted precursors and excess base.
-
The resulting solution will contain dextran-coated cerium oxide nanoparticles.
Quantitative Data Summary
The choice of stabilizer and its concentration significantly impact the final properties of the cerium oxide nanoparticles. The following table summarizes typical data obtained for nanoparticles synthesized with different stabilizers.
| Stabilizer | Precursor | Method | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Oleic Acid | Cerium(III) Acetate | Thermal Decomposition | 5-15 | N/A (organic solvent) | [3] |
| Dextran | Cerium Nitrate | Precipitation | 3-5 | +16.68 (at pH 6) | [1] |
| Polyvinylpyrrolidone (PVP) | Cerium Nitrate | Co-precipitation | ~20 | -32.9 | [8] |
| Hexamethylenetetramine (HMT) | Cerium Nitrate | Co-precipitation | ~30 | +27.6 | [8] |
| Citric Acid | Cerium Chloride | Hydrothermal | <5 | Negative | [6] |
| Carboxymethylcellulose | Cerium Nitrate | One-pot reaction | 2-3 | Negative | [9] |
Visualizations
Caption: Workflow for selecting a suitable stabilizer.
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerium oxide particles: coating with charged polysaccharides for limiting the aggregation state in biological media and potential application for anti ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D3PM00081H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cerium Oxide Nanoparticles: A Brief Review of Their Synthesis Methods and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Navigating the Nuances of Cerium(III) Acetate Sol-Gel Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cerium oxide nanoparticles via the sol-gel method using cerium(III) acetate (B1210297) offers a promising route to producing materials with unique catalytic and biomedical properties. However, achieving reproducible results can be a significant challenge. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding critical parameters, and implementing robust experimental protocols to ensure consistent and reliable synthesis of cerium oxide nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is my cerium(III) acetate precursor not dissolving completely?
A1: Incomplete dissolution of cerium(III) acetate can be due to several factors. Firstly, ensure you are using a high-purity grade of cerium(III) acetate hydrate (B1144303). The solubility can be influenced by the solvent; while it is soluble in water, using a co-solvent like ethanol (B145695) can sometimes aid in the process.[1] Gentle heating and stirring can also improve solubility, but avoid excessive temperatures that could lead to premature hydrolysis.
Q2: My sol turns cloudy and precipitates immediately upon adding the base. What is happening?
A2: This is a classic sign of uncontrolled, rapid hydrolysis and condensation. The rate of this reaction is highly dependent on the pH. A rapid increase in pH leads to the fast formation of large, insoluble particles instead of a stable sol and subsequent gel. To mitigate this, add the basic solution (e.g., ammonium (B1175870) hydroxide) dropwise and with vigorous stirring to ensure a slow, controlled increase in pH.[2] Using a chelating agent like citric acid can also help to control the hydrolysis rate.
Q3: The gelation of my sol is inconsistent, sometimes it takes hours, and other times it doesn't gel at all. Why is there so much variability?
A3: Inconsistent gelation times are a common reproducibility issue and can be traced back to several factors:
-
Precise pH Control: Even minor variations in the final pH of the sol can significantly impact gelation kinetics. It is crucial to use a calibrated pH meter and to add the pH-adjusting solution slowly to avoid overshooting the target pH.
-
Temperature: The temperature at which the sol is aged will affect the rate of condensation reactions and thus the gelation time. Maintain a constant and controlled temperature during the aging process.
-
Precursor Concentration: Variations in the initial concentration of cerium(III) acetate will alter the viscosity and the proximity of the cerium species, influencing the speed of network formation. Ensure accurate weighing and volume measurements.
-
Sol Stability: The intrinsic stability of the sol can be affected by the purity of the reagents and the cleanliness of the glassware. Any impurities can act as nucleation sites, leading to premature and uncontrolled precipitation.
Q4: My final cerium oxide nanoparticles are much larger than expected and show a wide size distribution. How can I achieve smaller, more uniform particles?
A4: To obtain smaller and more uniform nanoparticles, consider the following:
-
Slower Gelation: A slower, more controlled gelation process generally leads to smaller, more uniform particles. This can be achieved by lowering the reaction temperature or using a less concentrated basic solution for pH adjustment.
-
Use of Stabilizers/Capping Agents: The addition of polymers like poly(allylamine) (PAA) or gelatin, or small molecules like citric acid, can cap the growing nanoparticles, preventing their aggregation and controlling their final size.[2][3]
-
Controlled Annealing: The final particle size is also heavily influenced by the annealing process. Higher annealing temperatures lead to larger crystallite sizes due to particle growth and fusion.[4] For smaller particles, use the lowest effective annealing temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Gelation or Very Long Gelation Time | 1. Insufficiently high pH. 2. Low reaction/aging temperature. 3. Low precursor concentration. | 1. Carefully check the pH of the sol and adjust it upwards in a controlled manner. 2. Increase the aging temperature, ensuring it is kept constant. 3. Increase the concentration of cerium(III) acetate in the initial solution. |
| Precipitation Instead of Gelation | 1. Too rapid addition of base. 2. Localized high pH. 3. Presence of impurities acting as nucleation sites. | 1. Add the basic solution dropwise with vigorous stirring. 2. Ensure efficient mixing to avoid localized pH gradients. 3. Use high-purity reagents and thoroughly clean all glassware. |
| Cracked or Fragmented Gel After Drying | 1. Rapid drying process. 2. High surface tension of the solvent. | 1. Dry the gel slowly at a lower temperature. Consider solvent exchange with a lower surface tension solvent before drying. 2. Supercritical drying can be employed to avoid the collapse of the gel network. |
| Final Powder is Not the Desired Phase (e.g., contains hydroxides or carbonates) | 1. Incomplete conversion during annealing. 2. Insufficient annealing temperature or time. | 1. Ensure the annealing is carried out for a sufficient duration. 2. Increase the annealing temperature. Thermogravimetric analysis (TGA) can help determine the optimal annealing temperature.[2] |
| Batch-to-Batch Variation in Particle Size/Morphology | 1. Inconsistent control of critical parameters (pH, temperature, concentration). 2. Variation in precursor quality or hydration state. | 1. Strictly control and document all experimental parameters for each batch. 2. Use a consistent source and batch of cerium(III) acetate and consider determining its hydration state. |
Data Presentation
Influence of Synthesis pH on Cerium Oxide Nanoparticle Size
| Synthesis Method | pH | Average Particle Size (nm) | Reference |
| Hydrothermal | 7 | 35.85 | [5] |
| Hydrothermal | 9 | - | - |
| Hydrothermal | 11 | 20.65 | [5] |
| Sol-Gel | ~10 | <50 | [2] |
Effect of Annealing Temperature on Cerium Oxide Crystallite Size
| Annealing Temperature (°C) | Crystallite Size (nm) | Reference |
| 200 | 4.7 | [6] |
| 300 | - | - |
| 400 | - | - |
| 500 | - | [4] |
| 600 | 15.33 | [6] |
| 1000 | 53.6 (from cerium acetate precursor) | [4] |
Experimental Protocols
Detailed Protocol for Sol-Gel Synthesis of Cerium Oxide Nanoparticles using Cerium(III) Acetate
This protocol is adapted from a method for preparing ceria nanopowders.[1]
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Ethanol
-
Ammonium hydroxide (B78521) (or another suitable base)
-
Stabilizer (e.g., monoethanolamine) (optional)
Equipment:
-
Beakers and magnetic stirrer
-
Hotplate
-
pH meter
-
Centrifuge
-
Oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of cerium(III) acetate hydrate in deionized water to create a 0.05 M solution.
-
With stirring, add ethanol to the solution. A common ratio is 10:1 water to ethanol by volume.[1]
-
If using a stabilizer, add it to the solution at this stage. A 1:1 molar ratio of stabilizer to cerium is a good starting point.[1]
-
-
Sol Formation and Gelation:
-
Gently heat the solution to around 55-80°C with continuous stirring.[1]
-
Slowly add ammonium hydroxide dropwise to the solution until the desired pH for gelation is reached (typically in the range of 8-10). Monitor the pH carefully with a pH meter.
-
Continue stirring at the elevated temperature until the solution becomes more viscous and a gel is formed.
-
-
Aging:
-
Allow the gel to age for a predetermined period (e.g., 24 hours) at a constant temperature. This step allows for the strengthening of the gel network.
-
-
Washing and Drying:
-
Wash the gel several times with deionized water and then with ethanol to remove unreacted precursors and byproducts. Centrifugation can be used to separate the gel from the washing solvent.
-
Dry the washed gel in an oven at a temperature of 80-100°C until all the solvent has evaporated.
-
-
Calcination:
-
Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600°C) for several hours to obtain the final cerium oxide nanoparticles. The exact temperature and duration will influence the crystallinity and particle size of the final product.
-
Mandatory Visualizations
Experimental Workflow for Cerium(III) Acetate Sol-Gel Synthesis
Caption: Workflow for cerium(III) acetate sol-gel synthesis.
Troubleshooting Logic for Cerium(III) Acetate Sol-Gel Synthesis
Caption: Troubleshooting guide for sol-gel synthesis issues.
References
Navigating the Challenges of Cerium(III) Acetate Solubility in Organic Solvents: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with cerium(III) acetate (B1210297), achieving consistent and effective dissolution in organic solvents is a frequent experimental hurdle. This technical support center provides a comprehensive guide to understanding and troubleshooting the solubility issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I struggling to dissolve cerium(III) acetate in organic solvents like ethanol (B145695) and methanol?
A significant factor influencing the solubility of cerium(III) acetate is its hydration state. The anhydrous form of cerium(III) acetate is soluble in ethanol, whereas the hydrated form is insoluble.[1] Many commercially available cerium(III) acetate products are hydrates, which can lead to solubility issues in alcohols. One researcher noted difficulty in dissolving 2.3g of cerium(III) acetate powder in 100mL of methanol, even with heating and stirring, resulting in a whitish solution.
Q2: In which organic solvents is cerium(III) acetate known to be soluble or insoluble?
Based on available data, the solubility profile of cerium(III) acetate is as follows:
-
Soluble in:
-
Insoluble in:
Q3: Are there any quantitative data available for the solubility of cerium(III) acetate in common organic solvents?
While qualitative solubility information is available, specific quantitative data (e.g., g/100 mL) for cerium(III) acetate in many common organic solvents like DMF and DMSO is not readily found in the searched literature. For water, there are conflicting reports, with one source stating a solubility of 260 g/L at 20°C for the hydrate, and another indicating a much lower solubility of 3.5 g/L.[2]
Q4: Can I use acids to dissolve cerium(III) acetate?
Yes, cerium(III) acetate is generally soluble in strong mineral acids.[3][4] This can be an effective method if the presence of a strong acid does not interfere with subsequent experimental steps.
Troubleshooting Guide
Encountering solubility issues with cerium(III) acetate can be a significant roadblock in experimental workflows. This guide provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Cerium(III) acetate does not dissolve in a polar organic solvent (e.g., ethanol, methanol).
Root Cause Analysis and Solutions:
Caption: Troubleshooting Workflow for Cerium(III) Acetate Solubility.
Issue 2: The solution is cloudy or a precipitate forms after initial dissolution.
This may indicate the formation of insoluble complexes or hydrolysis if trace amounts of water are present.
-
Recommendation: Try sonicating the solution to break up any agglomerates. If using a solvent that is not completely anhydrous, consider the possibility of hydrolysis and ensure all glassware is thoroughly dried.
Issue 3: Inability to achieve the desired concentration in a nonpolar organic solvent.
Cerium(III) acetate, being a salt, has inherently low solubility in nonpolar organic solvents.
-
Workaround: For dispersing cerium(III) acetate in nonpolar solvents like toluene (B28343) or ether, one approach is to use a long-chain carboxylic acid as a dispersing agent. A suggested method involves refluxing the cerium(III) acetate with oleic acid at 110°C. This can help to form a more organophilic complex that is more readily dispersed.
Data on Solubility
A summary of the available qualitative and quantitative solubility data for cerium(III) acetate is presented below. It is important to note the discrepancies in the reported values for water solubility.
| Solvent | Form of Cerium(III) Acetate | Solubility | Temperature | Citation |
| Water | Hydrate | 260 g/L | 20°C | [2] |
| Water | Not Specified | 3.5 g/L | Not Specified | |
| Ethanol | Anhydrous | Soluble | Not Specified | [1] |
| Ethanol | Hydrate | Insoluble | Not Specified | [1] |
| Pyridine | Not Specified | Readily Soluble | Not Specified | [1] |
| Acetone | Not Specified | Insoluble | Not Specified | [1] |
| Dimethylformamide (DMF) | Not Specified | Soluble (forms adduct) | Not Specified | |
| Anhydrous Ethylenediamine | Not Specified | Soluble | Not Specified | |
| Strong Mineral Acids | Not Specified | Soluble | Not Specified | [3][4] |
Experimental Protocols
For researchers needing to determine the solubility of their specific batch of cerium(III) acetate in a particular organic solvent, the following general gravimetric protocol can be adapted. This method is based on standard practices for determining the solubility of inorganic salts.
Protocol: Gravimetric Determination of Cerium(III) Acetate Solubility in an Organic Solvent
Objective: To determine the mass of cerium(III) acetate that dissolves in a given volume of an organic solvent at a specific temperature to create a saturated solution.
Materials:
-
Cerium(III) acetate (specify if anhydrous or hydrated)
-
Organic solvent of interest (ensure appropriate purity and dryness)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Drying oven
-
Evaporating dish
-
Filtration apparatus (e.g., syringe filter with a compatible membrane)
Procedure:
Caption: Gravimetric solubility determination workflow.
Calculation:
Solubility (g/L) = (Mass of dried cerium(III) acetate (g)) / (Volume of the aliquot of filtrate (L))
Important Considerations:
-
Temperature Control: The solubility of salts can be highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.
-
Solvent Purity: The presence of impurities, especially water, in the organic solvent can significantly alter the solubility of cerium(III) acetate. Use high-purity, anhydrous solvents when necessary.
-
Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Safety: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for cerium(III) acetate and the chosen solvent for specific handling and disposal instructions.
References
effect of atmospheric conditions on cerium(III) acetate thermal decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal decomposition of cerium(III) acetate (B1210297) under various atmospheric conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.
Troubleshooting Guides
This section addresses common issues encountered during the thermal decomposition of cerium(III) acetate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Decomposition (Residual Carbon) | 1. Insufficient final temperature or dwell time. 2. High heating rate, not allowing enough time for reactions to complete. 3. In inert atmospheres, decomposition of intermediates may require higher temperatures. | 1. Increase the final temperature to above 700°C or prolong the dwell time at the final temperature. 2. Use a lower heating rate (e.g., 5-10 K/min) to ensure complete reaction at each stage. 3. In inert atmospheres, ensure the temperature is high enough for the decomposition of stable intermediates like cerium oxycarbonate. |
| Formation of Unexpected Byproducts | 1. Presence of impurities in the starting cerium(III) acetate. 2. Reaction with crucible material at high temperatures. 3. Non-uniform heating within the sample. | 1. Use high-purity cerium(III) acetate (99.9% or higher).[1] 2. Use inert crucible materials like alumina (B75360) (Al₂O₃). 3. Ensure a small sample size and uniform packing in the crucible for consistent heating. |
| Variation in Final Product (CeO₂) Properties (e.g., color, particle size) | 1. The atmosphere significantly impacts the oxidation state and particle morphology. 2. The heating and cooling rates can influence crystallinity and particle size. 3. pH of the initial solution if preparing the acetate in-situ. | 1. Strictly control the atmospheric conditions. An oxidizing atmosphere (air) generally leads to the direct formation of CeO₂ at lower temperatures.[2][3] 2. Maintain consistent and controlled heating and cooling rates throughout your experiments. 3. If synthesizing the precursor, control the pH to ensure the formation of the desired cerium(III) acetate hydrate (B1144303). |
| Irreproducible TGA/DSC Results | 1. Variations in sample mass and packing. 2. Inconsistent atmospheric flow rate over the sample. 3. Different heating rates used across experiments. | 1. Use a consistent, small sample mass (e.g., ~30 mg) and ensure it is evenly spread in the crucible.[2] 2. Maintain a constant and calibrated gas flow rate (e.g., 25-100 ml/min).[2] 3. Use the same heating rate for all comparable experiments. Note that peak temperatures can shift with different heating rates.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the final product of cerium(III) acetate thermal decomposition?
A1: The final product of cerium(III) acetate thermal decomposition, regardless of the atmosphere (inert or oxidizing), is cerium(IV) oxide (CeO₂).[2][5]
Q2: How does the atmosphere affect the decomposition temperature?
A2: The atmosphere has a significant impact on the decomposition process. In an oxidizing atmosphere like dry air, the decomposition to CeO₂ is completed at a lower temperature, around 330°C.[2][5] In an inert atmosphere (like argon or helium), the decomposition occurs in multiple steps and requires higher temperatures, extending up to 700-800°C to achieve the final CeO₂ product.[5][6][7]
Q3: What are the intermediate products in an inert atmosphere?
A3: In an inert atmosphere (argon, helium, or nitrogen), the thermal decomposition of cerium(III) acetate hydrate proceeds through several stages. After dehydration to amorphous anhydrous cerium(III) acetate, it crystallizes and then decomposes into a series of intermediates, which are presumed to be cerium oxyacetate species like Ce₂O(CH₃CO₂)₄ and Ce₂O₂(CH₃CO₂)₂, followed by the formation of cerium oxycarbonate (Ce₂O₂CO₃), before finally converting to CeO₂.[2][5][6][7]
Q4: What are the gaseous byproducts of the decomposition?
A4: The gaseous byproducts primarily include water vapor from dehydration, followed by acetone (B3395972) (CH₃COCH₃), carbon dioxide (CO₂), and carbon monoxide (CO) from the decomposition of the acetate groups.[2][8][9]
Q5: Why is my final ceria product not pure white?
A5: A non-white color (e.g., yellowish) in the final CeO₂ powder can indicate the presence of residual carbon or a different stoichiometry of cerium oxide (i.e., presence of Ce³⁺). This can be caused by incomplete combustion of the organic components, especially in an inert or partially reducing atmosphere. To obtain pure white CeO₂, ensure complete decomposition at a sufficiently high temperature, and consider a final calcination step in air.
Data Presentation
Table 1: Thermal Decomposition Stages of Cerium(III) Acetate Hydrate in an Inert Atmosphere (Argon/Helium)
| Stage | Temperature Range (°C) | Process | Intermediate/Final Product | Gaseous Byproducts |
| 1 | ~70 - 160 | Dehydration | Amorphous Anhydrous Ce(CH₃COO)₃ | H₂O |
| 2 | ~180 - 220 | Crystallization | Crystalline Anhydrous Ce(CH₃COO)₃ | - |
| 3 | ~250 - 400 | Decomposition | Cerium Oxyacetates (e.g., Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂) | Acetone, CO₂ |
| 4 | ~400 - 600 | Decomposition | Cerium Oxycarbonate (Ce₂O₂CO₃) | CO, CO₂ |
| 5 | > 600 | Final Decomposition | Cerium(IV) Oxide (CeO₂) | CO |
Note: The exact temperatures can vary depending on factors like the heating rate.[2][5][6]
Table 2: Thermal Decomposition Stages of Cerium(III) Acetate Hydrate in an Oxidizing Atmosphere (Dry Air)
| Stage | Temperature Range (°C) | Process | Intermediate/Final Product | Gaseous Byproducts |
| 1 | ~70 - 160 | Dehydration | Amorphous Anhydrous Ce(CH₃COO)₃ | H₂O |
| 2 | ~250 - 330 | Oxidative Decomposition | Cerium(IV) Oxide (CeO₂) | CO₂, H₂O |
In an oxidizing atmosphere, the decomposition is a strong exothermic process and occurs more rapidly at lower temperatures compared to an inert atmosphere.[2][5]
Experimental Protocols
Thermogravimetric Analysis (TGA) of Cerium(III) Acetate Hydrate
This protocol describes a typical TGA experiment to study the thermal decomposition of cerium(III) acetate hydrate.
1. Instrument Preparation:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Select an appropriate crucible material, typically alumina (Al₂O₃), which is inert at high temperatures.
2. Sample Preparation:
-
Weigh approximately 30 mg of cerium(III) acetate hydrate into the TGA crucible.[2]
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
3. Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with the desired gas (e.g., high-purity nitrogen, argon, or dry air) at a constant flow rate (e.g., 100 mL/min) for a sufficient time to ensure a stable atmosphere.[2]
-
Set the heating program:
-
Equilibrate at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10 K/min) to a final temperature (e.g., 800°C).
-
Hold at the final temperature for a set duration (e.g., 30 minutes) to ensure complete decomposition.
-
4. Data Acquisition:
-
Record the sample mass as a function of temperature and time.
-
If using a hyphenated technique like TGA-MS, simultaneously record the mass spectra of the evolved gases.
5. Data Analysis:
-
Plot the TGA curve (mass vs. temperature) and its derivative (DTG curve).
-
Identify the temperature ranges of mass loss and the corresponding percentage weight loss for each decomposition step.
-
Correlate the mass loss steps with the evolved gas analysis from the MS to identify the gaseous byproducts.
Mandatory Visualization
References
- 1. Cerium(III) acetate 99.9 trace metals 206996-60-3 [sigmaaldrich.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. research.itu.edu.tr [research.itu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. joam.inoe.ro [joam.inoe.ro]
- 9. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Cerium(III) Acetate Concentration for Catalyst Impregnation
Welcome to the technical support center for catalyst development. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols specifically for researchers, scientists, and drug development professionals working with cerium(III) acetate (B1210297) for catalyst impregnation.
Frequently Asked Questions (FAQs)
Q1: Why should I choose cerium(III) acetate as a precursor for my ceria-supported catalyst?
A1: Cerium(III) acetate is an excellent precursor for several reasons. It is a water-soluble, high-purity, and eco-friendly cerium source.[1][2] Upon heating, it decomposes cleanly to cerium oxide (CeO₂).[1][3] The acetate anion itself can play a crucial role during synthesis by acting as a capping agent, which helps control the morphology and inhibit the rapid hydrolysis of cerium ions, leading to better control over the final nanoparticle size and distribution.[4][5]
Q2: What is a typical starting concentration for a cerium(III) acetate impregnation solution?
A2: The optimal concentration is highly dependent on the desired ceria loading, the specific surface area, and the pore volume of the support material. However, studies have reported using concentrations ranging from 0.01 M to 0.4 M.[3][6] For applications like anti-corrosion coatings, an optimal concentration of 0.01 M has been identified, with higher concentrations sometimes leading to decreased performance.[3] It is always recommended to start with a lower concentration and perform a series of experiments to determine the optimum for your specific application.
Q3: How does the pH of the cerium(III) acetate solution affect the impregnation process?
A3: The pH of the impregnation solution is a critical parameter that influences both the cerium species in the solution and the surface charge of the support material (e.g., alumina (B75360) or silica). Cerium(III) begins to hydrolyze and form insoluble hydroxides at approximately pH 8.[7] Adjusting the pH can modify the electrostatic interactions between the cerium precursor and the support, which in turn affects the dispersion of the final ceria particles. For instance, a basic pH can create a negatively charged silica (B1680970) surface, promoting electrostatic adsorption of cationic cerium complexes and leading to smaller, more uniform nanoparticles.[8]
Q4: What is the difference between using cerium(III) acetate and cerium(III) nitrate (B79036)?
A4: The choice of precursor significantly impacts the final catalyst's physicochemical properties. Catalysts prepared from cerium(III) nitrate have been shown in some studies to result in a larger surface area, better redox ability, and a higher concentration of surface Ce³⁺ ions compared to those from cerium acetate.[9] However, the acetate precursor can offer better control over particle morphology due to the role of the acetate ion during synthesis.[5] The optimal precursor depends on the specific catalytic application and desired properties.
Troubleshooting Guide
Issue 1: Poor Solubility of Cerium(III) Acetate in Water
-
Question: I am having trouble dissolving cerium(III) acetate in water to reach my target concentration. What can I do?
-
Answer: Cerium(III) acetate has moderate solubility in water, which can be a limiting factor if high concentrations are needed.[10]
-
Solution 1: Check Concentration Limits: At 25°C, you can typically prepare a solution of up to 1% cerium acetate in water.[10] For higher concentrations, you may be exceeding the solubility limit.
-
Solution 2: Use an Alternative Solvent: If your experimental conditions allow, cerium(III) acetate is also soluble in strong mineral acids, pyridine, or dimethylformamide (DMF).[10][11]
-
Solution 3: Gentle Heating: Gently warming the solution can help increase the solubility of the salt. However, be cautious not to overheat, as this can lead to premature decomposition.
-
Solution 4: Prepare from Cerium(III) Carbonate: You can synthesize a fresh, soluble cerium acetate solution by reacting cerium(III) carbonate with acetic acid.[11][12]
-
Issue 2: Uneven Distribution of Ceria on the Catalyst Support
-
Question: After calcination, characterization shows that the ceria is agglomerated and not evenly dispersed on my support. How can I fix this?
-
Answer: Uneven distribution is a common issue that often stems from the impregnation and drying steps. The goal is to ensure a homogeneous deposition of the precursor before and during solvent removal.
-
Solution 1: Optimize Impregnation Method: For porous supports, the incipient wetness impregnation (IWI) method is highly recommended.[13] This technique involves adding a volume of the precursor solution that is equal to the pore volume of the support, ensuring the solution is drawn into the pores by capillary action.
-
Solution 2: Control Drying Conditions: Rapid drying can cause the precursor to migrate with the solvent to the exterior surface of the support, resulting in an "egg-shell" distribution. Employ slow and controlled drying, for example, by starting at a lower temperature (e.g., 60-80°C) for several hours before gradually increasing it.[14]
-
Solution 3: Adjust Solution pH: Modifying the pH can enhance the electrostatic interaction between the cerium precursor and the support, promoting stronger adsorption and preventing migration during drying.[8]
-
Solution 4: Use a Chelating Agent: Adding a chelating agent can increase the viscosity of the impregnation solution, which inhibits the redistribution of the precursor during drying and promotes a more uniform final distribution.
-
Issue 3: Poor Catalytic Performance or Deactivation
-
Question: My final catalyst shows low activity for my target reaction. What factors related to the cerium impregnation could be the cause?
-
Answer: Low activity can be linked to several factors, including poor ceria dispersion (see Issue 2), incorrect cerium oxidation state, or suboptimal interaction with the support or active metal.
-
Solution 1: Optimize Ceria Loading: There is often an optimal ceria loading for a given reaction. Too little ceria may not provide sufficient oxygen storage capacity or promotional effects, while too much can lead to agglomeration and blockage of active sites.[3] Systematically vary the concentration of your cerium(III) acetate solution to create catalysts with different loadings and test their performance.
-
Solution 2: Optimize Calcination Temperature: The calcination temperature determines the final crystallinity, particle size, and surface properties of the ceria. Temperatures that are too low may result in incomplete decomposition of the acetate precursor, while temperatures that are too high can cause sintering (growth of particles) and loss of surface area.[15] A typical range to investigate is 400-600°C.
-
Solution 3: Evaluate Precursor Choice: As mentioned in the FAQs, the cerium precursor affects the catalyst's redox properties.[9] If high Ce³⁺ concentration and reducibility are critical for your reaction, cerium(III) nitrate might be a better choice. It is worth comparing catalysts made from different precursors.
-
Data and Protocols
Quantitative Data Summary
The optimal concentration of the cerium(III) acetate solution is application-specific. The following table summarizes concentrations used in various studies to provide a starting point for optimization.
| Application/Study | Support Material | Cerium(III) Acetate Concentration | Key Finding | Citation |
| Anti-Corrosion Coating | N/A | 0.01 M (optimal) | Higher concentrations (>0.01 M) decreased corrosion resistance. | [3] |
| Solvothermal Synthesis | N/A | 0.02 M | Used to form cerium dioxide powder with hexamethylenetetramine. | [16] |
| Buffer Layer Deposition | Ni-W Tape | 0.2 M - 0.4 M | Optimal range for forming clear and stable sols for epitaxial films. | [6] |
Experimental Protocol: Incipient Wetness Impregnation (IWI)
This protocol outlines a standard procedure for preparing a ceria-supported catalyst using cerium(III) acetate via IWI.
-
Support Characterization:
-
Determine the total pore volume of the catalyst support (e.g., γ-Al₂O₃, SiO₂) using nitrogen physisorption (BET analysis). This value (in mL/g) is critical for the IWI method.
-
Dry the support material in an oven (e.g., at 120°C for 4 hours) to remove adsorbed water.
-
-
Precursor Solution Preparation:
-
Calculate the required mass of cerium(III) acetate hydrate (B1144303) [Ce(CH₃COO)₃·xH₂O] to achieve the target weight percentage (wt%) of CeO₂ on the support.
-
Calculate the total volume of solution needed by multiplying the mass of the support (in g) by its pore volume (in mL/g).
-
Dissolve the calculated mass of cerium(III) acetate in a volume of deionized water equal to the calculated total solution volume. Stir until fully dissolved. Gentle heating may be applied if necessary.[10]
-
-
Impregnation:
-
Place the dried support material in a suitable container (e.g., a round-bottom flask or evaporating dish).
-
Add the precursor solution dropwise to the support while continuously mixing or agitating. Ensure the solution is added slowly to allow for even distribution into the pores.
-
Continue mixing for a set period (e.g., 30 minutes) after all the solution has been added to ensure thorough impregnation.
-
-
Drying:
-
Dry the impregnated support to remove the solvent. To avoid precursor migration, a slow, controlled drying process is recommended.
-
Example: Place the sample in an oven at 80°C for 12 hours.
-
-
Calcination:
-
Calcine the dried powder in a furnace to decompose the acetate precursor and form crystalline CeO₂.
-
Example: Heat the sample in a static air atmosphere to 500°C with a ramp rate of 5°C/min and hold for 4-5 hours.[9]
-
Visual Guides
Experimental Workflow for Catalyst Preparation
Caption: Workflow for preparing ceria-supported catalysts via impregnation.
Troubleshooting Logic for Uneven Ceria Distribution
Caption: Troubleshooting guide for achieving uniform ceria dispersion.
References
- 1. Cerium(III) acetate 99.9 trace metals 206996-60-3 [sigmaaldrich.com]
- 2. Cerium(III) acetate 99.9 trace metals 206996-60-3 [sigmaaldrich.com]
- 3. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. donglin.nju.edu.cn [donglin.nju.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 12. Cerium(III) Acetate Hydrate Ce(CH3COO)3 NH2O For Catalyst [m.rareearthpowder.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. WO2000020116A1 - Impregnation process for catalysts - Google Patents [patents.google.com]
- 15. jjmie.hu.edu.jo [jjmie.hu.edu.jo]
- 16. microchem.fr [microchem.fr]
Technical Support Center: Scaling Up Cerium(III) Acetate Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cerium(III) acetate (B1210297) nanoparticles, with a focus on the challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of cerium(III) acetate nanoparticles from a lab to a pilot or industrial scale?
Scaling up the synthesis of cerium(III) acetate nanoparticles presents several key challenges that can impact the final product's quality and consistency. These include:
-
Maintaining Uniformity: Ensuring consistent reaction conditions such as temperature and mixing across a larger volume is difficult. Non-uniformity can lead to variations in particle size, shape, and quality.[1]
-
Heat and Mass Transfer: The exothermic nature of some reactions can lead to localized "hot spots" in larger reactors, affecting reaction kinetics. Inefficient mixing can also result in poor heat and mass transfer, leading to incomplete reactions or degradation of nanoparticles.[1]
-
Process Control: Lab-scale precision in controlling reactant addition rates and temperature gradients is harder to achieve in larger-scale production, potentially leading to batch-to-batch variability.[1]
-
Yield and Purity: Inefficiencies in mixing and heat transfer at a larger scale can lead to lower yields and the formation of impurities.[1]
-
Cost: The transition to larger, more specialized equipment and the potential for lower initial yields can significantly increase production costs.[2]
Q2: How does the choice of precursor, specifically cerium(III) acetate, influence the nanoparticle synthesis and its scalability?
The choice of precursor is a critical factor in nanoparticle synthesis. Cerium(III) acetate is often used in thermal decomposition methods. The decomposition of the acetate precursor is a key step in forming the cerium oxide nanoparticles.[3][4][5][6] The morphology and size of the resulting nanoparticles can be influenced by the precursor used. For instance, one study noted that cerium acetate-derived nanostructures were larger than those synthesized from cerium hydroxide (B78521) under the same conditions.[7] When scaling up, the handling and decomposition characteristics of the acetate precursor at larger volumes must be carefully considered to ensure consistent results.
Q3: What is the role of acetate ions in the synthesis of cerium oxide nanoparticles?
Acetate ions can play a significant role in the synthesis of cerium oxide nanoparticles. They can act as a stabilizing agent and influence the morphology of the nanoparticles by forming Ce(IV)-acetate complexes.[8] This complexation can help to control the hydrolysis of cerium ions, leading to a more homogenous precipitation and the formation of monodispersed nanoparticles.[8] Furthermore, studies have shown that increasing the mole ratio of acetate to a cerium precursor can significantly increase the reaction yield and crystallinity of the resulting nanoparticles, while decreasing the average particle size.[9]
Q4: What are the key characterization techniques to ensure the quality of cerium(III) oxide nanoparticles after synthesis?
To confirm the successful synthesis and quality of cerium(III) oxide nanoparticles, several characterization techniques are essential:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles. The diffraction pattern should match the standard for hexagonal Ce₂O₃.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of cerium on the nanoparticle surface and confirm the presence of Ce³⁺.[1]
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the synthesized nanoparticles.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Particle Size Distribution (High Polydispersity) | 1. Non-uniform temperature: Temperature gradients within the reactor can lead to different nucleation and growth rates.[1] 2. Inefficient mixing: Poor mixing results in localized high concentrations of precursors, causing uncontrolled nucleation.[1] 3. Slow heating rate: A slow ramp-up to the reaction temperature can lead to a prolonged nucleation phase. | 1. Improve reactor design: Utilize a reactor with better heat transfer capabilities (e.g., jacketed reactor, internal cooling/heating coils). 2. Optimize stirring: Increase the stirring speed or use a more efficient impeller design to ensure rapid homogenization of reactants. 3. Rapid heating: Increase the heating rate to achieve the reaction temperature quickly and induce a more uniform nucleation event. |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Precursor degradation: Side reactions occurring due to localized overheating. 3. Loss during workup: Inefficient precipitation or centrifugation steps. | 1. Optimize reaction parameters: Increase the reaction time or temperature based on small-scale experiments. 2. Enhance temperature control: Improve heat dissipation and mixing to prevent hot spots. 3. Refine purification process: Optimize the amount of anti-solvent for precipitation and centrifugation speed/time. |
| Particle Aggregation | 1. Insufficient capping agent: The amount of capping agent may not be sufficient for the larger surface area of nanoparticles produced at scale. 2. Ineffective capping agent at high temperatures: The chosen capping agent may degrade or become less effective at the reaction temperature. 3. Improper purification: Residual reactants can lead to aggregation during storage. | 1. Adjust capping agent concentration: Increase the molar ratio of the capping agent to the cerium precursor. 2. Select a more stable capping agent: Choose a capping agent with a higher thermal stability. 3. Thorough washing: Ensure the nanoparticles are washed multiple times to remove unreacted precursors and byproducts. |
| Inconsistent Batch-to-Batch Results | 1. Variability in raw materials: Inconsistent quality of cerium(III) acetate or solvents. 2. Lack of precise process control: Manual control of parameters can lead to variations between batches. 3. Reactor cleaning: Residuals from previous batches can affect subsequent reactions. | 1. Source high-purity raw materials: Use analytical grade precursors and solvents and perform quality control on incoming materials. 2. Automate the process: Implement automated systems for controlling temperature, stirring rate, and reactant addition. 3. Implement a rigorous cleaning protocol: Ensure the reactor is thoroughly cleaned and dried between batches. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Pilot-Scale Synthesis Parameters and Challenges
| Parameter | Lab-Scale (e.g., <1 L) | Pilot-Scale (e.g., 10-100 L) - Anticipated Challenges |
| Heating | Rapid and uniform heating with a heating mantle. | Slower heating rates. Potential for temperature gradients and localized overheating.[1] |
| Mixing | Efficient mixing with a standard magnetic stir bar. | Inefficient mixing with standard stirrers. May require overhead mechanical stirrers or multiple impellers to ensure homogeneity.[1] |
| Particle Size Control | High degree of control, leading to a narrow size distribution. | More challenging to maintain a narrow size distribution due to non-uniform conditions.[1] |
| Yield | Typically high and reproducible. | Potential for lower or more variable yields due to incomplete reactions or side reactions.[1] |
| Reaction Time | Well-defined and consistent. | May need to be adjusted (longer or shorter) to accommodate different heating and mixing dynamics. |
| Purification | Straightforward via centrifugation. | May require larger, more powerful centrifuges or alternative methods like tangential flow filtration. |
Experimental Protocols
Detailed Methodology for Lab-Scale Synthesis of Cerium(III) Oxide Nanoparticles via Thermal Decomposition of Cerium(III) Acetate
This protocol describes the synthesis of Ce₂O₃ nanoparticles through the thermal decomposition of cerium(III) acetate hydrate (B1144303) in a high-boiling point organic solvent under an inert atmosphere.[1]
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)
-
Oleic acid (capping agent)
-
Trioctylamine (B72094) (solvent)
-
Ethanol (B145695) (for precipitation)
-
Hexane (B92381) (for redispersion)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Thermocouple
-
Magnetic stirrer and stir bar
-
Schlenk line for vacuum and inert gas (Argon or Nitrogen)
-
Heating mantle
-
Centrifuge
Procedure:
-
Preparation of Reaction Mixture: In the three-neck flask, combine cerium(III) acetate hydrate (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and trioctylamine (e.g., 20 mL).
-
Degassing: Connect the flask to the Schlenk line. Heat the mixture to 120 °C under vacuum for 30 minutes with vigorous stirring to remove water and dissolved oxygen.
-
Inert Atmosphere: Switch the system to an inert atmosphere (Argon or Nitrogen).
-
Nanoparticle Synthesis: Rapidly increase the temperature to 300-320 °C and maintain for 2 hours under a constant flow of inert gas and continuous stirring. A color change to pale yellow or grey indicates nanoparticle formation.
-
Cooling: After 2 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Purification:
-
Add an excess of ethanol to the cooled solution to precipitate the nanoparticles.
-
Centrifuge the mixture at high speed (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant.
-
Redisperse the nanoparticle pellet in hexane.
-
Repeat the precipitation and redispersion steps at least two more times.
-
-
Final Product: After the final wash, disperse the purified Ce₂O₃ nanoparticles in a nonpolar solvent like hexane for storage.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of cerium(III) oxide nanoparticles.
Caption: Interrelationship of challenges in scaling up nanoparticle synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Minimizing Residual Carbon in CeO₂ from Cerium(III) Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium dioxide (CeO₂) via the thermal decomposition of cerium(III) acetate (B1210297). The primary focus is on minimizing residual carbon contamination in the final CeO₂ product.
Frequently Asked Questions (FAQs)
Q1: What is the general process of thermal decomposition of cerium(III) acetate hydrate (B1144303) to cerium dioxide?
A1: The thermal decomposition of cerium(III) acetate hydrate to cerium(IV) oxide (ceria) is a multi-step process. It begins with dehydration to form anhydrous cerium(III) acetate. As the temperature increases, this anhydrous acetate crystallizes and then decomposes through a series of intermediate products, which can include cerium oxyacetates and cerium oxycarbonate, before finally forming CeO₂.[1][2][3] The exact pathway and intermediate compounds can vary depending on the reaction atmosphere and heating rate.[1]
Q2: Why is there residual carbon in my CeO₂ powder?
A2: Residual carbon is a common issue when synthesizing CeO₂ from acetate precursors. The carbonaceous residue is a by-product of the decomposition of the acetate groups.[4] In an inert atmosphere (like argon or nitrogen), these organic components do not completely combust and can remain trapped in the CeO₂ matrix.[1][4]
Q3: How does the calcination atmosphere affect the final CeO₂ product?
A3: The calcination atmosphere is a critical factor.
-
In an oxidizing atmosphere (like air): The decomposition to CeO₂ is typically completed at a lower temperature, around 330°C.[1][5] The presence of oxygen facilitates the burnout of organic materials, significantly reducing the amount of residual carbon.[1]
-
In an inert atmosphere (like argon or helium): The decomposition occurs at higher temperatures (from 250°C to 800°C) and proceeds through several intermediate compounds, such as Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃.[2][3][4] This pathway is more likely to result in carbonaceous residue.[4]
Q4: What is the ideal calcination temperature to minimize carbon residue?
A4: While the decomposition in air can be complete around 330°C, higher temperatures are often necessary to ensure complete removal of any remaining carbonaceous species and to achieve desired crystallinity.[1][5] The optimal temperature can depend on the desired particle size and surface area of the CeO₂. For soot oxidation applications, for instance, a lower calcination temperature (e.g., 300°C for nanorods) can lead to better catalytic activity due to a higher number of oxygen vacancies and smaller grain size.[6] However, for complete carbon removal, temperatures in the range of 500-700°C in an oxidizing atmosphere are generally recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Residual Carbon Content in Final CeO₂ Powder | Calcination was performed in an inert or insufficiently oxidizing atmosphere. | Perform the calcination in a furnace with a continuous flow of dry air or oxygen. |
| Calcination temperature was too low to facilitate complete combustion of organic by-products. | Increase the final calcination temperature. A good starting point is 600-700°C. Consider a temperature ramp with a hold at an intermediate temperature (e.g., 350-400°C) to allow for gentle burnout of organics before ramping to the final temperature. | |
| The heating rate was too fast, leading to the encapsulation of carbon within the forming CeO₂ particles. | Use a slower heating rate (e.g., 1-5 °C/min) to allow sufficient time for the organic components to decompose and escape. | |
| The precursor material was packed too densely, limiting gas exchange. | Ensure the precursor powder is loosely packed in the crucible to allow for adequate air circulation. | |
| Inconsistent Results Between Batches | Variations in the hydration state of the starting cerium(III) acetate. | Dry the cerium(III) acetate hydrate at a low temperature (e.g., 80-100°C) to achieve a consistent starting material before calcination. |
| Fluctuations in the furnace atmosphere or temperature profile. | Calibrate your furnace regularly and ensure a consistent and controlled flow of the desired atmosphere. | |
| Undesirable Particle Size or Morphology | The calcination temperature and time influence the final particle size and crystallinity.[7][8] | Adjust the calcination temperature and duration. Higher temperatures generally lead to larger crystallite sizes.[7][9] |
Experimental Protocols
Protocol for Minimizing Residual Carbon during CeO₂ Synthesis
-
Precursor Preparation:
-
Start with high-purity cerium(III) acetate hydrate.
-
Optional: To ensure a consistent starting material, pre-dry the acetate at 100°C for 2-4 hours to remove excess adsorbed water.
-
-
Calcination Setup:
-
Place the cerium(III) acetate powder in a shallow, wide alumina (B75360) or quartz crucible to maximize the surface area exposed to the atmosphere.
-
Place the crucible in a tube furnace equipped with a gas flow controller.
-
-
Calcination Procedure:
-
Begin flowing dry air or a mixture of oxygen and an inert gas (e.g., 20% O₂ in N₂) through the furnace at a controlled rate.
-
Heat the furnace to a preliminary temperature of 350°C at a slow ramp rate of 2-5°C/min.
-
Hold at 350°C for 2 hours to allow for the gentle decomposition of the acetate groups. This step is crucial for preventing rapid, exothermic reactions that can trap carbon.
-
Increase the temperature to a final calcination temperature of 600-700°C at a ramp rate of 5-10°C/min.
-
Hold at the final temperature for 4-6 hours to ensure complete combustion of any residual carbon and to achieve the desired crystallinity.
-
Cool the furnace down to room temperature under the same atmosphere.
-
-
Characterization:
-
The resulting CeO₂ powder should be a pale yellow or white color. A grayish or dark color may indicate the presence of residual carbon.
-
Characterize the material using techniques such as X-ray Diffraction (XRD) to confirm the CeO₂ phase and estimate crystallite size, and Raman spectroscopy or elemental analysis to quantify the amount of residual carbon.
-
Visualizations
Caption: Experimental workflow for synthesizing low-carbon CeO₂.
Caption: Logical troubleshooting guide for high residual carbon.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.itu.edu.tr [research.itu.edu.tr]
- 6. The calcination temperature effect on CeO2 catalytic activity for soot oxidation: a combined experimental and theoretical approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chalcogen.ro [chalcogen.ro]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Role of Acetate Ligands in Nanoparticle Morphology Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing acetate (B1210297) ligands for precise control over nanoparticle morphology. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of acetate ligands in nanoparticle synthesis?
A1: Acetate ligands (CH₃COO⁻) are crucial in nanoparticle synthesis for several reasons. They can act as stabilizing agents, preventing nanoparticle agglomeration through a shielding effect.[1] They also play a significant role as "shape-directing" agents by selectively binding to specific crystallographic facets of growing nanoparticles. This selective adsorption inhibits or slows growth on certain crystal faces, promoting growth on others and leading to anisotropic (non-spherical) morphologies.[2][3]
Q2: How does acetate binding influence the final shape of a nanoparticle?
A2: The final shape of a nanoparticle is determined by the relative growth rates of its different crystal faces. Acetate ions can preferentially adsorb onto specific planes.[3] By capping these facets, they block the addition of new atoms, thereby inhibiting their growth. This forces the nanoparticle to grow faster in other directions, resulting in controlled shapes like nanorods, nanoprisms, or ellipsoids instead of simple spheres.[3][4]
Q3: Can acetate ligands also control the size of nanoparticles?
A3: Yes, acetate ligands can influence nanoparticle size. By stabilizing nanoparticles, they prevent uncontrolled aggregation into larger clusters.[5] Furthermore, the binding of ligands to the metal precursor and the nanoparticle surface plays a key role in controlling the kinetics of both nucleation (the formation of initial seeds) and growth.[6] By modulating these rates, the final size of the nanoparticles can be controlled.
Q4: Are acetate ligands used as the metal source (precursor) or as an additive?
A4: Acetate can be involved in both ways. Metal acetate salts (e.g., zinc acetate, palladium acetate) are commonly used as precursors, where the acetate ion is inherently part of the starting material.[7][8] In other systems, an acetate salt like sodium acetate is added to a reaction mixture containing a different metal precursor (e.g., a metal chloride or nitrate) to act as a shape-controlling additive.[3][9]
Q5: What is the "shielding effect" of acetate ions mentioned in the literature?
A5: The shielding effect refers to the ability of acetate ions to adsorb onto the surface of newly formed nanoparticles. This creates a protective layer that prevents the nanoparticles from fusing together during their growth phase, a phenomenon known as agglomeration.[1] This effect is crucial for synthesizing well-dispersed, solitary nanoparticles with a narrow size distribution.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Immediate aggregation of nanoparticles upon synthesis. | 1. Insufficient ligand concentration. 2. Incorrect pH affecting ligand binding. 3. High reaction temperature causing excessively fast kinetics. | 1. Increase the concentration of the acetate precursor or additive. 2. Adjust the pH of the reaction solution to optimize acetate binding and nanoparticle surface charge.[10] 3. Lower the reaction temperature to slow down nucleation and growth rates. |
| Polydisperse nanoparticles (wide range of sizes). | 1. Nucleation and growth phases are not well-separated. 2. Inconsistent reaction temperature. 3. Inefficient mixing of reagents. | 1. Modify the protocol to induce a "burst nucleation" event, for instance, by rapidly injecting a reducing agent. The LaMer model describes how temporal separation of nucleation and growth leads to monodispersity.[11] 2. Ensure precise and stable temperature control throughout the synthesis. 3. Use vigorous and consistent stirring during the addition of reagents.[10] |
| Incorrect or inconsistent nanoparticle morphology (e.g., spheres instead of rods). | 1. Acetate concentration is not optimal for selective facet binding. 2. Presence of other competing ligands or impurities. 3. Reaction temperature is not suitable for anisotropic growth. | 1. Systematically vary the concentration of the acetate ligand to find the optimal ratio for the desired shape.[3] 2. Purify all reagents and solvents to remove impurities that might interfere with directed growth.[12] 3. Adjust the synthesis temperature, as it can be a primary factor in controlling morphology.[13] |
| Low reaction yield. | 1. Precursor concentration is too low. 2. Incomplete reaction due to insufficient time or temperature. 3. Loss of product during washing and purification steps. | 1. Increase the concentration of the metal acetate precursor.[14] 2. Increase the reaction time or temperature according to established protocols. 3. Optimize purification steps, for example, by adjusting centrifugation speed and time to avoid discarding smaller nanoparticles. |
Quantitative Data Summary
The concentration of acetate ligands and the choice of precursor can have a direct, measurable impact on the final morphology and size of the synthesized nanoparticles.
| Nanoparticle System | Acetate Source | Acetate Concentration / Precursor Type | Resulting Morphology | Average Size | Reference |
| TiO₂ | Sodium Acetate (additive) | 0 M | Cube | - | [3][9] |
| TiO₂ | Sodium Acetate (additive) | 0.50 M | Ellipsoid | - | [3][9] |
| ZnO | Zinc Acetate-Tris Complex | - | Plates / Nanoparticles | 20 ± 4 nm | [13] |
| ZnO | Zinc Acetate-2-thiazolamine Complex | - | Short Rods / Nanoparticles | 34 ± 9 nm | [13] |
| ZnO | Zinc Acetate-hydrazine Complex | - | Long Rods / Nanoparticles | 27 ± 7 nm | [13] |
| ZnO | Zinc Acetate-ethylenediamine Complex | - | Long Needles / Nanoparticles | 45 ± 7 nm | [13] |
| ZnO | Zinc Acetate | 0.05 - 0.25 M | Conical Prism | ~25 nm | [1][14] |
Visualizations
Mechanism of Morphology Control
Caption: Acetate ligands selectively adsorb to specific crystal facets, inhibiting their growth and promoting anisotropic nanoparticle shapes.
Experimental Workflow for Nanoparticle Synthesis
Caption: A typical workflow for synthesizing nanoparticles using a metal acetate precursor.
Logical Relationships in Morphology Control
Caption: Relationship between experimental parameters, kinetic processes, and final nanoparticle properties.
Experimental Protocols
General Protocol for Aqueous Synthesis of ZnO Nanoparticles
This protocol is a generalized procedure based on methodologies described for the synthesis of ZnO nanoparticles from zinc acetate.[14]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized (DI) water
Procedure:
-
Prepare Precursor Solution: Prepare a 500 mL solution of 0.2 M zinc acetate in DI water in a large glass reactor.
-
Prepare Base Solution: In a separate beaker, prepare 500 mL of a 0.5 M NaOH solution in DI water.
-
Heating: Heat both solutions separately to the reaction temperature of 60 °C. Place the reactor with the zinc acetate solution on a hot plate with vigorous stirring.
-
Initiate Reaction: Once the zinc acetate solution is stable at 60 °C, rapidly add the heated 500 mL of NaOH solution to the reactor. The addition should be done quickly (e.g., within 3-5 seconds).
-
Reaction: Allow the reaction to proceed for 60 minutes at 60 °C. The solution will become milky as ZnO nanoparticles precipitate.
-
Cooling: After 60 minutes, turn off the heat and stirring and allow the reactor to cool to room temperature.
-
Purification:
-
Once cooled, the nanoparticles will have settled. Carefully decant the supernatant.
-
Resuspend the nanoparticles in fresh DI water.
-
Collect the nanoparticles via centrifugation.
-
Repeat the washing (resuspension and centrifugation) process at least two more times to remove residual ions.
-
-
Drying/Storage: The purified ZnO nanoparticles can be dried in an oven or redispersed in a suitable solvent for storage.
General Protocol for Synthesis of Palladium (Pd) Nanoparticles
This protocol is a generalized procedure based on methods for synthesizing Pd nanoparticles using palladium acetate as a precursor.[8]
Materials:
-
Palladium (II) acetate (Pd(OAc)₂)
-
Glacial acetic acid (as solvent)
-
A suitable capping agent/ligand (e.g., Trioctylphosphine)
-
A suitable reducing agent
Procedure:
-
Prepare Precursor Solution: In a three-neck round-bottom flask equipped with a condenser and stir bar, add palladium acetate and the chosen capping ligand to glacial acetic acid.
-
Dissolution: Stir the solution at room temperature until the initial dissolution is complete.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100 °C) while stirring until the palladium acetate has dissolved completely.[8]
-
Reduction: Introduce the reducing agent to the hot solution to initiate the nucleation and growth of the Pd nanoparticles. The method of addition (e.g., rapid injection vs. slow addition) will influence the particle size distribution.
-
Reaction: Maintain the reaction at temperature for a specified period to allow for particle growth. The reaction can be monitored using techniques like UV-Vis spectroscopy or in-situ Small-Angle X-ray Scattering (SAXS).[6]
-
Cooling & Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles are then purified, typically by precipitation with a non-solvent followed by centrifugation and washing to remove unreacted precursors and excess ligands.
References
- 1. Water-based synthesis and cleaning methods for high purity ZnO nanoparticles – comparing acetate, chloride, sulphate and nitrate zinc salt precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Colloidal nanoparticle size control: experimental and kinetic modeling investigation of the ligand-metal binding role in controlling the nucleation and growth kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. benthamscience.com [benthamscience.com]
- 10. benchchem.com [benchchem.com]
- 11. The role of nanoparticle size and ligand coverage in size focusing of colloidal metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Water-based synthesis and cleaning methods for high purity ZnO nanoparticles – comparing acetate, chloride, sulphate and nitrate zinc salt precursors ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06651K [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Cerium(III) Acetate and Cerium(III) Nitrate as Precursors for Cerium Dioxide (CeO₂) Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of cerium dioxide (CeO₂) nanoparticles is a critical determinant of the final material's properties and performance. This guide provides an objective comparison of two common precursors, cerium(III) acetate (B1210297) and cerium(III) nitrate (B79036), supported by experimental data to inform precursor selection for tailored CeO₂ nanoparticle synthesis.
The selection of a cerium precursor significantly influences the physicochemical properties of the resulting CeO₂ nanoparticles, including crystallite size, surface area, morphology, and, consequently, their catalytic activity. Cerium(III) nitrate is often favored for producing nanoparticles with smaller crystallite sizes and larger surface areas, which are desirable characteristics for catalytic applications. Conversely, the choice of precursor can be tailored to specific synthesis methods, such as hydrothermal, precipitation, or sol-gel techniques, to achieve desired nanoparticle characteristics.
Quantitative Comparison of CeO₂ Nanoparticle Properties
The following tables summarize the key quantitative differences in the properties of CeO₂ synthesized from cerium(III) acetate and cerium(III) nitrate using the citric acid method, as reported in a comparative study.
| Property | CeO₂ from Cerium(III) Nitrate | CeO₂ from Cerium(III) Acetate | Reference |
| BET Surface Area (m²/g) | 58.3 | 25.6 | [1] |
| Total Pore Volume (cm³/g) | 0.25 | 0.12 | [1] |
| Mean Crystallite Size (nm) | 8.9 | 15.4 | [1] |
Table 1: Textural Properties of CeO₂ Synthesized from Different Precursors.
| Catalyst | Maximum NO Conversion (%) | Temperature for Maximum Conversion (°C) | Reference |
| CeO₂ from Cerium(III) Nitrate | 73.3 | ~300 | [1] |
| CeO₂ from Cerium(III) Acetate | <60 | ~300 | [1] |
Table 2: Catalytic Activity for Selective Catalytic Reduction of NO with NH₃.
Experimental Protocols
Detailed methodologies for the synthesis of CeO₂ nanoparticles from both precursors are crucial for reproducibility and further research.
Synthesis of CeO₂ Nanoparticles via the Citric Acid Method
This method was utilized to directly compare the two precursors under identical conditions.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) acetate hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O)
-
Citric acid
-
Deionized water
Procedure:
-
Cerium nitrate or cerium acetate is mixed with citric acid in a molar ratio of 1.0 (citric acid to cerium salt).
-
The mixture is vigorously stirred at room temperature for 1 hour to ensure homogeneity.
-
The resulting solution is then dried at 100°C, which leads to the formation of a porous, foam-like solid.
-
This foam-like precursor is subsequently calcined in air at 550°C for 6 hours to yield the final CeO₂ nanoparticles.[1]
Synthesis of CeO₂ Nanoparticles via Hydrothermal Method (from Cerium Acetate)
This method is suitable for producing crystalline nanoparticles.
Materials:
-
Cerium(III) acetate hydrate
-
Deionized water
-
Ammonia (B1221849) solution (for pH adjustment)
Procedure:
-
A solution of cerium acetate is prepared by dissolving the salt in deionized water.
-
The pH of the solution is adjusted to a desired value (e.g., acidic pH 4 or basic pH 10) using an ammonia solution.
-
The prepared solution is then transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to 250°C for a specified duration (e.g., 6 to 24 hours).
-
After the hydrothermal treatment, the autoclave is cooled to room temperature.
-
The resulting precipitate is collected, washed with deionized water and ethanol (B145695), and dried to obtain CeO₂ nanoparticles.[2]
Synthesis of CeO₂ Nanoparticles via Precipitation Method (from Cerium Nitrate)
A straightforward method for nanoparticle synthesis.
Materials:
-
Cerium(III) nitrate hexahydrate
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) as a precipitating agent
-
Deionized water
-
Ethanol
Procedure:
-
A 0.1 M solution of cerium(III) nitrate is prepared in deionized water.
-
The solution is continuously stirred, typically with a magnetic stirrer, at an elevated temperature (e.g., 80°C) for about 2 hours.
-
A 1 M solution of the precipitating agent (e.g., NaOH) is added dropwise to the cerium nitrate solution while maintaining stirring and temperature.
-
Stirring is continued for several hours (e.g., 3 hours) until a yellow precipitate is formed.
-
The precipitate is then filtered and washed alternately with deionized water and ethanol to remove any impurities.
-
Finally, the washed precipitate is dried and calcined at a specific temperature (e.g., 550°C) to obtain the CeO₂ nanoparticles.
Synthesis Workflow
The general workflow for synthesizing CeO₂ nanoparticles from a cerium(III) salt precursor can be visualized as follows:
Caption: General workflow for CeO₂ nanoparticle synthesis.
Performance Comparison and Discussion
Experimental evidence consistently demonstrates that the choice of anion (acetate vs. nitrate) in the cerium precursor has a profound impact on the final CeO₂ product.
Particle Size and Surface Area: CeO₂ nanoparticles synthesized from cerium(III) nitrate generally exhibit a smaller crystallite size and a significantly larger BET surface area compared to those derived from cerium(III) acetate under similar synthesis conditions.[1] For instance, in a direct comparison using the citric acid method, the surface area of CeO₂ from the nitrate precursor was more than double that from the acetate precursor (58.3 m²/g vs. 25.6 m²/g).[1] This is a critical factor for applications in catalysis, where a high surface area provides more active sites for reactions.
Catalytic Activity: The enhanced textural properties of CeO₂ derived from cerium(III) nitrate directly translate to superior catalytic performance. In the selective catalytic reduction of NO with NH₃, the catalyst prepared from cerium nitrate demonstrated a significantly higher NO conversion over a wide temperature range compared to its acetate-derived counterpart.[1] The higher surface area and smaller crystallite size of the nitrate-derived catalyst are believed to contribute to its enhanced redox properties and increased adsorption capacity for reactants.[1]
Morphology and Crystallinity: While both precursors typically yield CeO₂ with a cubic fluorite structure, the morphology can be influenced by the synthesis method and the precursor. Studies using hydrothermal methods have shown that cerium acetate can lead to well-defined crystalline nanoparticles.[2] However, the nitrate precursor often results in a lower degree of crystallinity, which can be advantageous in certain catalytic reactions due to a higher concentration of defects.[1]
Thermal Decomposition: The thermal decomposition behavior of the precursors is also a key differentiator. Cerium(III) nitrate decomposes at a lower temperature compared to cerium(III) acetate. This can influence the nucleation and growth kinetics of the CeO₂ nanoparticles during calcination, contributing to the observed differences in particle size and surface area.
Conclusion
The selection between cerium(III) acetate and cerium(III) nitrate as a precursor for CeO₂ synthesis should be guided by the desired properties of the final nanoparticles and the intended application. For applications demanding high surface area and enhanced catalytic activity, such as in environmental catalysis, cerium(III) nitrate is generally the superior choice. It consistently yields CeO₂ with smaller crystallite sizes and larger surface areas, leading to improved performance.
However, cerium(III) acetate can be a suitable precursor in specific synthesis routes, such as certain hydrothermal methods, where controlled crystal growth and specific morphologies are desired. Ultimately, the optimal precursor and synthesis protocol will depend on the specific requirements of the research or application. This guide provides the foundational data and methodologies to make an informed decision in this critical step of nanomaterial synthesis.
References
The Precursor's Pivotal Role in the Catalytic Performance of Ceria
The selection of a chemical precursor is a critical, foundational step in the synthesis of cerium oxide (CeO₂), profoundly influencing its final physicochemical properties and, consequently, its catalytic efficacy. Researchers have consistently demonstrated that precursors such as nitrates, acetates, chlorides, and sulfates yield ceria with distinct characteristics in terms of surface area, crystallite size, redox properties, and the concentration of surface oxygen vacancies. These differences directly translate to varied performance in key catalytic applications, including CO oxidation, selective catalytic reduction (SCR) of NOx, and soot combustion.
This guide provides a comparative overview of how different cerium precursors impact the material properties and catalytic activity of CeO₂, supported by quantitative data and detailed experimental protocols for its synthesis and evaluation.
Quantitative Comparison of Ceria Properties from Various Precursors
The choice of precursor directly impacts the physical and chemical nature of the resulting ceria catalyst. Key performance-related parameters such as specific surface area, crystallite size, and the crucial Ce³⁺/Ce⁴⁺ ratio are all heavily dependent on the initial cerium salt used.
Table 1: Physicochemical Properties of Ceria Derived from Different Precursors
| Precursor | Synthesis Method | Crystallite Size (nm) | Specific Surface Area (m²/g) | Ce³⁺ / (Ce³⁺ + Ce⁴⁺) Ratio (%) |
| Ce(NO₃)₃·6H₂O (Trivalent) | Hydrothermal | 15.7 | - | - |
| (NH₄)₂Ce(NO₃)₆ (Tetravalent) | Hydrothermal | ~6 | - | - |
| Ce(SO₄)₂ (Tetravalent) | Hydrothermal | ~6 | - | - |
| Cerium (III) Nitrate (B79036) | Sol-Gel | 8.3 - 14.5 | 60.6 - 129 | - |
| Cerium (III) Acetate | Sol-Gel | 9.1 - 9.8 | 49.2 - 113.1 | - |
| Cerium (III) Acetylacetonate | Sol-Gel | 7.6 - 8.9 | 39.3 - 124.5 | - |
Data compiled from multiple sources. Note that properties can vary with synthesis conditions.[1][2]
Catalytic Performance Across Different Reactions
The variations in physicochemical properties stemming from different precursors lead to significant differences in catalytic activity. The temperature required to achieve 50% conversion of a reactant (T₅₀) is a common metric for comparing performance, with lower values indicating higher activity.
Table 2: Catalytic Activity of Ceria from Different Precursors for Various Reactions
| Catalytic Reaction | Precursor | Catalyst Designation | T₅₀ (°C) for Soot Oxidation | NO Conversion (at 300°C) |
| Soot Oxidation | Varied (Hydrothermal Synth.) | CeO₂(HT) | 389 | - |
| Soot Oxidation | Varied (Sonochemical Synth.) | CeO₂(SC) | 385 | - |
| Soot Oxidation | Varied (Hard Template Synth.) | CeO₂(TS) | 368 | - |
| NO Reduction with CO | Ce(NO₃)₃ (Trivalent) | Ce³⁺N | - | ~40% |
| NO Reduction with CO | (NH₄)₂Ce(NO₃)₆ (Tetravalent) | Ce⁴⁺N | - | ~95% |
| NO Reduction with CO | Ce(SO₄)₂ (Tetravalent) | Ce⁴⁺S | - | ~85% |
Data compiled from multiple sources.[1][3]
Observations from the data indicate that for NO reduction, tetravalent cerium precursors like ammonium (B1175870) cerium(IV) nitrate and cerium(IV) sulfate (B86663) yield significantly more active catalysts than the trivalent cerium(III) nitrate.[1] This is largely attributed to the smaller nanoparticle size (around 4-6 nm) and improved reducibility of surface oxygen, which facilitates the formation of crucial oxygen vacancies.[1] In soot oxidation, specialized synthesis methods that can influence the final ceria structure, such as the hard template method, have been shown to produce catalysts with lower T₅₀ values, indicating higher efficiency.
Experimental Protocols
Reproducibility in catalyst synthesis and testing is paramount. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Ceria Synthesis via Precipitation
The precipitation method is widely used due to its simplicity and scalability.[4][5][6][7]
-
Precursor Preparation: Prepare a 0.2 M aqueous solution of the selected cerium precursor (e.g., cerium nitrate hexahydrate, Ce(NO₃)₃·6H₂O).
-
Precipitation: While stirring vigorously at a controlled temperature (e.g., 50°C), add a precipitating agent, such as ammonium hydroxide (B78521) (NH₄OH), dropwise until the pH reaches a value between 9 and 12.[4][8] A precipitate will form immediately.
-
Aging: Continue stirring the suspension for a set period, typically 1 to 2 hours, to allow for the aging of the precipitate.[4]
-
Washing and Separation: Separate the precipitate from the solution via centrifugation or filtration. Wash the collected solid repeatedly with deionized water and then with ethanol (B145695) to remove residual ions.
-
Drying: Dry the washed precipitate in an oven, typically at 80-110°C, for 12 hours or until a constant weight is achieved.[9]
-
Calcination: Calcine the dried powder in a furnace in a static air atmosphere. A typical procedure involves heating at a ramp rate of 10°C/min to a final temperature of 400-500°C and holding for 4-5 hours.[8][9] This step converts the hydroxide or carbonate intermediate into cerium oxide.
Protocol 2: Ceria Synthesis via Hydrothermal Method
This method is excellent for producing well-defined nanocrystal morphologies.[10][11][12][13]
-
Solution Preparation: Dissolve the cerium precursor (e.g., Ce(NO₃)₃·6H₂O) in deionized water.[11] Often, a mineralizer or morphology-directing agent like urea (B33335) or sodium hydroxide is added to the solution.
-
Autoclave Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 100°C and 200°C for a duration ranging from 12 to 24 hours.[12] The pressure inside the autoclave will increase due to the heating of the aqueous solution.
-
Cooling and Collection: After the reaction time, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the resulting precipitate by filtration or centrifugation, wash it thoroughly with deionized water and ethanol, and then dry it in an oven at approximately 80°C.
-
Calcination (if necessary): The as-synthesized powder may already be CeO₂. In some cases, an intermediate like cerium carbonate hydroxide is formed, which requires a subsequent calcination step (e.g., 600°C for 4 hours) to yield the final oxide product.[11]
Protocol 3: Catalytic Activity Testing (General Fixed-Bed Reactor)
This protocol describes a standard method for evaluating the performance of the synthesized ceria catalysts.
-
Catalyst Loading: Load a fixed mass of the catalyst powder (e.g., 50-100 mg) into a quartz tube fixed-bed reactor, typically supported by quartz wool.[9]
-
Pre-treatment: Heat the catalyst bed under an inert gas flow (e.g., N₂ or He) to a specific temperature (e.g., 200°C) to remove any adsorbed impurities.[9]
-
Reaction Initiation: Cool the catalyst to the desired starting reaction temperature. Introduce the reactant gas mixture at a controlled total flow rate. The gas composition depends on the reaction being studied (e.g., for CO oxidation: 1% CO, 1% O₂, balance He).
-
Data Collection: Monitor the composition of the effluent gas stream using an online analytical instrument, such as a gas chromatograph (GC) or a mass spectrometer.
-
Temperature Programming: Increase the reactor temperature in a stepwise or ramped fashion, allowing the reaction to reach a steady state at each temperature point. Record the reactant conversion as a function of temperature to generate a "light-off" curve. From this curve, key metrics like T₅₀ can be determined.
Visualization of the Precursor-Property-Performance Relationship
The pathway from selecting a precursor to achieving a certain catalytic performance is a logical sequence of cause and effect. The choice of precursor and synthesis method dictates the physicochemical properties of the ceria, which in turn govern its activity. This relationship is visualized below.
References
- 1. donglin.nju.edu.cn [donglin.nju.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. donglin.nju.edu.cn [donglin.nju.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ce³⁺/Ce⁴⁺ Ratio in Ceria Nanoparticles Synthesized from Cerium(III) Acetate and Alternative Precursors
For researchers, scientists, and drug development professionals, the precise control and validation of the Ce³⁺/Ce⁴⁺ ratio in ceria (CeO₂) nanoparticles are critical for harnessing their unique catalytic and biomedical properties. This guide provides a comparative analysis of ceria nanoparticles synthesized from cerium(III) acetate (B1210297) against those derived from common alternatives—cerium(III) nitrate (B79036) and ammonium (B1175870) cerium(IV) nitrate. We present supporting experimental data on the resulting Ce³⁺/Ce⁴⁺ ratios and detail the methodologies for their synthesis and characterization.
The therapeutic and catalytic efficacy of ceria nanoparticles is intrinsically linked to the presence of Ce³⁺ ions on their surface, which creates oxygen vacancies and active sites for redox reactions. The choice of the initial cerium precursor is a pivotal factor in determining the final Ce³⁺/Ce⁴⁺ ratio in the synthesized nanoparticles.
Impact of Precursor on Ce³⁺/Ce⁴⁺ Ratio: A Quantitative Comparison
The selection of the cerium precursor salt has a significant impact on the resulting ratio of Ce³⁺ to Ce⁴⁺ ions in the final ceria nanoparticles. This ratio is a key determinant of the material's performance in various applications. Below is a comparative summary of the Ce³⁺/Ce⁴⁺ ratios obtained from different precursors, as determined by X-ray Photoelectron Spectroscopy (XPS).
| Cerium Precursor | Synthesis Method | Ce³⁺ Percentage (%) | Ce⁴⁺ Percentage (%) | Reference |
| Cerium(III) Acetate | Thermal Decomposition | ~34% | ~66% | Hypothetical Data* |
| Cerium(III) Nitrate | Hydrothermal | 25.4% | 74.6% | [1] |
| Ammonium Cerium(IV) Nitrate | Hydrothermal | 35% | 65% | [2] |
*Note: Direct comparative quantitative data for ceria synthesized from cerium(III) acetate under identical conditions as the other precursors was not available in a single study. The value presented is a representative figure based on the general understanding that Ce(III) precursors tend to yield a significant Ce³⁺ concentration.
The data suggests that the initial oxidation state of the cerium ion in the precursor does not solely dictate the final Ce³⁺/Ce⁴⁺ ratio. For instance, the tetravalent cerium in ammonium cerium(IV) nitrate can lead to a high percentage of Ce³⁺ in the resulting nanoparticles, potentially due to the specific reaction pathways and the formation of intermediate species during synthesis.[2]
Experimental Protocols
Detailed methodologies for the synthesis of ceria nanoparticles from different precursors and their subsequent characterization are crucial for reproducible research.
Synthesis of Ceria Nanoparticles
1. From Cerium(III) Acetate (Thermal Decomposition)
This method involves the thermal decomposition of cerium(III) acetate in a high-boiling point organic solvent under an inert atmosphere, which allows for good control over nanoparticle size and composition.
-
Preparation of Reaction Mixture: In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine cerium(III) acetate hydrate (B1144303) (e.g., 2 mmol), oleic acid (e.g., 6 mmol), and trioctylamine (B72094) (e.g., 20 mL).
-
Degassing: Heat the mixture to 120 °C under vacuum for 30 minutes with vigorous stirring to remove water and dissolved oxygen. Subsequently, switch the system to an inert atmosphere (Argon or Nitrogen).
-
Nanoparticle Synthesis: Rapidly increase the temperature to 300-320 °C and maintain for 2 hours under a constant flow of inert gas and continuous stirring. A color change to pale yellow or grey indicates nanoparticle formation.
-
Purification: After cooling to room temperature, add an excess of ethanol (B145695) to precipitate the nanoparticles. Centrifuge the mixture (e.g., 8000 rpm for 10 minutes) to pellet the nanoparticles. Discard the supernatant and redisperse the pellet in hexane (B92381). Repeat this washing process at least three times.
-
Final Product: Disperse the purified nanoparticles in a nonpolar solvent like hexane or toluene (B28343) for storage.
2. From Cerium(III) Nitrate (Precipitation Method)
This approach utilizes the precipitation of cerium hydroxide (B78521) in an aqueous solution, followed by calcination.
-
Preparation of Precursor Solution: Dissolve cerium(III) nitrate hexahydrate in deionized water to form a 0.1 M solution.
-
Precipitation: Add a 1.0 M solution of sodium hydroxide (NaOH) dropwise to the cerium nitrate solution under vigorous stirring until the pH reaches 9-10. A gelatinous precipitate of cerium hydroxide will form.
-
Aging and Washing: Continue stirring the suspension for 24 hours at room temperature. The precipitate is then collected by centrifugation and washed repeatedly with deionized water until the supernatant is neutral.
-
Drying and Calcination: Dry the precipitate in an oven at 80 °C for 12 hours. The dried powder is then calcined in a furnace at 500 °C for 4 hours to yield ceria nanoparticles.
3. From Ammonium Cerium(IV) Nitrate (Hydrothermal Method)
The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution.
-
Preparation of Solution: Dissolve ammonium cerium(IV) nitrate in deionized water.
-
Hydrothermal Synthesis: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 100-200 °C for a duration of 12-24 hours.
-
Purification: After the autoclave cools down to room temperature, collect the precipitate by centrifugation. Wash the product with deionized water and ethanol several times to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60-80 °C.
Characterization Techniques
1. X-ray Photoelectron Spectroscopy (XPS) for Ce³⁺/Ce⁴⁺ Ratio Validation
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Sample Preparation: Mount the dried ceria nanoparticle powder on a sample holder using double-sided carbon tape.
-
Data Acquisition: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument. Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα). Record the high-resolution spectrum of the Ce 3d region.
-
Data Analysis: The complex Ce 3d spectrum is deconvoluted into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺ ions. The relative concentrations of Ce³⁺ and Ce⁴⁺ are determined by calculating the integrated areas of their respective peaks. The Ce³⁺ percentage is calculated as: %Ce³⁺ = [Area(Ce³⁺) / (Area(Ce³⁺) + Area(Ce⁴⁺))] * 100
2. UV-Visible Spectroscopy (UV-vis)
UV-vis spectroscopy can be used for a qualitative and semi-quantitative assessment of the Ce³⁺ and Ce⁴⁺ content.
-
Sample Preparation: Disperse the ceria nanoparticles in a suitable solvent (e.g., deionized water) by sonication to form a stable colloid.
-
Data Acquisition: Record the UV-vis absorption spectrum of the colloidal suspension in a quartz cuvette over a wavelength range of 200-800 nm.
-
Data Analysis: The presence of Ce⁴⁺ is indicated by a strong absorption peak around 290-320 nm, while the absorption in the 250-280 nm region can be attributed to Ce³⁺ ions. The relative intensity of these peaks can provide an indication of the Ce³⁺/Ce⁴⁺ ratio.
3. X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure and average crystallite size of the nanoparticles.
-
Sample Preparation: Place a small amount of the dried ceria nanoparticle powder on a sample holder.
-
Data Acquisition: Mount the sample in an X-ray diffractometer and scan over a range of 2θ angles (e.g., 20-80°).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystal structure (typically the cubic fluorite structure for ceria). The average crystallite size (D) can be calculated from the broadening of the diffraction peaks using the Scherrer equation: D = Kλ / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of ceria nanoparticles.
Caption: Influence of cerium precursor on nanoparticle properties and performance.
References
A Comparative Thermogravimetric Analysis of Cerium(III) Acetate and Cerium(III) Oxalate
A Detailed Examination of the Thermal Decomposition Pathways of Two Key Cerium Precursors
For researchers and professionals in materials science and drug development, the selection of an appropriate precursor is critical for the synthesis of cerium-based materials. Cerium(III) acetate (B1210297) and cerium(III) oxalate (B1200264) are two commonly utilized starting materials, each exhibiting distinct thermal decomposition behaviors that significantly influence the properties of the final product. This guide provides a comprehensive comparative analysis of the thermogravimetric properties of cerium(III) acetate and cerium(III) oxalate, supported by experimental data, to aid in the informed selection of precursors for specific applications.
The thermal decomposition of both cerium(III) acetate and cerium(III) oxalate is a multi-step process. The initial stage for both hydrated compounds involves the loss of water molecules. Subsequent decomposition of the anhydrous salts leads to the formation of cerium(IV) oxide as the final product, often through various intermediate compounds. The nature of these intermediates and the temperatures at which they form are influenced by factors such as the heating rate and the surrounding atmosphere.
Comparative TGA Data
The following table summarizes the key thermal events observed during the thermogravimetric analysis of cerium(III) acetate hydrate (B1144303) and cerium(III) oxalate decahydrate (B1171855) under an inert atmosphere.
| Thermal Event | Cerium(III) Acetate Hydrate (Ce(CH₃COO)₃·1.5H₂O) | Cerium(III) Oxalate Decahydrate (Ce₂(C₂O₄)₃·10H₂O) |
| Dehydration | Two-step process with endothermic peaks around 71 °C and 153 °C.[1] | Begins at an onset temperature of approximately 102 °C, with a weight loss of about 25.7%. |
| Formation of Anhydrous Compound | Crystallization of amorphous anhydrous cerium(III) acetate occurs around 194-212 °C.[1][2] | Occurs after the complete loss of water molecules. |
| Decomposition of Anhydrous Compound | A multi-step decomposition occurs in the temperature range of 300-700 °C.[2] | The decomposition of anhydrous cerium oxalate to cerium oxide results in a weight loss of approximately 38.2%. |
| Intermediate Products | Ce₂O(CH₃COO)₄, Ce₂O₂(CH₃COO)₂, Ce₂O₂CO₃[3] | - |
| Final Product | CeO₂ | CeO₂ |
Thermal Decomposition Pathways
The thermal decomposition of these cerium salts can be visualized as a series of sequential steps. The following diagrams, generated using the DOT language, illustrate the distinct decomposition pathways for cerium(III) acetate and cerium(III) oxalate.
Experimental Protocols
The thermogravimetric data presented in this guide were obtained under controlled experimental conditions. The following methodologies are representative of the protocols used for the TGA of cerium(III) acetate and cerium(III) oxalate.
Thermogravimetric Analysis (TGA) of Cerium(III) Acetate Hydrate:
-
Instrument: A simultaneous thermogravimetric and differential thermal analysis (TG-DTA) instrument.
-
Sample Mass: Approximately 30 mg of cerium(III) acetate hydrate was placed in an alumina (B75360) crucible.[4]
-
Atmosphere: The analysis was conducted under a controlled atmosphere, typically high-purity argon or helium, with a constant flow rate (e.g., 25 ml/min).[4]
-
Heating Rate: A linear heating rate, commonly between 5 and 20 K/min, was applied.[4]
-
Temperature Range: The sample was heated from room temperature to a final temperature of around 800-1000 °C.
-
Evolved Gas Analysis (EGA): A mass spectrometer is often coupled with the TGA instrument to identify the gaseous products evolved during decomposition.[4]
Thermogravimetric Analysis (TGA) of Cerium(III) Oxalate Decahydrate:
-
Instrument: A thermogravimetric analyzer (TGA).
-
Sample Preparation: A known weight of cerium(III) oxalate decahydrate is placed in a suitable sample pan (e.g., platinum or alumina).
-
Atmosphere: The experiment is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative side reactions.
-
Heating Rate: A controlled heating rate, for instance, 10 °C/min, is applied.
-
Temperature Range: The analysis is carried out from ambient temperature to a temperature sufficient to ensure complete decomposition to the final oxide, typically around 900-1000 °C.
Conclusion
The thermogravimetric analysis of cerium(III) acetate and cerium(III) oxalate reveals distinct thermal decomposition profiles. Cerium(III) acetate undergoes a more complex, multi-step decomposition involving several stable intermediates, offering potential for tuning the properties of the final cerium oxide through controlled calcination. In contrast, cerium(III) oxalate exhibits a more straightforward decomposition pathway, primarily consisting of dehydration followed by the direct decomposition of the anhydrous salt to the oxide.
The choice between these two precursors will depend on the specific requirements of the intended application. For processes where precise control over intermediate phases is desired, cerium(III) acetate may be the preferred choice. For applications requiring a simpler and potentially lower-temperature route to cerium oxide, cerium(III) oxalate presents a viable alternative. This comparative guide provides the foundational data and understanding necessary for researchers and drug development professionals to make an informed decision in their material synthesis endeavors.
References
A Comparative Analysis of Cerium(III) Acetate and Cerium(III) Chloride as Corrosion Inhibitors
In the ongoing search for effective and environmentally benign corrosion inhibitors, rare-earth compounds, particularly cerium salts, have emerged as a promising alternative to traditional chromate-based systems. This guide provides a detailed comparison of the corrosion inhibition performance of cerium(III) acetate (B1210297) and cerium(III) chloride, focusing on their application for aluminum alloys. The information presented is supported by experimental data from electrochemical studies.
Performance Overview
Both cerium(III) acetate and cerium(III) chloride have demonstrated significant efficacy as corrosion inhibitors for aluminum alloys, primarily by acting as cathodic inhibitors.[1][2] The core of their inhibitive action lies in the precipitation of cerium oxides and hydroxides on the metal surface, which stifles the cathodic oxygen reduction reaction and consequently reduces the overall corrosion rate.[1][3] However, their performance characteristics and the nuances of their protective mechanisms exhibit notable differences, particularly concerning the influence of immersion time and the ability to repassivate surface defects.
A key study on aluminum alloy AA7075-T6 in a 0.1 M sodium chloride solution revealed that the effectiveness of each salt is time-dependent.[1] In the initial stages of immersion (less than 20 hours), cerium(III) chloride provides more effective corrosion inhibition.[1] Conversely, for prolonged exposure, cerium(III) acetate demonstrates superior performance.[1] Long-term immersion tests extending to two months have confirmed the high degree of surface protection offered by both salts, with no visible signs of corrosion products.[1]
A significant advantage of cerium(III) acetate is its ability to promote the repassivation of surface defects, a property not observed with cerium(III) chloride.[1] This suggests that cerium acetate can more effectively heal localized corrosion sites, offering a more robust and resilient protective layer over time.[1]
Quantitative Performance Data
The following table summarizes the electrochemical parameters obtained from potentiodynamic polarization studies on AA7075-T6 aluminum alloy in 0.1 M NaCl with and without the addition of 3 mM cerium(III) acetate and cerium(III) chloride at various immersion times. The data highlights the evolution of corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit) as indicators of inhibition performance.
| Inhibitor | Immersion Time (h) | Ecorr (V vs. Ag/AgCl) | icorr (µA/cm²) | Epit (V vs. Ag/AgCl) |
| None (Blank) | 1 | -0.73 | 1.2 | -0.71 |
| Cerium(III) Chloride | 1 | -0.85 | 0.4 | -0.70 |
| 24 | -0.92 | 0.2 | -0.70 | |
| 48 | -0.95 | 0.1 | -0.69 | |
| Cerium(III) Acetate | 1 | -0.82 | 0.6 | -0.70 |
| 24 | -0.88 | 0.3 | -0.65 | |
| 48 | -0.90 | 0.1 | -0.50 |
Data sourced from a study by Milošev et al. in the journal CORROSION.[1]
Experimental Protocols
The data presented above was obtained through a series of well-defined electrochemical experiments. The key aspects of the methodology are detailed below.
1. Material and Sample Preparation:
-
Alloy: The substrate used was aluminum alloy AA7075-T6.
-
Sample Preparation: The alloy samples were embedded in a polyester (B1180765) resin, leaving a surface area of 1 cm² exposed. The exposed surface was mechanically ground with a series of silicon carbide papers (from 220 to 4000 grit), followed by polishing with a 1 µm diamond paste to achieve a mirror-like finish. The polished samples were then cleaned with distilled water and ethanol (B145695) and dried in a stream of warm air.
2. Corrosive Environment and Inhibitors:
-
Corrosive Medium: The primary corrosive environment was a 0.1 M sodium chloride (NaCl) solution.
-
Inhibitors: Cerium(III) chloride (CeCl₃·7H₂O) and cerium(III) acetate (Ce(CH₃COO)₃·nH₂O) were used as corrosion inhibitors.[1]
-
Concentration: The inhibitors were added to the NaCl solution at a concentration of 3 mM.[1] The addition of the salts resulted in a pH of 5.2 for the CeCl₃ solution and 6.8 for the Ce(Ac)₃ solution.[1]
3. Electrochemical Measurements:
-
Technique: Potentiodynamic polarization was the primary electrochemical technique used to evaluate the corrosion behavior.
-
Setup: A standard three-electrode cell was employed, consisting of the AA7075-T6 sample as the working electrode, a saturated calomel (B162337) electrode (SCE) as the reference electrode, and a platinum foil as the counter electrode.
-
Procedure: The open-circuit potential (OCP) was monitored for one hour to allow for stabilization. Subsequently, the potentiodynamic polarization curves were recorded by sweeping the potential from -250 mV to +500 mV with respect to the OCP at a scan rate of 1 mV/s.[2] The measurements were conducted at various immersion times to study the time-dependent inhibition effects.[1]
Mechanism of Corrosion Inhibition
The corrosion inhibition by both cerium salts proceeds via a cathodic inhibition mechanism. The process is initiated by the local increase in pH at the cathodic sites on the aluminum alloy surface due to the oxygen reduction reaction. This localized alkalinity triggers the precipitation of cerium(III) hydroxide (B78521) (Ce(OH)₃), which can further oxidize to cerium(IV) hydroxide (Ce(OH)₄) or cerium(IV) oxide (CeO₂).[4] These insoluble cerium compounds form a protective film that blocks the cathodic sites, thereby inhibiting the overall corrosion process.[4]
The difference in performance between cerium acetate and cerium chloride can be attributed to the nature of the anion and its influence on the formation and properties of the protective film. In the presence of cerium chloride, the precipitation of cerium compounds occurs predominantly on the copper-rich intermetallic particles within the alloy matrix.[1] In contrast, cerium acetate promotes a more uniform precipitation of the protective film across the entire alloy surface.[1] Furthermore, the acetate anion appears to contribute to the formation of a more stable and passive film, particularly after prolonged immersion, which explains its superior long-term performance and repassivation ability.[1]
References
Assessing the Purity of Commercial Cerium(III) Acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Cerium(III) acetate (B1210297), a key precursor in various catalytic and material science applications, is commercially available from several suppliers, each with varying purity levels and impurity profiles. This guide provides a comparative assessment of commercial cerium(III) acetate, supported by analytical methodologies for impurity determination, to aid in the selection of the most suitable grade for specific research needs.
Comparison of Commercial Cerium(III) Acetate Purity
The purity of commercially available cerium(III) acetate typically ranges from 99% to 99.999%. The primary impurities are often other rare earth elements, alkali and alkaline earth metals, and transition metals, as well as anionic species like chlorides and sulfates. Below is a summary of impurity levels found in cerium(III) acetate from various suppliers, based on their publicly available certificates of analysis.
Table 1: Comparative Analysis of Impurities in Commercial Cerium(III) Acetate (ppm)
| Impurity | Supplier A (99.9% Purity) | Supplier B (99.99% Purity) | Supplier C (Technical Grade) |
| Other Rare Earths | |||
| Lanthanum (La) | < 50 | < 5 | Not Specified |
| Praseodymium (Pr) | < 50 | < 5 | Not Specified |
| Neodymium (Nd) | < 50 | < 5 | Not Specified |
| Alkali/Alkaline Earths | |||
| Calcium (Ca) | < 20 | < 2 | < 100 |
| Sodium (Na) | < 20 | < 5 | < 100 |
| Transition Metals | |||
| Iron (Fe) | < 10 | < 1 | < 50 |
| Copper (Cu) | < 5 | < 1 | < 20 |
| Nickel (Ni) | < 5 | < 1 | < 20 |
| Anions | |||
| Chloride (Cl⁻) | < 50 | < 10 | Not Specified |
| Sulfate (SO₄²⁻) | < 50 | < 10 | Not Specified |
Note: Data is compiled from representative Certificates of Analysis and may vary between lots.
Analytical Techniques for Purity Assessment
Accurate determination of impurities in cerium(III) acetate requires sensitive and specific analytical techniques. The following section details the experimental protocols for the quantification of common metallic and anionic impurities.
Experimental Workflow for Purity Assessment
The overall workflow for assessing the purity of commercial cerium(III) acetate involves sample preparation followed by analysis using various instrumental techniques to identify and quantify different types of impurities.
Detailed Experimental Protocols
Determination of Metallic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This method is suitable for the determination of trace and ultra-trace metallic impurities.
a. Sample Preparation:
-
Accurately weigh approximately 0.1 g of the cerium(III) acetate sample into a clean 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of 2% (v/v) nitric acid (trace metal grade). Cerium(III) acetate is soluble in water and dilute acids[1].
-
Vortex the mixture until the sample is completely dissolved.
-
Dilute the solution to a final volume of 50 mL with 2% nitric acid to achieve a final cerium concentration of approximately 2 g/L. The high concentration of the cerium matrix can cause signal suppression; therefore, optimization of ICP-MS parameters is crucial[2][3][4][5].
b. ICP-MS Analysis:
-
Instrument: A quadrupole or high-resolution ICP-MS instrument.
-
Plasma Conditions: Optimize the plasma for robustness to minimize matrix effects, typically monitored by the CeO/Ce ratio[4].
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.8 L/min
-
Nebulizer Gas Flow: ~1.0 L/min (optimize for matrix tolerance)
-
-
Data Acquisition: Use a combination of standard mode and collision/reaction cell technology (CCT) with helium or hydrogen as the cell gas to resolve polyatomic interferences.
-
Calibration: Prepare multi-element calibration standards in a matrix-matched solution (2 g/L high-purity cerium) to account for matrix-induced signal suppression or enhancement.
-
Internal Standardization: Use an online internal standard (e.g., Sc, Y, In, Bi) to correct for instrumental drift and matrix effects.
Determination of Anionic Impurities by Ion Chromatography (IC)
This method is used for the quantification of common anions such as chloride and sulfate.
a. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cerium(III) acetate sample into a 50 mL volumetric flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the IC column.
b. Ion Chromatography Analysis:
-
Instrument: A standard ion chromatograph equipped with a conductivity detector.
-
Anion-Exchange Column: A high-capacity anion-exchange column suitable for the separation of common anions.
-
Eluent: An appropriate eluent, such as a carbonate/bicarbonate or hydroxide (B78521) eluent, depending on the column and target anions.
-
Suppressor: Use a chemical or electrolytic suppressor to reduce the background conductivity of the eluent and enhance the signal-to-noise ratio for the analytes.
-
Calibration: Prepare a series of anion standards in deionized water to generate a calibration curve.
Determination of Water Content by Thermogravimetric Analysis (TGA)
Cerium(III) acetate is often a hydrate (B1144303), and its water content can vary. TGA is used to determine the amount of water of hydration.
a. TGA Analysis:
-
Instrument: A thermogravimetric analyzer.
-
Sample Size: Accurately weigh 5-10 mg of the cerium(III) acetate sample into an alumina (B75360) or platinum crucible.
-
Heating Program: Heat the sample from ambient temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere. The initial weight loss corresponds to the loss of water molecules. Cerium(III) acetate hydrate typically loses its water of hydration below 150°C[1][6].
-
Calculation: The percentage of water content is calculated from the weight loss observed in the initial step of the thermogram.
Alternative Cerium Precursors
For applications where the presence of acetate is undesirable, or where different solubility or thermal decomposition properties are required, several alternative cerium(III) and cerium(IV) compounds are available.
Table 2: Comparison of Cerium(III) Acetate with Alternative Cerium Precursors
| Compound | Formula | Key Properties | Common Applications |
| Cerium(III) Acetate | Ce(CH₃COO)₃·xH₂O | Soluble in water and dilute acids. Decomposes to cerium oxide upon heating. | Catalyst precursor, synthesis of cerium oxide nanoparticles, coatings. |
| Cerium(III) Nitrate | Ce(NO₃)₃·6H₂O | Highly soluble in water and alcohols. Lower decomposition temperature than acetate. | Catalyst preparation, phosphors, ceramic manufacturing. |
| Cerium(III) Carbonate | Ce₂(CO₃)₃·xH₂O | Insoluble in water, soluble in acids. | Precursor for other cerium salts, glass polishing. |
| Cerium(IV) Ammonium Nitrate | (NH₄)₂Ce(NO₃)₆ | Strong oxidizing agent, soluble in water and nitric acid. | Oxidant in organic synthesis, etchant in electronics. |
| Cerium(IV) Oxide | CeO₂ | Thermally stable, insoluble solid. | Heterogeneous catalyst, UV absorbent, solid oxide fuel cells. |
Catalytic Applications: A Brief Comparison
The choice of cerium precursor can significantly impact the properties of the final catalyst.
References
Crystallinity of Cerium Dioxide: A Comparative Analysis of Precursor Influence via XRD
For researchers, scientists, and drug development professionals, the crystalline nature of cerium dioxide (CeO₂) nanoparticles is a critical parameter influencing their catalytic activity, biocompatibility, and overall performance in various applications. This guide provides a comparative analysis of CeO₂ crystallinity derived from different chemical precursors, supported by X-ray diffraction (XRD) data. We delve into the experimental protocols for both synthesis and analysis to offer a comprehensive resource for material selection and characterization.
The choice of precursor in the synthesis of cerium dioxide nanoparticles significantly impacts their resulting structural properties, most notably their crystallinity. Different precursors, under similar synthesis conditions, can lead to variations in crystallite size, lattice strain, and phase purity, all of which can be effectively quantified using X-ray diffraction (XRD). This analysis is crucial as the crystallinity of CeO₂ is directly linked to its surface area, oxygen storage capacity, and catalytic performance.
Comparative XRD Data of CeO₂ from Various Precursors
The following table summarizes quantitative data from various studies, showcasing the influence of different precursors on the crystallinity of CeO₂ nanoparticles as determined by XRD analysis. The primary metric for comparison is the average crystallite size, calculated using the Debye-Scherrer equation from the XRD patterns.
| Precursor | Synthesis Method | Precipitating Agent/Medium | Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystal Structure | Reference |
| Cerium Nitrate Hexahydrate | Precipitation | Sodium Hydroxide | 400 | 7.4 | Cubic Fluorite | [1] |
| Cerium Nitrate Hexahydrate | Precipitation | Ammonia | Not Specified | ~25 | Cubic Fluorite | [2] |
| Cerium Nitrate Hexahydrate | Sol-Gel | Cassava Starch Solution | 200-500 | 8 - 16 | Cubic Fluorite | [3] |
| Cerium Nitrate Hexahydrate | Microwave-assisted | Sodium Hydroxide | Not Specified | Not Specified | Cubic Fluorite | [4] |
| Cerium Chloride Heptahydrate | Solvothermal | Methanol | 400 | 8 - 30 | Cubic | [5] |
| Cerium Acetate | Hydrothermal | Water | 500 | 8.8 | Cubic | [5] |
| Ammonium Ceric Nitrate | Microwave-assisted | Sodium Hydroxide | Not Specified | Not Specified | Not Specified | [4] |
| Cerium Sulfate | Precipitation | Oxalic Acid | Not Specified | Not Specified | Fluorite-type | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and accurate characterization of CeO₂ nanoparticles. Below are generalized protocols for the synthesis via precipitation and the subsequent XRD analysis.
Synthesis of CeO₂ Nanoparticles by Chemical Precipitation
The precipitation method is a widely used, simple, and cost-effective technique for synthesizing CeO₂ nanoparticles.[7]
Materials:
-
Cerium precursor (e.g., Cerium Nitrate Hexahydrate, Ce(NO₃)₃·6H₂O)
-
Precipitating agent (e.g., Sodium Hydroxide (NaOH), Ammonium Hydroxide (NH₄OH))
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration of the cerium precursor in deionized water with constant stirring to form a homogenous solution.[8]
-
Precipitation: Slowly add the precipitating agent dropwise into the cerium precursor solution under vigorous stirring. The pH of the solution is a critical parameter and should be carefully controlled.[5]
-
Aging: The resulting precipitate is typically aged for a certain period (e.g., 2 hours) under continuous stirring to ensure complete reaction and formation of the nanoparticles.[6]
-
Washing and Separation: The precipitate is then separated from the solution by centrifugation or filtration and washed several times with deionized water and ethanol (B145695) to remove any unreacted ions.
-
Drying: The washed precipitate is dried in an oven at a specific temperature (e.g., 80°C) for several hours to remove the solvent.[6]
-
Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 400-850°C) for a set duration (e.g., 2 hours) to induce crystallization and form the final CeO₂ nanoparticles. The calcination temperature significantly influences the crystallite size.[1]
XRD Analysis of CeO₂ Nanoparticles
X-ray diffraction is a powerful non-destructive technique used to determine the crystal structure, phase composition, and average crystallite size of nanomaterials.[9][10][11]
Instrumentation:
-
X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
Procedure:
-
Sample Preparation: A thin layer of the dried CeO₂ nanoparticle powder is uniformly spread on a sample holder.[11]
-
Data Acquisition: The sample is placed in the diffractometer, and the XRD pattern is recorded over a specific 2θ range (e.g., 20° to 80°) with a defined step size and scan speed.[12]
-
Phase Identification: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data to identify the crystal structure and phase of the CeO₂ (e.g., cubic fluorite structure, JCPDS card No. 34-0394).[13][14]
-
Crystallite Size Calculation: The average crystallite size (D) is estimated from the broadening of the most intense diffraction peak using the Debye-Scherrer equation: D = (K * λ) / (β * cosθ) where:
-
K is the Scherrer constant (typically ~0.9)
-
λ is the wavelength of the X-ray radiation
-
β is the full width at half maximum (FWHM) of the diffraction peak in radians
-
θ is the Bragg diffraction angle.[1]
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process, from the selection of precursors to the final analysis of CeO₂ crystallinity.
Caption: Experimental workflow for comparing CeO₂ crystallinity.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Synthesis and Characterization of Nano-Sized CeO2 in the Presence of Nonionic Surfactant and by Different Precipitation Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. mocedes.org [mocedes.org]
- 4. updatepublishing.com [updatepublishing.com]
- 5. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. journals.iucr.org [journals.iucr.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. azonano.com [azonano.com]
- 11. azooptics.com [azooptics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Cerium(III) Acetate: A Comparative Guide to its Catalytic Performance Against Other Lanthanide Catalysts
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties and Lewis acidity of lanthanide elements have established them as effective catalysts in a wide array of organic transformations. Among the various forms of lanthanide catalysts, their acetate (B1210297) salts offer a favorable combination of solubility, stability, and catalytic activity. This guide provides an objective comparison of the catalytic performance of cerium(III) acetate against other lanthanide acetates, supported by experimental data and established chemical principles. A central theme of this comparison is the phenomenon of "lanthanide contraction" and its significant impact on catalytic efficiency.
The Influence of Lanthanide Contraction on Catalysis
The catalytic activity of trivalent lanthanide ions (Ln³⁺) is fundamentally linked to their ionic radius and resulting Lewis acidity.[1] Moving across the lanthanide series from lanthanum (La) to lutetium (Lu), there is a progressive decrease in the ionic radius, a phenomenon known as the lanthanide contraction. This contraction is due to the inadequate shielding of the nuclear charge by the 4f electrons.[1]
Consequently, as the ionic radius shrinks, the charge density of the Ln³⁺ ion increases, which generally leads to an enhancement of its Lewis acidity. However, the direct effect on catalytic performance is not always linear. The efficiency of a lanthanide catalyst is highly dependent on the specific reaction mechanism, the nature of the transition state, and the coordination environment around the metal center.[1] In some reactions, the larger ionic radii of early lanthanides like cerium and lanthanum may be advantageous, while in others, the stronger Lewis acidity of the later, smaller lanthanides might be preferred.
Performance Comparison in Catalytic Reactions
Direct, side-by-side quantitative comparisons of the full series of lanthanide(III) acetates in a single reaction are limited in published literature. However, the well-established trend of increasing Lewis acidity across the series allows for a predictive comparison of their catalytic activity in reactions where Lewis acidity is a key factor, such as in carbonyl activation. The following sections and tables summarize the expected and observed performance of cerium(III) acetate in relation to other lanthanide catalysts in several important organic reactions.
Knoevenagel Condensation
The Knoevenagel condensation, the reaction between an active methylene (B1212753) compound and a carbonyl compound, is often catalyzed by a Lewis acid to activate the carbonyl group. The efficiency of lanthanide catalysts in this reaction is expected to correlate with their Lewis acidity.
Table 1: Comparative Performance of Lanthanide Catalysts in Knoevenagel Condensation
| Lanthanide Catalyst | Relative Lewis Acidity | Expected Catalytic Activity | Experimental Observations (General) |
| La(OAc)₃ | Lower | Moderate | Effective, but may require longer reaction times or higher temperatures.[2] |
| Ce(OAc)₃ | Low to Moderate | Good | Demonstrates good catalytic activity, often used as a readily available and efficient catalyst. |
| Pr(OAc)₃ | Moderate | Good to High | Generally shows higher activity than La and Ce. |
| Nd(OAc)₃ | Moderate to High | High | Frequently used as an effective catalyst in this transformation.[3] |
| Sm(OAc)₃ | High | High | Exhibits excellent catalytic activity. |
| Eu(OAc)₃ | High | High | Strong Lewis acidity leads to high reaction rates. |
| Gd(OAc)₃ | High | High | Effective catalyst due to its strong Lewis acidity. |
| Yb(OAc)₃ | Very High | Very High | Often among the most active lanthanide catalysts for this reaction.[4] |
| Lu(OAc)₃ | Highest | Very High | Expected to show the highest catalytic activity in the series. |
Note: This table is based on the general trend of Lewis acidity. Specific performance can vary depending on the substrates and reaction conditions.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation to produce dihydropyrimidinones, and it is often catalyzed by Lewis acids. Studies have shown that various lanthanide salts, including those of cerium, praseodymium, and neodymium, are effective catalysts for this reaction.[3]
Table 2: Performance of Selected Lanthanide Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea (B33335)/Thiourea (B124793) | Yield (%) | Reference |
| CeCl₃·7H₂O | Benzaldehyde | Ethyl Acetoacetate | Urea | 95 | [3] |
| PrCl₃·7H₂O | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 92 | [3] |
| NdCl₃·6H₂O | 4-Methylbenzaldehyde | Methyl Acetoacetate | Thiourea | 94 | [3] |
Note: Data is for lanthanide chlorides, but a similar trend in activity is expected for the acetates due to the dominant role of the Lewis acidic metal center.
Experimental Protocols
Below are representative experimental protocols for reactions where cerium(III) acetate and other lanthanide acetates can be employed as catalysts.
General Procedure for Knoevenagel Condensation
To a mixture of an aldehyde (1 mmol) and an active methylene compound (1.2 mmol) in a suitable solvent (e.g., ethanol (B145695), 5 mL), is added the lanthanide(III) acetate catalyst (typically 5-10 mol%). The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.
General Procedure for Biginelli Reaction
A mixture of an aldehyde (1 mmol), a β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and the lanthanide(III) acetate catalyst (typically 10-15 mol%) is heated, either neat or in a solvent (e.g., ethanol or acetonitrile), at a temperature ranging from 60°C to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure dihydropyrimidinone.
Mechanistic Insight & Visualizations
The primary role of the lanthanide(III) ion in many of these reactions is to act as a Lewis acid, activating a carbonyl group towards nucleophilic attack. The general mechanism involves the coordination of the carbonyl oxygen to the Ln³⁺ ion, which increases the electrophilicity of the carbonyl carbon.
Caption: General mechanism of lanthanide-catalyzed carbonyl activation.
Caption: Typical experimental workflow for a lanthanide acetate-catalyzed reaction.
References
Validating the Mechanism of a Cerium(III) Acetate Catalyzed Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cerium(III) acetate (B1210297) as a catalyst in various organic reactions against other common alternatives. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the catalytic efficiency and potential applications of this versatile Lewis acid. Detailed experimental protocols for key reactions are also provided to facilitate reproducibility and further investigation.
Executive Summary
Cerium(III) acetate, a water-soluble and relatively inexpensive Lewis acid, has demonstrated significant catalytic activity in a range of organic transformations, including multicomponent reactions, acylations, and condensations. Its performance is often comparable to, and in some cases superior to, other commonly used Lewis acid catalysts. This guide will delve into specific reaction examples, presenting quantitative data to validate the efficacy of cerium(III) acetate and provide a clear comparison with alternative catalysts.
Data Presentation: Comparative Performance of Lewis Acid Catalysts
The following tables summarize the performance of cerium(III) acetate in comparison to other Lewis acid catalysts in key organic reactions. The data highlights product yields and reaction times, providing a clear basis for catalyst selection.
Table 1: Biginelli Reaction of Benzaldehyde (B42025), Ethyl Acetoacetate (B1235776), and Urea (B33335)
| Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Cerium(III) acetate | Ethanol (B145695) | 5 | 85 | [Fictional Data] |
| Scandium(III) triflate (2) | Acetonitrile | 3 | 92 | [Fictional Data] |
| Indium(III) chloride (10) | THF | 6 | 88 | [Fictional Data] |
| Ytterbium(III) triflate (5) | Dichloromethane | 4 | 90 | [Fictional Data] |
| No Catalyst | Ethanol | 24 | 20 | [Fictional Data] |
Table 2: Friedel-Crafts Acylation of Anisole (B1667542) with Acetic Anhydride (B1165640)
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of p-methoxyacetophenone | Reference |
| Cerium(III) acetate | Nitrobenzene (B124822) | 80 | 6 | 78 | [Fictional Data] |
| Aluminum chloride (110) | Carbon disulfide | Reflux | 2 | 95 | [Fictional Data] |
| Zinc chloride (100) | Acetic anhydride | 100 | 8 | 65 | [Fictional Data] |
| Iron(III) chloride (10) | 1,2-Dichloroethane | 80 | 4 | 85 | [Fictional Data] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
General Procedure for the Cerium(III) Acetate Catalyzed Biginelli Reaction
A mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and cerium(III) acetate (1 mol%) in ethanol (20 mL) is stirred and refluxed for 5 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone.
General Procedure for the Cerium(III) Acetate Catalyzed Friedel-Crafts Acylation
To a solution of anisole (10 mmol) in nitrobenzene (20 mL), cerium(III) acetate (5 mol%) and acetic anhydride (12 mmol) are added. The reaction mixture is heated to 80°C and stirred for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with dilute hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield p-methoxyacetophenone.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic cycle for a cerium(III) acetate catalyzed reaction and a general experimental workflow.
Caption: Proposed catalytic cycle for a cerium(III) acetate catalyzed reaction.
Caption: A generalized experimental workflow for catalyst comparison.
The Influence of Precursor Salt on Cerium Oxide Nanoparticle Morphology: A Comparative Study
A comprehensive analysis of how the choice of cerium salt dictates the final morphology of cerium oxide (CeO2) nanoparticles is crucial for tailoring their properties for specific applications in catalysis, biomedicine, and electronics. This guide provides a comparative overview of CeO2 nanoparticle synthesis from different cerium precursors, supported by experimental data and detailed protocols.
The morphology of cerium oxide nanoparticles, including their size, shape, and crystal structure, is highly dependent on the selection of the initial cerium salt precursor. Different anions in the precursor salt, such as nitrate (B79036), chloride, acetate (B1210297), and sulfate, influence the nucleation and growth kinetics during synthesis, leading to a variety of nanoparticle shapes, including spheres, rods, cubes, and polyhedra.[1][2] This guide explores the synthesis of CeO2 nanoparticles from three common cerium salts—cerium nitrate, cerium chloride, and cerium acetate—highlighting the distinct morphological outcomes.
Comparative Analysis of Nanoparticle Properties
The choice of the cerium salt precursor significantly impacts the resulting nanoparticle characteristics. The following table summarizes the typical morphologies and sizes of CeO2 nanoparticles synthesized from different cerium salts under various conditions.
| Cerium Salt Precursor | Synthesis Method | Temperature (°C) | pH | Resulting Morphology | Average Particle Size (nm) | Reference |
| Cerium Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) | Precipitation | 55 | 6 | Nearly spherical | 20-80 | [3] |
| Cerium Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) | Hydroxide-mediated | Room Temperature | - | Spherical | 10-30 | [4] |
| Cerium Chloride Heptahydrate (CeCl₃·7H₂O) | Hydrothermal | 100 | - | Nanorods | 15-25 (diameter), 300-900 (length) | [5] |
| Cerium Chloride Heptahydrate (CeCl₃·7H₂O) | Sol-gel | 25 | - | Mesoporous | - | [6] |
| Cerium Acetate Hydrate (B1144303) (Ce(CH₃COO)₃·xH₂O) | Hydrothermal | 250 | 4 | Crystalline, agglomerated particles | ~15 | [7][8] |
| Cerium Acetate Hydrate (Ce(CH₃COO)₃·xH₂O) | Hydrothermal | - | - | Larger crystalline size compared to hydroxide (B78521) precursor | 10-15 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of CeO2 nanoparticles from different cerium salts are provided below. These protocols are based on established research and offer a foundation for reproducible synthesis.
Synthesis of Spherical CeO2 Nanoparticles via Precipitation from Cerium Nitrate
This method, adapted from a study by M. A. Dheyab et al., yields nearly spherical CeO2 nanoparticles.[3]
Materials:
-
Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃)
-
Potassium hydroxide (KOH)
-
Deionized water
Procedure:
-
Prepare a 0.5 M solution of potassium carbonate in deionized water.
-
Add potassium hydroxide to the potassium carbonate solution to adjust the pH to 11.
-
In a separate beaker, prepare a 0.03 M solution of cerium (III) nitrate hexahydrate in deionized water.
-
Add the cerium nitrate solution dropwise to the carbonate/hydroxide solution while stirring. The pH will decrease to approximately 6.
-
Increase the temperature of the resulting solution to 55°C to precipitate cerium hydroxy carbonate.
-
Dry the precipitate at 65°C.
-
Age the dried product at 220°C for 2 hours.
-
Finally, calcine the aged product at 600°C for 3 hours to obtain CeO2 nanopowder.
Synthesis of CeO2 Nanorods via Hydrothermal Method from Cerium Chloride
This protocol, based on the work of J. F. Wang et al., produces CeO2 nanorods.[5]
Materials:
-
Cerium (III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of cerium (III) chloride heptahydrate.
-
Add sodium hydroxide as a mineralizer and ethylenediamine as a complexant to the cerium chloride solution.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 100°C for 100 hours.
-
After cooling, collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it in an oven.
Synthesis of Crystalline CeO2 Nanoparticles via Hydrothermal Method from Cerium Acetate
This method, described by A. I. Y. Tok et al., results in crystalline CeO2 nanoparticles.[7][8]
Materials:
-
Cerium (III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Acetic acid (to adjust pH)
Procedure:
-
Prepare a solution of cerium acetate in deionized water.
-
Adjust the pH of the solution to 4 using acetic acid.
-
Transfer the solution to a Teflon-lined hydrothermal bomb.
-
Heat the bomb at 250°C for a duration of 6 to 24 hours.
-
After the hydrothermal treatment, cool the bomb to room temperature.
-
Collect the resulting ceria nanoparticles, wash them with deionized water, and dry them.
Visualizing the Synthesis and Morphological Relationship
The following diagrams illustrate the general experimental workflow for a comparative study and the logical relationship between the precursor salt and the resulting nanoparticle morphology.
References
- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 4. Cerium Oxide Nanoparticles: Synthesis and Characterization for Biosafe Applications [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
Cost-Performance Analysis of Cerium(III) Acetate as a Catalyst Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterogeneous catalysis, the choice of precursor material is a critical determinant of the final catalyst's performance and economic viability. Cerium(III) acetate (B1210297) is a frequently utilized precursor for the synthesis of cerium oxide (CeO₂)-based catalysts, which are indispensable in a myriad of applications, including automotive exhaust treatment, organic synthesis, and pollution control. This guide provides an objective comparison of cerium(III) acetate with other common cerium precursors, namely cerium(III) nitrate (B79036) and cerium(III) carbonate, focusing on the cost-performance trade-offs. The analysis is supported by a review of experimental data on catalyst synthesis, characterization, and performance in key catalytic reactions.
Performance Comparison of Cerium Oxide Catalysts
The efficacy of a CeO₂ catalyst is intrinsically linked to its physicochemical properties, such as specific surface area, crystallite size, redox properties (the facility of Ce³⁺/Ce⁴⁺ cycling), and the concentration of oxygen vacancies. These properties are significantly influenced by the choice of the cerium precursor and the synthesis method.
Key Performance Indicators in CO Oxidation:
Carbon monoxide (CO) oxidation is a benchmark reaction for evaluating the performance of oxidation catalysts. The activity is often reported as the temperature at which a certain percentage of CO conversion is achieved (e.g., T₅₀ or T₉₀, the temperatures for 50% and 90% conversion, respectively). A lower T₅₀ or T₉₀ indicates higher catalytic activity.
| Catalyst Precursor | Synthesis Method | Support/Dopant | T₅₀ for CO Oxidation (°C) | Key Findings & Physicochemical Properties |
| Cerium(III) Acetate | Sol-Gel | None | Not explicitly stated, but generally good performance is implied. | The sol-gel method using cerium(III) acetate can produce ceria nanopowders with crystallite sizes of 8-10 nm and high surface areas (up to 129 m²/g). The choice of stabilizer in this method also significantly affects the final properties.[1] |
| Cerium(III) Nitrate | Precipitation | None | Higher activity than acetate-derived catalyst in one study. | CeO₂ prepared from cerium nitrate showed a larger surface area, better redox ability, and a higher concentration of surface Ce³⁺ and active oxygen species compared to the catalyst from cerium acetate in a study on selective catalytic reduction of NO.[2] These properties are also beneficial for CO oxidation. |
| Cerium(III) Nitrate | Sol-Gel | None | Not explicitly stated, but properties are detailed. | Using cerium(III) nitrate in a sol-gel synthesis can yield ceria with crystallite sizes ranging from 12-21 nm and surface areas from 23-91 m²/g, depending on the stabilizer used.[1] |
| Cerium(IV) Ammonium (B1175870) Nitrate | Precipitation | CuO | Lower activity than Ce(III) precursor-derived catalyst. | Catalysts derived from a Ce(IV) precursor exhibited smaller grain sizes and higher BET surface areas. However, catalysts from the Ce(III) precursor showed higher reducibility and activity for CO oxidation due to a higher content of Ce³⁺, which promotes the formation of active Cu⁺ species.[2] |
| Cerium(III) Carbonate | Precipitation | None | Data not available in direct comparison. | Cerium(III) carbonate is a common precursor for producing cerium oxide. The decomposition of the carbonate precursor leads to the formation of CeO₂. The properties of the final material depend on calcination temperature and other synthesis conditions.[3][4] |
General Trends and Observations:
-
Anion Effect: The counter-anion of the cerium salt (acetate, nitrate, carbonate) plays a crucial role in the precipitation and thermal decomposition processes, thereby influencing the final morphology, particle size, and surface properties of the CeO₂.
-
Reducibility and Oxygen Vacancies: A higher concentration of surface Ce³⁺ ions and oxygen vacancies is generally correlated with enhanced catalytic activity in oxidation reactions. Studies suggest that Ce(III) precursors may lead to a higher initial Ce³⁺ content compared to Ce(IV) precursors, which can be beneficial.[2]
-
Surface Area and Crystallite Size: A higher specific surface area and smaller crystallite size are generally desirable as they provide more active sites. The choice of precursor and synthesis method significantly impacts these parameters. For instance, in one study, the CeO₂ catalyst prepared from cerium nitrate exhibited a much larger surface area than the one from cerium acetate.[2]
Cost Analysis of Cerium Precursors
The cost of the precursor is a significant factor in the overall economic feasibility of a catalytic process, especially for large-scale industrial applications. The following table provides an approximate cost comparison of cerium(III) acetate, cerium(III) nitrate, and cerium(III) carbonate. Prices are subject to variation based on supplier, purity, and quantity.
| Precursor | Typical Purity | Approximate Price (USD/kg) |
| Cerium(III) Acetate Hydrate | 99.9% | $210 - $760 |
| Cerium(III) Nitrate Hexahydrate | 99.5% - 99.9% | $150 - $380 |
| Cerium(III) Carbonate Hydrate | 99.9% | $130 - $2600 (price varies significantly with purity and supplier) |
Cost-Performance Synopsis:
-
Cerium(III) Carbonate often presents the lowest cost among the three, making it an attractive option for large-scale production where precursor cost is a primary driver. However, its handling (as a solid powder) and the release of CO₂ during calcination might require specific process considerations.
-
Cerium(III) Nitrate is generally more expensive than the carbonate but often cheaper than the acetate. It is highly soluble in water, which facilitates its use in various solution-based synthesis methods like precipitation and hydrothermal synthesis. The nitrate-derived catalysts have shown excellent performance in some studies, potentially offering a good balance between cost and activity.[2]
-
Cerium(III) Acetate is typically the most expensive of the three precursors. Its use might be justified in applications where the specific properties it imparts to the catalyst (e.g., potentially finer particle size control in some synthesis routes) lead to significantly enhanced performance or longevity that outweighs the higher initial cost.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the rational design and comparison of catalysts. Below are representative procedures for the synthesis of a CeO₂ catalyst via precipitation and its subsequent testing for CO oxidation.
1. Synthesis of CeO₂ Nanoparticles by Precipitation from Cerium(III) Acetate
This protocol describes a typical precipitation method to synthesize cerium oxide nanoparticles.
-
Materials: Cerium(III) acetate hydrate, Ammonium hydroxide (B78521) (or another suitable base like NaOH), Deionized water, Ethanol (B145695).
-
Procedure:
-
Prepare an aqueous solution of cerium(III) acetate (e.g., 0.1 M).
-
While stirring vigorously, slowly add a precipitating agent, such as ammonium hydroxide solution, dropwise to the cerium acetate solution until the pH reaches a desired value (typically around 9-10).
-
A precipitate (cerium hydroxide or a related species) will form. Continue stirring the suspension for a predetermined time (e.g., 2-4 hours) at room temperature or a slightly elevated temperature to allow for aging of the precipitate.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove residual ions and impurities.
-
Dry the washed precipitate in an oven at a specific temperature (e.g., 80-100 °C) overnight.
-
Calcination: Heat the dried powder in a furnace in a controlled atmosphere (typically air) at a high temperature (e.g., 400-600 °C) for several hours. The heating and cooling rates should be controlled. This step decomposes the precursor to form crystalline CeO₂.
-
2. Catalytic Activity Testing for CO Oxidation in a Fixed-Bed Reactor
This protocol outlines a standard procedure for evaluating the catalytic performance for CO oxidation.
-
Apparatus: A fixed-bed continuous flow reactor system, typically consisting of a quartz or stainless steel tube reactor housed in a temperature-controlled furnace, mass flow controllers for precise gas composition, and a gas analysis system (e.g., a gas chromatograph with a thermal conductivity detector or an infrared gas analyzer).
-
Procedure:
-
Load a specific amount of the catalyst powder (e.g., 50-100 mg) into the reactor, usually supported by quartz wool.
-
Pre-treat the catalyst in situ by heating it to a specific temperature under a flow of an inert gas (e.g., He or N₂) or a reducing/oxidizing gas mixture, depending on the desired initial state of the catalyst.
-
Cool the catalyst to the starting reaction temperature.
-
Introduce the reactant gas mixture with a defined composition (e.g., 1% CO, 1% O₂, and balance He) at a specific total flow rate.
-
Monitor the composition of the effluent gas stream using the gas analyzer at steady state for a series of increasing temperatures.
-
The CO conversion is calculated using the following formula: CO Conversion (%) = [ ( [CO]in - [CO]out ) / [CO]in ] * 100 where [CO]in and [CO]out are the concentrations of CO at the reactor inlet and outlet, respectively.
-
Visualizing the Catalytic Process
Experimental Workflow for Catalyst Synthesis and Testing
The following diagram illustrates the general workflow from precursor selection to performance evaluation of the catalyst.
Caption: General workflow for CeO₂ catalyst preparation and evaluation.
Reaction Mechanism: Mars-van Krevelen for CO Oxidation on CeO₂
The Mars-van Krevelen mechanism is a widely accepted model for oxidation reactions on metal oxide catalysts, including CeO₂. It involves the participation of lattice oxygen from the catalyst in the oxidation of the reactant, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen.
Caption: Mars-van Krevelen mechanism for CO oxidation on a CeO₂ surface.
Conclusion
The selection of a cerium precursor for catalyst synthesis is a multifaceted decision involving a trade-off between cost and the desired catalytic performance.
-
Cerium(III) Acetate , while often being the most expensive option, can be a valuable precursor in the synthesis of highly active ceria-based catalysts, particularly when fine control over nanoparticle properties is required. Its use is most justifiable in high-value applications where superior performance is a critical factor.
-
Cerium(III) Nitrate presents a compelling balance of moderate cost and the ability to produce high-performance catalysts with large surface areas and excellent redox properties. Its high solubility makes it a versatile choice for various solution-based synthesis methods.
-
Cerium(III) Carbonate is an economically attractive precursor for large-scale production, though careful control of the synthesis and calcination conditions is necessary to achieve optimal catalytic properties.
Ultimately, the optimal precursor choice will depend on the specific application, the targeted catalytic performance, and the economic constraints of the process. Researchers and developers are encouraged to perform thorough experimental evaluations to determine the most suitable precursor for their specific needs.
References
A Comparative Spectroscopic Analysis of Cerium(III) Acetate and Cerium(IV) Acetate
An objective guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of Ce(III) and Ce(IV) acetate (B1210297), supported by experimental data and protocols.
Cerium, a lanthanide element, is distinguished by its ability to exist in two stable oxidation states, +3 (cerous) and +4 (ceric). This property is central to its application in catalysis, redox processes, and materials science. The acetate salts, cerium(III) acetate and cerium(IV) acetate, serve as important precursors and reagents. Understanding their distinct spectroscopic signatures is crucial for reaction monitoring, quality control, and mechanistic studies. This guide provides a comparative overview of these two compounds using UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and X-ray Photoelectron Spectroscopy (XPS).
Spectroscopic Data Comparison
The spectroscopic characteristics of cerium(III) acetate and cerium(IV) acetate are fundamentally governed by the electronic configuration of the cerium ion. Ce(III) possesses a [Xe]4f¹ configuration, allowing for f-d electronic transitions, while Ce(IV) has a [Xe] configuration, making its spectroscopic features dependent on charge transfer phenomena.
| Spectroscopic Technique | Cerium(III) Acetate | Cerium(IV) Acetate |
| UV-Vis Spectroscopy | Absorption maxima around 253-265 nm and 295-303 nm, attributed to 4f → 5d transitions.[1][2] | Strong, broad absorption band below 400 nm, typically centered around 250-320 nm, arising from O 2p → Ce 4f charge transfer transitions.[3][4] |
| FT-IR Spectroscopy | Characteristic peaks for acetate carboxylate group (O-C-O) vibrations at approximately 1415 cm⁻¹ (symmetric stretch) and 1570 cm⁻¹ (asymmetric stretch).[5] A band around 464 cm⁻¹ corresponds to the Ce-O-C vibration.[5] | Similar acetate carboxylate peaks are expected. The Ce-O bond vibrations may differ in position and intensity due to the higher oxidation state and stronger polarizing power of Ce(IV). |
| XPS Spectroscopy | The Ce 3d spectrum shows complex multiplet splitting. Key peaks for Ce³⁺ (3d₅/₂) are located at binding energies of ~881.3 eV and ~885.6 eV.[6] | The Ce 3d spectrum is also complex. Characteristic peaks for Ce⁴⁺ (3d₅/₂) are found at ~882.7 eV, ~889.3 eV, and a distinct satellite peak at ~916.7 eV is a hallmark of the Ce(IV) state.[6][7] |
Logical Relationship: Redox Interconversion
The two oxidation states of cerium are interconvertible through redox reactions. Cerium(III) can be oxidized to cerium(IV), and conversely, cerium(IV) can be reduced to cerium(III). This relationship is fundamental to its catalytic activity, where it can act as an electron shuttle. Spectroscopic techniques are essential for monitoring these transformations in real-time.
Cerium Acetate Redox Cycle
Experimental Protocols
Accurate and reproducible spectroscopic data rely on standardized experimental procedures. Below are detailed methodologies for the key techniques discussed.
This protocol is suitable for obtaining the absorption spectra of cerium acetate solutions.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.[8]
-
Sample Preparation:
-
Prepare a stock solution of the cerium acetate salt (e.g., 1.0x10⁻³ M) by accurately weighing the compound and dissolving it in a suitable solvent (e.g., ultrapure water or dilute acid to prevent hydrolysis).[8]
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration range for analysis, adhering to Beer's Law.[9]
-
Use a 1.0 cm path length quartz cuvette for all measurements.[8]
-
-
Data Acquisition:
This protocol describes the analysis of solid cerium acetate samples using the KBr pellet method.[10]
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry high-purity potassium bromide (KBr) powder at ~110°C to remove moisture.[11]
-
In an agate mortar, grind 1-2 mg of the cerium acetate sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous mixture is obtained.[10][12] Work quickly to minimize moisture absorption.[10]
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet.[11][12]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber.
-
Acquire the sample spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
This protocol outlines the surface analysis of solid cerium acetate powders.
-
Instrumentation: An XPS system equipped with a monochromatic Al Kα X-ray source.
-
Sample Preparation:
-
Handle samples using clean, powder-free gloves and tweezers to avoid surface contamination.[13]
-
Mount the powdered cerium acetate sample onto a sample holder using one of the following methods:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer. Samples sensitive to air should be transferred under an inert atmosphere.[13]
-
-
Data Acquisition:
-
Acquire a survey scan to identify all elements present on the surface.
-
Perform high-resolution scans over the Ce 3d and O 1s binding energy regions to determine oxidation states and chemical environments.[14]
-
Use a charge neutralizer (electron flood gun) to compensate for surface charging, which is common with insulating samples.[14]
-
The resulting spectra are plotted as intensity (counts) versus binding energy (eV). The Ce 3d spectrum requires complex peak fitting to deconvolve the contributions from Ce³⁺ and Ce⁴⁺ states.[14][15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of Cerium(III) and Cerium(IV) Phosphates for Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpras.com [ijpras.com]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. azom.com [azom.com]
- 12. youtube.com [youtube.com]
- 13. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cerium(III) Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical waste. Cerium(III) acetate (B1210297), a common reagent, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of cerium(III) acetate, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for cerium(III) acetate. Key safety information is summarized in the table below. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).
| Safety Consideration | Precautionary Measures |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[1] |
| In Case of Skin Contact | Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][2][3] |
| In Case of Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2][3] |
| In Case of Ingestion | Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2] |
| Accidental Spills | Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][2][3] |
Step-by-Step Disposal Protocol for Cerium(III) Acetate Waste
While the standard procedure for the disposal of cerium(III) acetate is to send it to a licensed hazardous waste disposal facility, it is often beneficial to convert the soluble cerium salt into an insoluble, more stable form within the laboratory. This minimizes the risk of environmental release during storage and transport. The following protocol outlines a chemical precipitation method for treating aqueous solutions of cerium(III) acetate waste.
Experimental Protocol: Precipitation of Cerium(III) Waste
This protocol is based on the common practice of precipitating rare earth elements as insoluble salts, such as oxalates or hydroxides, a method supported by chemical literature for the recovery and separation of rare earths.
Materials:
-
Aqueous waste solution containing cerium(III) acetate
-
Sodium hydroxide (B78521) (NaOH) solution (1 M) or oxalic acid solution
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Appropriate waste container, properly labeled
Procedure:
-
Preparation: Place the beaker or flask containing the cerium(III) acetate waste solution on a stir plate in a fume hood. Add a stir bar and begin gentle stirring.
-
Precipitation:
-
Hydroxide Precipitation: Slowly add the 1 M sodium hydroxide solution dropwise to the stirring cerium(III) acetate solution. Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is adjusted to be neutral or slightly basic, which will cause the precipitation of cerium(III) hydroxide, a solid.
-
Oxalate (B1200264) Precipitation: Alternatively, slowly add a solution of oxalic acid to the stirring cerium(III) acetate solution. Cerium(III) oxalate is highly insoluble and will precipitate out of the solution.
-
-
Separation: Once the precipitation is complete, turn off the stir plate and allow the solid to settle. Separate the solid precipitate from the liquid by filtration.
-
Waste Collection:
-
Solid Waste: The collected solid precipitate (cerium(III) hydroxide or oxalate) should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste (Filtrate): The remaining liquid (filtrate) should be tested to ensure that the cerium has been effectively removed. The pH of the filtrate should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
-
-
Final Disposal: The container with the solid cerium precipitate should be sent for disposal through your institution's hazardous waste management program.
Logical Workflow for Cerium(III) Acetate Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of cerium(III) acetate.
Caption: Disposal workflow for cerium(III) acetate.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally conscious disposal of cerium(III) acetate, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.
References
Personal protective equipment for handling cerium(III)acetate
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals working with cerium(III) acetate (B1210297). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Cerium(III) acetate may cause skin, eye, and respiratory irritation.[1][2][3][4] Ingestion may lead to slight toxicity, affecting blood coagulation and the central nervous system.[5] It is also recognized as hazardous to the aquatic environment.[6][7]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure to cerium(III) acetate. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side protection.[6][7][8] Contact lenses should not be worn.[5] | Protects against dust particles and potential splashes causing serious eye irritation.[3][5] |
| Hand Protection | Neoprene or nitrile rubber gloves tested according to EN 374.[5][6][7] | Prevents skin contact which can cause irritation.[1][2][3] |
| Respiratory Protection | NIOSH-certified dust and mist respirator (e.g., N95 or P1) where inhalation of dust may occur.[3][5] | Protects against inhalation of dust which may cause respiratory tract irritation.[2][3][4][5][9] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat or long-sleeved clothing.[1][5] | Minimizes the risk of skin contact with the substance. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Post-Handling :
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Cleanup :
-
First Aid :
-
Inhalation : Move the individual to fresh air. If they feel unwell, seek medical advice.[5][9]
-
Skin Contact : Wash the affected area with plenty of soap and water.[3][5] If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes.[1][5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[1][2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[5][8]
-
Disposal Plan
Proper disposal of cerium(III) acetate and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal :
-
Contaminated Materials :
-
Contaminated PPE and other materials should be placed in a suitable, closed container for disposal.
-
Handle uncleaned containers as you would the product itself.[10]
-
Experimental Workflow for Safe Handling of Cerium(III) Acetate
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. gelest.com [gelest.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
